trans-12,13-Epoxy-octadecanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H34O3 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
11-[(2S,3S)-3-pentyloxiran-2-yl]undecanoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17-/m0/s1 |
InChI Key |
AHXFZOAYPPCFEB-IRXDYDNUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to trans-12,13-Epoxy-octadecanoic Acid for Researchers and Drug Development Professionals
An Introduction to a Bioactive Lipid Mediator
trans-12,13-Epoxy-octadecanoic acid, also known as trans-12,13-epoxystearate, is an oxidized lipid metabolite of linoleic acid. As a member of the epoxy fatty acid (EpFA) family, it is gaining increasing attention within the scientific community for its potential role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and known signaling pathway interactions of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | Value for this compound | Reference/Notes |
| Molecular Formula | C₁₈H₃₄O₃ | [1] |
| Molecular Weight | 298.46 g/mol | [2][1] |
| Appearance | Solid | [1] |
| Storage Conditions | Ultra freezer | [1] |
| Melting Point | Data not available. For comparison, the melting point of stearic acid (the saturated parent fatty acid) is 69.6 °C. The presence of the epoxy ring and the trans configuration would be expected to influence this value. | |
| Boiling Point | Data not available. | |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[3] The solubility of the related stearic acid has been determined in various organic solvents, with higher solubility observed in less polar solvents like ethyl acetate (B1210297) and lower solubility in more polar solvents like methanol.[4] | |
| pKa | Data not available. The pKa of long-chain fatty acids is influenced by the degree of unsaturation, with more unsaturated acids having a lower pKa.[5][6] For example, the pKa of stearic acid is approximately 10.15, while oleic acid is 9.85.[5][6][7] The pKa of this compound is expected to be in a similar range. However, some studies suggest that the pKa values of free fatty acids in aqueous solution are closer to those of typical organic acids (around 4-5).[8][9] |
Experimental Protocols
The synthesis, purification, and analysis of this compound require specific methodologies. Below are detailed protocols based on established methods for related compounds.
Synthesis: Epoxidation of Linoleic Acid
A common method for the synthesis of epoxy fatty acids is the in situ formation of a peroxy acid, which then epoxidizes the double bond.[10][11][12][13][14]
Workflow for the Synthesis of Epoxy Fatty Acids
Caption: General workflow for the synthesis of epoxy fatty acids via in situ peracid formation.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve linoleic acid in a suitable organic solvent (e.g., hexane (B92381) or toluene).
-
Acid Catalyst: Add a carboxylic acid, such as formic acid or acetic acid, to the solution. This will react with hydrogen peroxide to form the peroxy acid in situ.
-
Epoxidizing Agent: Slowly add hydrogen peroxide to the reaction mixture while stirring. The temperature should be carefully controlled, as the reaction is exothermic.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by determining the oxirane oxygen content of the reaction mixture over time.
-
Workup: Once the reaction is complete, the mixture is washed with water to remove excess acid and hydrogen peroxide. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
Purification
The crude product from the synthesis will likely contain a mixture of regioisomers, stereoisomers, and unreacted starting material. Purification is essential to isolate the desired trans-12,13-epoxy isomer.
Workflow for Purification of Epoxy Fatty Acids
Caption: A two-step purification workflow for isolating pure epoxy fatty acid isomers.
Detailed Methodologies:
-
Column Chromatography: A preliminary separation can be achieved using silica gel column chromatography.[15] A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to elute the components. Fractions are collected and analyzed by TLC to identify those containing the epoxy fatty acids.
-
High-Performance Liquid Chromatography (HPLC): For the separation of isomers, reversed-phase HPLC is a powerful technique.[16][17] A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., acetic acid) added. Detection can be achieved using an evaporative light-scattering detector (ELSD) or mass spectrometry.[18]
Analytical Characterization
Confirmation of the structure and purity of the isolated this compound is performed using various analytical techniques.
Caption: The enzymatic conversion of linoleic acid to epoxides and diols.
Interaction with the cAMP Signaling Pathway
Epoxy fatty acids have been shown to modulate the cyclic AMP (cAMP) signaling pathway, a ubiquitous second messenger system involved in a wide array of cellular functions. [19]The activation of G-protein coupled receptors (GPCRs) can lead to the activation of adenylyl cyclase, which synthesizes cAMP from ATP. [20][21][22][23]cAMP then activates downstream effectors, primarily Protein Kinase A (PKA). Some evidence suggests that the effects of EpFAs on cAMP levels may be dependent on the prostaglandin (B15479496) E₂ receptor 2 (EP2).
Generalized cAMP Signaling Pathway
Caption: Overview of the cAMP signaling cascade initiated by GPCR activation.
Involvement in TRPV1 Signaling
While the direct interaction of this compound with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is less clear, its diol metabolite, 12,13-DiHOME, has been shown to activate TRPV1 and TRPA1. [24][25][26]TRPV1 is a non-selective cation channel that plays a crucial role in pain perception and inflammation. [27][28]Its activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the cell membrane and the generation of a nerve impulse.
Simplified TRPV1 Activation Pathway
References
- 1. larodan.com [larodan.com]
- 2. This compound [cogershop.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. scienceasia.org [scienceasia.org]
- 5. Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Fatty acid - Wikipedia [en.wikipedia.org]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Purification and HPLC | Cyberlipid [cyberlipid.gerli.com]
- 16. hplc.eu [hplc.eu]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | The interaction of TRPV1 and lipids: Insights into lipid metabolism [frontiersin.org]
- 25. The interaction of TRPV1 and lipids: Insights into lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Biosynthesis of Vernolic Acid in Vernonia galamensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of vernolic acid, a naturally occurring epoxy fatty acid with significant industrial potential, in the seeds of Vernonia galamensis. This document outlines the core biochemical pathway, presents quantitative data on fatty acid composition, details relevant experimental protocols, and provides visual representations of the key processes.
Introduction
Vernonia galamensis, a member of the Asteraceae family native to East Africa, is a promising industrial oilseed crop. Its seeds are a rich source of vernonia oil, which is uniquely characterized by a high concentration of vernolic acid (cis-12-epoxyoctadeca-cis-9-enoic acid).[1] This epoxy fatty acid holds considerable value as a renewable feedstock for the chemical industry, serving as a precursor for the synthesis of polymers, resins, and other specialty chemicals. Understanding the biosynthetic pathway of vernolic acid is crucial for optimizing its production through genetic engineering and for exploring its potential pharmacological applications.
The Biosynthetic Pathway of Vernolic Acid
The biosynthesis of vernolic acid in Vernonia galamensis is a specialized branch of the plant fatty acid metabolic pathway. The primary precursor for vernolic acid is linoleic acid, an 18-carbon polyunsaturated fatty acid. The key enzymatic step involves the epoxidation of the double bond at the C12-C13 position of linoleic acid.
In vivo radiotracer experiments utilizing [1-¹⁴C]acetate as a precursor have demonstrated that the synthesis of vernolate (B132429) occurs while the acyl moiety is esterified to phosphatidylcholine (PC).[2] Time-course kinetics and pulse-chase experiments have provided strong evidence that linoleoyl-PC is the direct substrate for the epoxidation reaction, leading to the formation of vernoleoyl-PC.[2] Subsequently, the vernoloyl moiety is transferred from the PC pool to triacylglycerols (TAGs), which are the primary storage form of fatty acids in the seed.[2]
The enzyme responsible for this critical epoxidation step is a divergent form of the Δ12-fatty acid desaturase (FAD2), which is more accurately described as a Δ12-epoxygenase. This enzyme introduces an oxygen atom across the double bond of linoleic acid, rather than desaturating it further. Transcriptome analysis of developing V. galamensis seeds has identified genes encoding for this novel fatty acid desaturase/epoxygenase.
Below is a diagram illustrating the core biosynthetic pathway of vernolic acid.
Caption: Biosynthesis pathway of vernolic acid in Vernonia galamensis.
Quantitative Data on Fatty Acid Composition
The seeds of Vernonia galamensis exhibit variability in their fatty acid composition, which is influenced by genetic and environmental factors. The table below summarizes the reported ranges of major fatty acids found in V. galamensis seed oil.
| Fatty Acid | Abbreviation | Composition Range (%) |
| Vernolic acid | C18:1 (epoxy) | 72 - 80 |
| Linoleic acid | C18:2 | 11 - 14 |
| Oleic acid | C18:1 | 4 - 6 |
| Palmitic acid | C16:0 | 2 - 4 |
| Stearic acid | C18:0 | 2 - 3 |
| Arachidic acid | C20:0 | Trace amounts |
Data compiled from Ayorinde et al., 1990 and Thompson et al., 1994.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the vernolic acid biosynthetic pathway.
In Vivo Radiotracer Analysis of Lipid Metabolism
This protocol is adapted from the methods used to trace the biosynthesis of vernolic acid in V. galamensis seeds.[2]
Objective: To trace the incorporation of a labeled precursor into various lipid classes to determine the biosynthetic route of vernolic acid.
Materials:
-
Developing seeds of Vernonia galamensis
-
[1-¹⁴C]acetate (specific activity ~50-60 mCi/mmol)
-
Incubation buffer (e.g., 10 mM MES, pH 6.0)
-
Chloroform
-
0.9% (w/v) KCl
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates (e.g., 20x20 cm, 250 µm thickness)
-
TLC developing solvents (e.g., chloroform:methanol:acetic acid:water, 85:15:10:3.5, v/v/v/v for polar lipids; hexane (B92381):diethyl ether:acetic acid, 70:30:1, v/v/v for neutral lipids)
-
Phosphorimager or scintillation counter
-
Lipid standards (phosphatidylcholine, diacylglycerol, triacylglycerol, vernolic acid)
Procedure:
-
Sample Preparation: Excise developing seeds from the seed heads of V. galamensis.
-
Radiolabeling (Pulse):
-
Incubate a known weight of seeds (e.g., 100 mg) in incubation buffer containing [1-¹⁴C]acetate (e.g., 10 µCi) at room temperature with gentle agitation for various time points (e.g., 15, 30, 60, 120 minutes).
-
-
Chase:
-
For pulse-chase experiments, after the initial labeling period, transfer the seeds to a fresh incubation buffer containing a high concentration of unlabeled acetate (B1210297) (e.g., 10 mM) and continue incubation for various chase periods.
-
-
Lipid Extraction:
-
At each time point, terminate the incubation by adding hot isopropanol (B130326) (75°C) to the seeds to inactivate lipases.
-
Homogenize the seeds in a chloroform:methanol (2:1, v/v) mixture.
-
Add 0.9% KCl to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Lipid Analysis by TLC:
-
Resuspend the lipid extract in a small volume of chloroform.
-
Spot the extract onto a silica gel TLC plate alongside lipid standards.
-
Develop the plate in the appropriate solvent system to separate polar and neutral lipids.
-
Visualize the lipid spots using iodine vapor or by spraying with a fluorescent dye (e.g., 0.05% primuline (B81338) in 80% acetone).
-
Identify the lipid classes by comparing their Rf values with those of the standards.
-
-
Quantification of Radioactivity:
-
Scrape the silica gel corresponding to each lipid spot into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Alternatively, expose the TLC plate to a phosphorimager screen to visualize and quantify the radiolabeled lipids.
-
-
Data Analysis:
-
Calculate the amount of radioactivity incorporated into each lipid class at each time point.
-
Plot the time-course of label incorporation to determine the precursor-product relationships.
-
Lipid Extraction and Fatty Acid Analysis
This protocol describes the extraction of total lipids and the analysis of fatty acid composition by gas chromatography (GC).
Objective: To determine the relative abundance of different fatty acids, including vernolic acid, in V. galamensis seeds.
Materials:
-
Mature seeds of Vernonia galamensis
-
Mortar and pestle or a mechanical grinder
-
Hexane
-
Methanol
-
Sulfuric acid or sodium methoxide (B1231860)
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-23 or equivalent)
-
Fatty acid methyl ester (FAME) standards
Procedure:
-
Sample Preparation: Grind the seeds to a fine powder.
-
Lipid Extraction:
-
Extract the oil from the ground seeds using hexane in a Soxhlet extractor for several hours.
-
Alternatively, perform a cold extraction by repeatedly vortexing the ground seeds with a chloroform:methanol mixture.
-
Evaporate the solvent to obtain the crude vernonia oil.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
To a known amount of oil, add a known amount of the internal standard.
-
Add a solution of 1% sulfuric acid in methanol or 0.5 M sodium methoxide in methanol.
-
Heat the mixture at a specific temperature (e.g., 70-80°C) for a defined period (e.g., 1-2 hours) to convert the fatty acids in the triacylglycerols to their methyl esters.
-
Stop the reaction by adding water and extract the FAMEs with hexane.
-
-
GC Analysis:
-
Inject an aliquot of the hexane layer containing the FAMEs into the GC.
-
The GC program should be optimized to separate the different FAMEs based on their chain length and degree of unsaturation. A typical temperature program might start at a lower temperature and ramp up to a higher temperature.
-
The FID will detect the eluting FAMEs.
-
-
Data Analysis:
-
Identify the individual FAMEs by comparing their retention times with those of the FAME standards.
-
Quantify the amount of each fatty acid by integrating the peak areas and comparing them to the peak area of the internal standard.
-
Express the results as a percentage of the total fatty acids.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol provides a general framework for analyzing the expression of genes involved in vernolic acid biosynthesis, such as the Δ12-epoxygenase gene.
Objective: To quantify the transcript levels of target genes in different tissues or at different developmental stages of V. galamensis seeds.
Materials:
-
Vernonia galamensis tissues (e.g., developing seeds, leaves, roots)
-
Liquid nitrogen
-
RNA extraction kit suitable for plant tissues with high lipid content
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
SYBR Green or a probe-based qPCR master mix
-
Gene-specific primers for the target gene(s) and a reference gene (e.g., actin or ubiquitin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Immediately freeze the collected plant tissues in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol-based method), following the manufacturer's instructions.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
-
Assess RNA integrity by running a sample on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from a known amount of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Primer Design and Validation:
-
Design primers for the target gene(s) and a stable reference gene using primer design software. Primers should typically amplify a product of 100-200 bp.
-
Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
-
Quantitative Real-Time PCR:
-
Set up the qPCR reactions in a 96- or 384-well plate. Each reaction should contain the qPCR master mix, forward and reverse primers, and cDNA template.
-
Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
-
Run the plate on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Logical Workflow for Investigating Vernolic Acid Biosynthesis
The following diagram illustrates a logical workflow for a research project aimed at characterizing the biosynthesis of vernolic acid.
Caption: A logical workflow for studying vernolic acid biosynthesis.
Conclusion
The biosynthesis of vernolic acid in Vernonia galamensis is a well-defined pathway centered around the epoxidation of linoleoyl-PC by a specialized Δ12-epoxygenase. This technical guide provides a comprehensive overview of this pathway, supported by quantitative data and detailed experimental protocols. The information presented here serves as a valuable resource for researchers and scientists working on the biotechnological production of this important industrial fatty acid and for professionals exploring its potential applications in drug development and other fields. Further research focusing on the precise kinetic properties of the V. galamensis Δ12-epoxygenase and the regulatory networks controlling its expression will be crucial for advancing our ability to harness the full potential of this unique natural product.
References
An In-depth Technical Guide to the Natural Sources of trans-12,13-Epoxy-octadecanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-12,13-Epoxy-octadecanoic acid is a saturated epoxy fatty acid that has garnered interest within the scientific community for its potential biological activities. Unlike its more abundant and well-studied cis-isomer, vernolic acid (cis-12,13-epoxy-octadeca-cis-9-enoic acid), the natural occurrence of the trans-epoxide is not well-documented as a primary metabolic product in plants. This guide provides a comprehensive overview of the known natural sources, biosynthesis, and analytical methodologies pertaining to 12,13-epoxy-octadecanoic acid, with a specific focus on the trans isomer where information is available. The significant body of research on the cis isomer is included to provide a comparative context.
Data Presentation: Quantitative Occurrence of 12,13-Epoxy-octadecanoic Acid Isomers in Natural Sources
The vast majority of quantitative data available pertains to cis-12,13-epoxy-octadeca-cis-9-enoic acid (vernolic acid). The natural occurrence of this compound is primarily associated with non-enzymatic oxidative processes, and specific quantitative data in natural sources is limited.
| Plant Species | Common Name | Family | Tissue | cis-12,13-Epoxy-octadeca-cis-9-enoic acid (% of total fatty acids in oil) | Reference |
| Vernonia galamensis | Ironweed | Asteraceae | Seed | 72-80 | [1][2] |
| Vernonia anthelmintica | Asteraceae | Seed | 65-75 | [3] | |
| Stokesia laevis | Stokes' Aster | Asteraceae | Seed | ~70 | [3] |
| Crepis palaestina | Asteraceae | Seed | Not specified | [3] | |
| Euphorbia lagascae | Euphorbiaceae | Seed | ~60 | [3] | |
| Bernardia pulchella | Euphorbiaceae | Seed | ~91 | [3] |
Note: Data for this compound is not available in these sources. Its presence is likely in trace amounts resulting from oxidative processes.
Biosynthesis of 12,13-Epoxy-octadecanoic Acid
The biosynthesis of the cis-isomer, vernolic acid, is well-characterized in several plant species. It is primarily synthesized from linoleic acid through the action of specific enzymes. The formation of the trans-isomer is thought to occur non-enzymatically or through secondary reactions.
Enzymatic Biosynthesis of cis-12,13-Epoxy-octadeca-cis-9-enoic acid (Vernolic Acid)
In plants, two main enzymatic pathways have been identified for the conversion of linoleic acid to vernolic acid:
-
Cytochrome P450 (CYP)-dependent pathway: In species like Euphorbia lagascae, a CYP enzyme catalyzes the epoxidation of the Δ12 double bond of linoleic acid.[4]
-
Δ12-Desaturase-like enzyme pathway: In other plants, such as those in the Asteraceae family, a divergent form of a Δ12-oleic acid desaturase acts as an epoxygenase to form the epoxide ring.[4]
Putative Formation of this compound
The trans-epoxide is not a primary product of the aforementioned enzymatic pathways. Its formation is likely a result of:
-
Non-enzymatic lipid peroxidation: Reactive oxygen species can attack polyunsaturated fatty acids, leading to the formation of various oxidation products, including trans-epoxides. This process is often associated with oxidative stress in biological systems.
-
Enzymatic conversion from hydroperoxides: Studies have shown that soybean extracts can catalyze the formation of trans-12,13-Epoxy-9-Hydroperoxy-trans-10-Octadecenoic Acid from 13-L-Hydroperoxy-cis-9, trans-11-Octadecadienoic Acid. This suggests a potential enzymatic route from lipid hydroperoxides to trans-epoxy fatty acids in plants.
Experimental Protocols
The accurate identification and quantification of this compound require robust analytical methodologies that can differentiate it from its cis-isomer and other fatty acids.
Lipid Extraction
A general workflow for the extraction of epoxy fatty acids from plant material is outlined below.
References
- 1. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Linoleic acid - Wikipedia [en.wikipedia.org]
- 4. Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis, an industrial oleaginous plant - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Vernolic Acid and Its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernolic acid, a naturally occurring epoxy fatty acid, and its isomers are gaining significant attention in the scientific community for their diverse biological activities. Found predominantly in the seed oils of plants from the Vernonia genus, vernolic acid serves as a precursor to a range of bioactive molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of the biological activities of vernolic acid and its isomers, with a focus on cytotoxicity, anti-inflammatory, and antiparasitic effects. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Chemistry and Biosynthesis
Vernolic acid is chemically known as (9Z,12S,13R)-12,13-epoxyoctadec-9-enoic acid. It is biosynthesized from linoleic acid through the action of cytochrome P450 epoxygenase enzymes.[1] A key metabolic transformation of vernolic acid in mammals is its conversion to the corresponding diol, (9Z,12R,13R)-12,13-dihydroxyoctadec-9-enoic acid, also known as leukotoxin diol. This conversion is catalyzed by the enzyme soluble epoxide hydrolase (sEH).[2]
Biological Activities
The biological effects of vernolic acid are multifaceted and often dependent on its metabolic conversion to leukotoxin diol. While vernolic acid itself can be considered a pro-toxin, its diol metabolite exhibits significant cytotoxicity.[2][3]
Cytotoxic Activity
Leukotoxin diol, the metabolite of vernolic acid, has demonstrated potent cytotoxic effects on a variety of cell types, including pulmonary alveolar epithelial cells.[2][3] This cytotoxicity is implicated in the pathophysiology of acute respiratory distress syndrome (ARDS).[2][4]
Table 1: Cytotoxicity of Vernolic Acid (Leukotoxin) and its Metabolites
| Compound | Cell Line(s) | Activity | Concentration | Reference(s) |
| Leukotoxin (Vernolic Acid) | HeLa, Hep-2, MG-63, Chang liver, Wish, FL-Amnion, Flow 2000, Flow 13000 | Complete growth inhibition | 50-100 µg/mL | [5] |
| Leukotoxin diol | Pulmonary alveolar epithelial cells | Cytotoxic | Not specified | [2][3] |
Anti-inflammatory Activity
The role of vernolic acid in inflammation is complex. While its metabolite, leukotoxin diol, can be pro-inflammatory, there is emerging interest in the potential of vernolic acid and related compounds to modulate inflammatory pathways. The conversion of vernolic acid by sEH suggests that inhibition of this enzyme could be a therapeutic strategy to mitigate inflammation by preventing the formation of the pro-inflammatory diol. The potential involvement of signaling pathways such as NF-κB and peroxisome proliferator-activated receptors (PPARs) is an active area of investigation.
Antiparasitic Activity
Derivatives of vernolic acid have shown promise as antiparasitic agents. Further research is needed to quantify the activity of vernolic acid and its isomers against a range of parasites and to elucidate their mechanisms of action.
Signaling Pathways
The biological activities of vernolic acid and its metabolites are mediated through their interaction with specific signaling pathways. The most well-characterized pathway involves the enzyme soluble epoxide hydrolase (sEH).
Soluble Epoxide Hydrolase (sEH) Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activities of vernolic acid and its isomers.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of vernolic acid or its isomers dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Include a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[6][7][8]
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This model is used to evaluate the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Acclimate rodents (e.g., Wistar rats) for at least one week before the experiment.
-
Compound Administration: Administer vernolic acid or its isomers orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[1][9][10][11][12]
Soluble Epoxide Hydrolase (sEH) Activity Assay
This assay measures the activity of sEH, which is crucial for understanding the metabolism of vernolic acid.
Protocol:
-
Enzyme and Substrate Preparation: Prepare recombinant sEH or cell lysates containing the enzyme. A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is commonly used.
-
Reaction Initiation: In a microplate, mix the enzyme preparation with the substrate in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Fluorescence Measurement: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of CMNPC hydrolysis).
-
Data Analysis: Determine the enzyme activity by comparing the rate of product formation to a standard curve. To test for inhibition, pre-incubate the enzyme with the test compound (e.g., vernolic acid) before adding the substrate.[13][14][15][16][17]
Future Directions
The study of vernolic acid and its isomers is a rapidly evolving field. Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To understand how the chemical structure of vernolic acid isomers influences their biological activity.
-
In-depth mechanistic studies: To fully elucidate the signaling pathways modulated by vernolic acid and its metabolites, including their effects on NF-κB, PPARs, and other inflammatory and cancer-related pathways.
-
Preclinical and clinical studies: To evaluate the therapeutic potential of vernolic acid derivatives and sEH inhibitors in diseases such as ARDS, inflammatory disorders, and cancer.
Conclusion
Vernolic acid and its isomers represent a promising class of bioactive lipids with a range of biological activities. The understanding of their metabolism, particularly the role of soluble epoxide hydrolase in converting vernolic acid to the cytotoxic leukotoxin diol, is crucial for harnessing their therapeutic potential. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development in this exciting area. Continued investigation into the quantitative biological activities and underlying molecular mechanisms of these compounds will be essential for translating these fundamental discoveries into novel therapeutic strategies.
References
- 1. inotiv.com [inotiv.com]
- 2. Bioactivation of leukotoxins to their toxic diols by epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivation of leukotoxins to their toxic diols by epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotoxin-diol: a putative toxic mediator involved in acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of leukotoxin, a neutrophil-derived fatty acid epoxide, on cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. bosterbio.com [bosterbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. caymanchem.com [caymanchem.com]
A Technical Guide to the Discovery, Isolation, and History of Vernolic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, history, and isolation of vernolic acid. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a historical perspective on this unique epoxy fatty acid.
Introduction to Vernolic Acid
Vernolic acid, systematically named (9Z)-(12S,13R)-12,13-epoxyoctadec-9-enoic acid, is a naturally occurring long-chain fatty acid distinguished by the presence of an epoxide ring.[1] It is a derivative of linoleic acid, formed by the epoxidation of the double bond at the C12-C13 position.[1] First definitively characterized in 1954, vernolic acid is a major component of the seed oils of several plant species, most notably from the Vernonia genus.[1] Its unique chemical structure, featuring both a double bond and an epoxy group, makes it a versatile platform for chemical synthesis and a molecule of interest for various industrial and pharmaceutical applications.
Historical Timeline and Discovery
The journey of vernolic acid's discovery and characterization spans several decades of research into natural product chemistry.
-
1954: The definitive characterization of vernolic acid is attributed to F. D. Gunstone.[1][2] His work laid the foundation for understanding the structure of this novel epoxy fatty acid.
-
1962: C. F. Krewson, along with J. S. Ard and R. W. Riemenschneider, conducted significant research on the seed oil of Vernonia anthelmintica. Their work identified trivernolin, 1,3-divernolin, and vernolic acid as the primary epoxy fatty acid components.[3]
-
1966: The absolute configuration of vernolic acid was determined, further elucidating its precise stereochemistry.[1]
The following diagram illustrates the key milestones in the discovery and characterization of vernolic acid.
Natural Sources and Quantitative Composition
Vernolic acid is predominantly found in the seed oils of plants belonging to the Asteraceae and Euphorbiaceae families. The genus Vernonia is a particularly rich source. The table below summarizes the vernolic acid content in the seed oil of various species.
| Plant Species | Family | Vernolic Acid Content (% of oil) | Other Major Fatty Acids | Reference |
| Vernonia galamensis | Asteraceae | 72 - 82 | Linoleic acid (12-14%), Oleic acid (4-6%), Stearic acid (2-3%), Palmitic acid (2-3%) | [4] |
| Vernonia anthelmintica | Asteraceae | ~50-55 (approx. 30% less than V. galamensis) | Not specified | [1] |
| Stokesia laevis | Asteraceae | Not specified | Not specified | |
| Crepis palaestina | Asteraceae | Not specified | Not specified | |
| Euphorbia lagascae | Euphorbiaceae | Not specified | Not specified | [1] |
| Bernardia pulchella | Euphorbiaceae | Not specified | Not specified |
Experimental Protocols for Isolation and Purification
The isolation of vernolic acid from its natural sources typically involves oil extraction followed by purification steps to separate it from other fatty acids and lipids.
Oil Extraction Methodologies
Two primary methods for extracting vernonia oil from seeds are solvent extraction and supercritical fluid extraction (SFE).
This traditional method utilizes an organic solvent to extract the oil from the ground seeds.
Protocol:
-
Seed Preparation: Grind the Vernonia galamensis seeds to a fine powder. To minimize lipase (B570770) activity, seeds can be ground with dry ice.
-
Extraction: Place the powdered seeds in a thimble and perform a Soxhlet extraction for a minimum of 3 hours using n-hexane as the solvent.
-
Solvent Removal: After extraction, remove the n-hexane from the crude vernonia oil using a rotary evaporator.
-
Degumming: Stir the crude oil with distilled water (21:1 v/v) at 50°C for 1 hour to remove phospholipids (B1166683) and other gums. Centrifuge for 3 hours and decant the oil.
-
Bleaching: Treat the degummed oil with activated charcoal to remove pigments, followed by filtration.
This process typically yields around 40% crude vernonia oil from the seeds.[5]
SFE with carbon dioxide is a green alternative to solvent extraction, offering high selectivity and efficiency.
Protocol:
-
Seed Preparation: Grind Vernonia galamensis seeds with dry ice to prevent lipolysis.
-
SFE Parameters:
-
Pressure: An increase in pressure (e.g., to 34.5 MPa) significantly increases the amount of extracted oil and the vernolic acid content.[6]
-
Temperature: Higher temperatures also contribute to increased extraction yield.
-
Co-solvent: The addition of a co-solvent like ethanol (B145695) can enhance the extraction efficiency.
-
-
Extraction: Conduct the SFE according to the specified parameters. The use of high pressure and temperature can also inhibit enzymatic degradation of the oil.[6]
-
Oil Collection: The extracted oil is collected after the supercritical fluid is returned to its gaseous state.
SFE can achieve an extraction efficiency of up to 80%.[5]
Purification of Vernolic Acid
After obtaining the crude or refined vernonia oil, vernolic acid can be purified from the triglyceride mixture.
Protocol:
-
Saponification: Reflux the vernonia oil with a solution of sodium hydroxide (B78521) in ethanol to hydrolyze the triglycerides into fatty acid salts (soap) and glycerol.
-
Acidification: Cool the reaction mixture and acidify it with a mineral acid (e.g., HCl) to protonate the fatty acid salts, yielding free fatty acids.
-
Extraction: Extract the free fatty acids from the aqueous solution using an organic solvent like diethyl ether.
-
Recrystallization: Concentrate the organic extract and purify the vernolic acid by recrystallization from hexane (B92381) at a low temperature (195 K or -78.5 °C).
-
Isolation: Filter the cold mixture under reduced pressure and rinse the crystals with cold hexane to obtain pure vernolic acid.
This purification method can yield vernolic acid of about 60% from the free fatty acid mixture.[5]
The following diagram illustrates the general workflow for the isolation and purification of vernolic acid.
Biosynthesis of Vernolic Acid
Vernolic acid is synthesized in plants from linoleic acid through an enzymatic epoxidation reaction. This pathway is a key area of research for the potential biotechnological production of this valuable fatty acid.
The biosynthesis of vernolic acid primarily involves the following steps:
-
Desaturation: Oleic acid (C18:1) is converted to linoleic acid (C18:2) by the enzyme Δ12-fatty acid desaturase (FAD2).
-
Epoxidation: Linoleic acid is then epoxidized at the Δ12 double bond to form vernolic acid. This reaction is catalyzed by a specific epoxygenase. In some plants, this epoxygenase is a functional variant of FAD2, while in others, it is a cytochrome P450-dependent monooxygenase.[7]
The following diagram illustrates the biosynthetic pathway of vernolic acid from linoleic acid.
Analytical Characterization
The identification and quantification of vernolic acid are crucial for quality control and research purposes. Various analytical techniques are employed for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of vernolic acid, confirming the presence of the epoxy ring and the double bond.[8][9]
-
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is used for the identification and quantification of vernolic acid, often after derivatization to its methyl ester.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the quantitative analysis of vernolic acid in oil extracts.[11]
Conclusion
The discovery and isolation of vernolic acid represent a significant advancement in the field of natural product chemistry. From its initial characterization to the development of modern, efficient extraction techniques, the journey of vernolic acid highlights the ongoing quest for valuable bio-based molecules. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and professionals seeking to explore the potential of vernolic acid in various applications, from the development of novel polymers and coatings to its investigation in biological systems for drug development. The understanding of its biosynthetic pathway further opens avenues for metabolic engineering and sustainable production of this unique epoxy fatty acid.
References
- 1. Vernolic acid - Wikipedia [en.wikipedia.org]
- 2. Fatty acids. Part II. The nature of the oxygenated acid present in Vernonia anthelmintica(Willd.) seed oil - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. PlantFAdb: Vernonia anthelmintica (L.) Willd. trivernolin, 1,3-divernolin and vernolic (Epoxyoleic) acid from the seed oil. Vernonia anthelmintica (L.) Willd. trivernolin, 1,3-divernolin and vernolic (Epoxyoleic) acid from the seed oil Krewson, C. F.; Ard, J. S.; Riemenschneider, R. W. Journal of the American Oil Chemists Society (1962) 39 334-340 [fatplants.net]
- 4. etd.aau.edu.et [etd.aau.edu.et]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Linoleic acid - Wikipedia [en.wikipedia.org]
- 8. magritek.com [magritek.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
The Role of Vernolic Acid in Plant Metabolism: A Technical Guide
Abstract
Vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid) is an unusual epoxy fatty acid (EFA) found in the seed oils of a select number of plant species. Its unique chemical structure, characterized by an epoxy group on the fatty acid chain, imparts valuable properties for various industrial applications, including the manufacturing of resins, paints, and plastics.[1][2] This technical guide provides an in-depth exploration of the role of vernolic acid in plant metabolism, covering its biosynthesis, catabolism, and physiological significance. Detailed experimental protocols for its analysis, quantitative data from key plant sources, and visual representations of its metabolic pathways are presented to serve as a comprehensive resource for researchers in the field.
Introduction
Vernolic acid is a major component of the seed oils of certain plant species, most notably Vernonia galamensis and Euphorbia lagascae.[3][4] In Vernonia galamensis, vernolic acid can constitute over 70% of the total fatty acids in the seed oil.[3][4] This high concentration makes these plants valuable targets for agricultural development and metabolic engineering. Understanding the metabolic pathways that lead to the synthesis and accumulation of this EFA is crucial for optimizing its production in both native and transgenic species. This guide will delve into the known metabolic processes involving vernolic acid, from its creation from linoleic acid to its breakdown and its effects on plant physiology.
Biosynthesis of Vernolic Acid
The biosynthesis of vernolic acid begins with the common fatty acid, linoleic acid (18:2). The key enzymatic step is the epoxidation of the double bond at the Δ12 position of linoleic acid. Interestingly, two different enzyme systems have been identified in plants that catalyze this reaction, suggesting a convergent evolution of this metabolic capability.
In the Asteraceae family, which includes Vernonia and Crepis species, the epoxidation is carried out by a divergent form of a Δ12-oleic acid desaturase (FAD2).[5] This enzyme, a non-heme, di-iron protein, is structurally related to the desaturases that introduce double bonds into fatty acids.
In contrast, in the Euphorbiaceae family, exemplified by Euphorbia lagascae, the epoxidation is catalyzed by a cytochrome P450 monooxygenase.[5][6] This heme-containing enzyme represents a distinct evolutionary origin for vernolic acid synthesis.
The primary substrate for this epoxidation is linoleoyl-phosphatidylcholine (PC).[1] Following its synthesis on PC, vernolic acid is then channeled into triacylglycerols (TAGs) for storage in oil bodies within the seed.[1]
Catabolism of Vernolic Acid
The breakdown of vernolic acid, like other fatty acids, is thought to occur primarily through the β-oxidation pathway. This process is particularly important during seed germination, where stored oils are mobilized to provide energy and carbon skeletons for the growing seedling. In transgenic plants engineered to produce vernolic acid, evidence suggests that a futile cycle of synthesis and degradation can occur, where newly synthesized vernolic acid is rapidly catabolized via β-oxidation.[7] This can limit the net accumulation of the desired fatty acid.
The initial steps in the catabolism of epoxy fatty acids in mammals involve epoxide hydrolases, which convert the epoxide to a vicinal diol.[8] While not explicitly detailed for vernolic acid in plants, it is plausible that a similar enzymatic step is required before the fatty acid can enter the β-oxidation spiral. The resulting diol-fatty acid would then be sequentially shortened by two-carbon units to produce acetyl-CoA.
Physiological Role and Effects
The primary physiological role of vernolic acid in plants is as a component of storage lipids in seeds. The high abundance of this unusual fatty acid suggests a specific metabolic sink for carbon in developing embryos of producing species.
In transgenic plants, the accumulation of vernolic acid can have detrimental physiological effects. High levels of vernolic acid have been associated with reduced seed germination rates and impaired seedling growth. This may be due to the unusual fatty acid interfering with membrane function or other lipid-dependent cellular processes.
There is currently no strong evidence to suggest that vernolic acid plays a significant role as a signaling molecule in plant metabolism, such as in stress responses. While other lipid molecules and phenolic acids are known to be involved in signaling cascades, the function of vernolic acid appears to be primarily metabolic and structural.[9][10][11]
Quantitative Data on Vernolic Acid Content
The concentration of vernolic acid varies significantly among different plant species and even between different genotypes and growing conditions. The following tables summarize reported vernolic acid content in several key species.
Table 1: Vernolic Acid Content in Natural Producer Species
| Plant Species | Family | Vernolic Acid Content (% of total fatty acids) | Reference(s) |
| Vernonia galamensis | Asteraceae | >70% | [3][4] |
| Euphorbia lagascae | Euphorbiaceae | ~60% | [3][5][12] |
| Stokesia laevis | Asteraceae | ~70% | [2] |
| Crepis palaestina | Asteraceae | ~60% | [7] |
| Centratherum ritchiei | Asteraceae | ~30% | [13] |
Table 2: Vernolic Acid Content in Genetically Engineered Plants
| Host Plant | Transgene(s) | Vernolic Acid Content (% of total fatty acids) | Reference(s) |
| Soybean | Stokesia laevis epoxygenase (SlEPX) and V. galamensis DGAT2 | up to 25.8% | [4] |
| Soybean | Crepis palaestina Δ12-epoxygenase and a modified FAD2 | up to 17% | [14] |
| Tobacco (callus) | Euphorbia lagascae CYP726A1 | Accumulation of vernolic acid | [6] |
| Arabidopsis | Crepis palaestina linoleate (B1235992) 12-epoxygenase | Low levels | [7] |
Experimental Protocols
Extraction of Vernolic Acid from Plant Seeds
This protocol describes a general method for the extraction of total lipids, including vernolic acid, from plant seeds.
Materials:
-
Dried plant seeds
-
Mortar and pestle or coffee grinder
-
Methanol
-
0.9% NaCl solution
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Grind 5-10 g of dried seeds to a fine powder using a mortar and pestle or a coffee grinder.
-
Transfer the powder to a glass tube with a screw cap.
-
Add 10 mL of chloroform:methanol (2:1, v/v) to the ground seeds.
-
Agitate the mixture vigorously for 1 hour at room temperature.
-
Centrifuge the mixture at 3000 x g for 10 minutes to pellet the solid material.
-
Carefully transfer the supernatant to a new tube.
-
To the supernatant, add 0.2 volumes of 0.9% NaCl solution.
-
Vortex the mixture and centrifuge at 1500 x g for 5 minutes to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
Evaporate the chloroform using a rotary evaporator or under a stream of nitrogen gas.
-
The resulting lipid extract can be stored at -20°C under nitrogen for further analysis.
Analysis of Vernolic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the derivatization of fatty acids to fatty acid methyl esters (FAMEs) and their subsequent analysis by GC-MS.
Materials:
-
Lipid extract from Protocol 6.1
-
Methanolic HCl (5%) or BF3-methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23, SP-2380)
Procedure:
-
To the dried lipid extract (approximately 10-20 mg), add 2 mL of 5% methanolic HCl.
-
Seal the tube and heat at 80°C for 2 hours to transesterify the fatty acids.
-
Allow the tube to cool to room temperature.
-
Add 2 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex the mixture and centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a new vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for injection into the GC-MS system.
-
GC-MS Conditions (Example):
-
Injector: Splitless, 250°C
-
Column: DB-23 (30 m x 0.25 mm x 0.25 µm)
-
Oven Program: 150°C for 1 min, ramp to 240°C at 4°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scan range m/z 50-500.
-
-
Identify the vernolic acid methyl ester peak based on its retention time and mass spectrum compared to a known standard. The mass spectrum of methyl vernolate (B132429) will show characteristic fragmentation patterns.
Conclusion
Vernolic acid represents a fascinating example of specialized plant metabolism with significant industrial potential. Its biosynthesis through two distinct evolutionary pathways highlights the diverse strategies plants have evolved to produce novel compounds. While its primary role is as a storage fatty acid, its accumulation in transgenic systems presents both opportunities and challenges, with physiological impacts that require further investigation. The methodologies and data presented in this guide provide a foundation for researchers to further explore the metabolism of this unique fatty acid and to engineer its production for sustainable industrial applications. Future research should focus on elucidating the specific mechanisms of vernolic acid catabolism, identifying the factors that limit its accumulation in transgenic hosts, and exploring any potential, yet undiscovered, physiological roles.
References
- 1. extension.oregonstate.edu [extension.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis, an industrial oleaginous plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lsma.ro [lsma.ro]
- 6. Transgenic Production of Epoxy Fatty Acids by Expression of a Cytochrome P450 Enzyme from Euphorbia lagascae Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Unusual Fatty Acid Synthesis on Futile Cycling through β-Oxidation and on Gene Expression in Transgenic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catabolism of epoxy fatty esters by the purified epoxide hydrolase from mouse and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Drought and heat stress mediated activation of lipid signaling in plants: a critical review [frontiersin.org]
- 11. microbiologyjournal.org [microbiologyjournal.org]
- 12. metaphactory [semopenalex.org]
- 13. PlantFAdb: CENTRATHERUM-RITCHIEI SEED OIL - CHARACTERIZATION OF VERNOLIC ACID. CENTRATHERUM-RITCHIEI SEED OIL - CHARACTERIZATION OF VERNOLIC ACID Ahmad, R.; Ahmad, I.; Osman, S. M. Fett Wissenschaft Technologie-Fat Science Technology (1989) 91 488-490 [fatplants.net]
- 14. CSIRO Research Publications Repository [publications.csiro.au]
Vernolic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vernolic acid, a naturally occurring epoxy fatty acid, is gaining significant attention for its diverse biological activities and potential industrial applications. This technical guide provides an in-depth overview of vernolic acid, focusing on its chemical identity, metabolic pathways, and the experimental protocols relevant to its study. Detailed methodologies for its quantification and the assessment of its biological effects are presented, alongside visualizations of its metabolic fate and signaling cascades. This document is intended to serve as a core resource for researchers in lipid biochemistry, pharmacology, and drug development.
Chemical Identity: CAS Number and Synonyms
Vernolic acid is a monounsaturated fatty acid containing an epoxide group. Its chemical identity is defined by various isomers and a racemic mixture, each with a specific CAS Registry Number. A comprehensive list of its identifiers and synonyms is provided in Table 1.
Table 1: CAS Numbers and Synonyms of Vernolic Acid
| Identifier Type | Value |
| Preferred IUPAC Name | (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid[1] |
| CAS Number (+)-isomer | 503-07-1[1][2] |
| CAS Number (-)-isomer | 32381-42-3[1][2] |
| CAS Number (racemate) | 17966-13-1[1] |
| Synonyms | Leukotoxin B, Isoleukotoxin, Vernolate, 12,13-epoxyoleic acid, cis-12,13-epoxyoctadec-cis-9-enoic acid, (9Z)-12,13-epoxyoctadecenoic acid, Linoleic acid 12,13-oxide, 12(13)-EpOME[1][2][3][4] |
Biosynthesis and Metabolism
Vernolic acid is not a primary product of fatty acid synthesis in mammals but is produced through the metabolism of linoleic acid. In plants, it is a significant component of the seed oil of species like Vernonia galamensis. The metabolic pathways of vernolic acid are crucial to understanding its biological roles, from its synthesis to its conversion into bioactive or toxic metabolites.
Biosynthesis from Linoleic Acid
In mammalian tissues, vernolic acid is synthesized from the essential fatty acid, linoleic acid, by the action of cytochrome P450 (CYP) epoxygenases.[5] These enzymes introduce an epoxide group across the double bond at the 12th and 13th carbons of linoleic acid.
Metabolism by Soluble Epoxide Hydrolase (sEH)
The biological activity and toxicity of vernolic acid are significantly influenced by its subsequent metabolism. Soluble epoxide hydrolase (sEH) is a key enzyme that converts vernolic acid into its corresponding diol, 12,13-dihydroxy-9Z-octadecenoic acid (isoleukotoxin diol).[5] This conversion is often associated with the cytotoxic effects attributed to leukotoxin B.[5]
Metabolic pathway of vernolic acid from linoleic acid and its subsequent conversion.
Experimental Protocols
This section provides detailed methodologies for the quantification of vernolic acid and the assessment of its biological activity.
Quantification of Vernolic Acid in Plant Oils by Gas Chromatography (GC)
This protocol outlines the steps for the analysis of vernolic acid content in seed oils, a common matrix for this fatty acid. The method involves the conversion of fatty acids to their methyl esters (FAMEs) for GC analysis.
3.1.1. Materials and Reagents
-
Vernonia oil or other plant oil sample
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (B86663)
-
Internal standard (e.g., heptadecanoic acid)
-
GC-FID or GC-MS system
3.1.2. Experimental Workflow
Workflow for the quantification of vernolic acid in oil samples.
3.1.3. Procedure
-
Preparation of Acidic Methanol: Slowly add 2 mL of concentrated HCl to 100 mL of methanol while stirring in a fume hood.
-
Transesterification:
-
Weigh approximately 25 mg of the oil sample into a screw-cap glass tube.
-
Add 2 mL of toluene and 3 mL of acidic methanol.
-
Add a known amount of internal standard.
-
Seal the tube tightly and heat at 70°C for 2 hours in a heating block or water bath.
-
-
Extraction:
-
Cool the tube to room temperature.
-
Add 5 mL of hexane and 5 mL of deionized water.
-
Vortex thoroughly for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the layers.
-
-
Sample Collection and Drying:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC Analysis:
-
Inject 1 µL of the hexane extract into the GC.
-
GC Conditions (example):
-
Column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: 150°C for 1 min, ramp to 220°C at 4°C/min, hold for 10 min.
-
Detector (FID) Temperature: 280°C.
-
-
-
Quantification: Identify the vernolic acid methyl ester peak based on its retention time relative to a standard. Calculate the concentration based on the peak area relative to the internal standard.
Cell-Based Cytotoxicity Assay (Leukotoxin Activity)
This protocol provides a method to assess the cytotoxic effects of vernolic acid on a leukocyte cell line, reflecting its activity as a leukotoxin.
3.2.1. Materials and Reagents
-
Vernolic acid
-
Leukocyte cell line (e.g., U937 or HL-60)
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)
-
Trypan Blue solution (0.4%)
-
96-well cell culture plates
-
Hemocytometer or automated cell counter
3.2.2. Procedure
-
Cell Culture: Maintain the leukocyte cell line in RPMI-1640 with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating:
-
Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in fresh medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Treatment:
-
Prepare a stock solution of vernolic acid in ethanol (B145695) or DMSO.
-
Prepare serial dilutions of vernolic acid in cell culture medium.
-
Add 100 µL of the vernolic acid dilutions or vehicle control to the appropriate wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
Resuspend the cells in each well.
-
Mix a 10 µL aliquot of the cell suspension with 10 µL of Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Signaling Pathways
Vernolic acid and its metabolites are known to modulate inflammatory signaling pathways. One of the proposed mechanisms involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.
Proposed mechanism of vernolic acid modulating gene expression through PPAR activation.
Quantitative Data
The concentration of vernolic acid can vary significantly depending on the source. Table 2 provides examples of reported vernolic acid content in the seed oils of different plant species.
Table 2: Vernolic Acid Content in Various Plant Seed Oils
| Plant Species | Vernolic Acid Content (% of total fatty acids) |
| Vernonia galamensis | Up to 80%[6] |
| Euphorbia lagascae | High concentrations reported[6] |
| Crepis palaestina | Significant amounts present |
| Stokesia laevis | A notable source of vernolic acid |
Conclusion
Vernolic acid is a multifaceted fatty acid with significant biological activities and a growing area of research. This technical guide provides a foundational understanding of its chemical properties, metabolic pathways, and key experimental protocols for its study. The information and methodologies presented herein are intended to facilitate further research into the therapeutic and industrial potential of this unique natural compound. Researchers are encouraged to adapt and optimize the provided protocols for their specific experimental needs.
References
- 1. Vernolic acid - Wikipedia [en.wikipedia.org]
- 2. Vernolic Acid [drugfuture.com]
- 3. Vernolic acid | C18H32O3 | CID 5356421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound Vernolic acid (FDB023414) - FooDB [foodb.ca]
- 5. Vernolic Acid|Epoxy Fatty Acid|For Research [benchchem.com]
- 6. trustedhealthproducts.com [trustedhealthproducts.com]
A Technical Guide to the Industrial Applications of Vernonia Oil and its Principal Component, Vernolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vernonia oil, extracted from the seeds of Vernonia galamensis, is a unique and valuable bio-based raw material. Its high concentration of naturally occurring vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid) makes it a versatile platform for a myriad of industrial applications. The inherent epoxy (oxirane) ring in vernolic acid is a reactive site that allows for the synthesis of a wide range of value-added products, from polymers and coatings to lubricants and chemical intermediates. This guide provides a comprehensive overview of the industrial potential of vernonia oil and vernolic acid, detailing key chemical transformations, experimental protocols, and quantitative data to support further research and development.
Composition and Properties of Vernonia Oil
Vernonia galamensis seeds contain a significant amount of oil, typically ranging from 22% to 42% by weight.[1][2][3] The primary constituent of this oil is vernolic acid, which can account for 73% to 80% of the total fatty acid profile.[1][2] This high concentration of a naturally epoxidized fatty acid is the key to its industrial value. Other fatty acids present in smaller quantities include linoleic, oleic, palmitic, and stearic acids.[3][4]
A notable physical property of vernonia oil is its low viscosity (around 110 cps), especially when compared to other epoxidized vegetable oils like soybean or linseed oil (300-1500 cps).[2][5] This characteristic is particularly advantageous in applications such as coatings, where it can act as a reactive diluent without contributing to volatile organic compound (VOC) emissions.[2][6]
| Property | Value | Source |
| Oil Content in Seeds | 22.4% - 42% | [1][2][3] |
| Vernolic Acid Content | 54% - 80% | [1][2][7] |
| Linoleic Acid Content | 3% - 32% | [3][7] |
| Oleic Acid Content | 2% - 5.52% | [3][8] |
| Palmitic Acid Content | 2.48% - 3.24% | [3][9] |
| Stearic Acid Content | 1.73% - 3.28% | [3][9] |
| Viscosity | ~110 cps | [5] |
Key Industrial Applications and Chemical Pathways
The reactivity of the epoxy group in vernolic acid allows for a variety of chemical modifications, leading to a diverse range of products.
Polymers and Resins
Vernonia oil is a trifunctional monomer due to the presence of approximately three epoxy groups per triglyceride molecule, making it an excellent candidate for polymerization.[10]
-
Cationic Polymerization: Direct polymerization of vernonia oil can be achieved using cationic initiators like fluorosulfonic acid at room temperature (25-35°C).[11][12] Depending on the catalyst concentration, the product can range from a viscous oil to a fully crosslinked resin.[10][11] These polymers have potential applications as thickeners in lubricants and other oil-based formulations.[11]
-
Polyols for Polyurethanes: Vernonia oil can be converted into polyols, which are essential precursors for polyurethane foams. The process involves the hydrolysis of the oil to vernolic acid, followed by heating to form oligomers, and subsequent transesterification with glycerol.[13] Polyols derived from vernonia oil exhibit lower viscosity at similar hydroxyl values compared to those from other vegetable oils, which is beneficial for foam production.[13]
-
Bioplastics (Polyhydroxyalkanoates - PHAs): Non-edible vernonia oil serves as a viable carbon source for the bacterial production of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters. Mixed bacterial cultures, including Cupriavidus necator, can ferment saponified vernonia oil to produce PHAs.
References
- 1. Vernolic acid Facts for Kids [kids.kiddle.co]
- 2. Vernolic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biotsquare.com [biotsquare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. irjet.net [irjet.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Publication : USDA ARS [ars.usda.gov]
- 12. Direct Polymerization of Vernonia Oil through Cationic Means [agris.fao.org]
- 13. WO2009048927A1 - Vernonia oil polyols - Google Patents [patents.google.com]
The Enzymatic Odyssey: A Technical Guide to the Formation of trans-12,13-Epoxy-octadecanoic Acid from Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linoleic acid, an essential omega-6 fatty acid, is a crucial component of cellular membranes and a precursor to a diverse array of signaling molecules. Its metabolic fate is of significant interest in the scientific community, particularly its conversion into various bioactive epoxides and diols. This technical guide provides an in-depth exploration of the enzymatic formation of trans-12,13-epoxy-octadecanoic acid (12,13-EpOME), also known as isoleukotoxin, from linoleic acid. We will delve into the core biochemical pathways, detail the experimental protocols for its synthesis and quantification, and present the intricate signaling cascades it influences. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
The enzymatic oxidation of polyunsaturated fatty acids (PUFAs) is a fundamental process that generates a wide range of lipid mediators, collectively known as oxylipins. These molecules play pivotal roles in regulating inflammation, vascular tone, and cellular homeostasis. Among the various metabolic pathways, the cytochrome P450 (CYP) epoxygenase pathway is responsible for the conversion of linoleic acid into epoxyoctadecenoic acids (EpOMEs). Specifically, the formation of 12,13-EpOME has garnered attention due to its diverse biological activities, ranging from cytotoxic effects to potential roles in metabolic regulation. This guide will systematically dissect the formation of this compound, its subsequent metabolism, and its downstream cellular effects.
The Core Pathway: From Linoleic Acid to 12,13-DiHOME
The transformation of linoleic acid into its downstream metabolites, 12,13-EpOME and 12,13-dihydroxy-octadecenoic acid (12,13-DiHOME), is a two-step enzymatic process primarily occurring in the endoplasmic reticulum and cytosol.
Step 1: Epoxidation by Cytochrome P450 Epoxygenases
The initial and rate-limiting step is the epoxidation of the double bond at the 12th and 13th carbons of linoleic acid. This reaction is catalyzed by a specific subset of cytochrome P450 enzymes, known as epoxygenases.[[“]][2]
-
Key Enzymes: The primary human CYP isoforms responsible for the epoxidation of linoleic acid to form 12,13-EpOME are CYP2J2, CYP2C8, and CYP2C9.[[“]][2] The expression and activity of these enzymes can vary between tissues and individuals, influencing the localized production of 12,13-EpOME.[3]
-
Reaction Mechanism: The CYP epoxygenase utilizes molecular oxygen and electrons from NADPH, transferred via NADPH-cytochrome P450 reductase, to introduce an oxygen atom across the double bond, forming an epoxide ring.
Step 2: Hydrolysis by Soluble Epoxide Hydrolase (sEH)
The resulting 12,13-EpOME is a substrate for the enzyme soluble epoxide hydrolase (sEH).[[“]][2]
-
Enzyme and Location: sEH is predominantly a cytosolic enzyme that catalyzes the hydrolysis of the epoxide ring.[[“]]
-
Reaction Product: This enzymatic action adds a molecule of water to the epoxide, opening the ring to form the corresponding vicinal diol, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME).[[“]][2] This conversion is generally considered a detoxification pathway, as the diol often exhibits different and sometimes less potent biological activities than the parent epoxide.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the enzymes involved in the formation of 12,13-EpOME and its subsequent hydrolysis. Note: Specific kinetic data for linoleic acid epoxidation by individual human CYP isozymes is an area of ongoing research, and the available data is often for arachidonic acid, a related substrate.
| Enzyme Family | Specific Isozyme | Substrate | Product | Cellular Location | Key Cofactors |
| Cytochrome P450 | CYP2J2 | Linoleic Acid | 12,13-EpOME | Endoplasmic Reticulum | NADPH, O₂ |
| Cytochrome P450 | CYP2C8 | Linoleic Acid | 12,13-EpOME | Endoplasmic Reticulum | NADPH, O₂ |
| Cytochrome P450 | CYP2C9 | Linoleic Acid | 12,13-EpOME | Endoplasmic Reticulum | NADPH, O₂ |
| Epoxide Hydrolase | sEH | 12,13-EpOME | 12,13-DiHOME | Cytosol | H₂O |
Table 1: Enzymes and Reactions in 12,13-EpOME and 12,13-DiHOME Formation.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/pmol CYP) |
| Recombinant human CYP2J2 | Arachidonic Acid | ~45 | Not specified |
| Recombinant human CYP2C8 | Arachidonic Acid | Not specified | Not specified |
| Recombinant human CYP2C9 | Arachidonic Acid | Not specified | Not specified |
Table 2: Reported Kinetic Parameters for Arachidonic Acid Epoxidation by Relevant CYP Isozymes. Note: Data for linoleic acid is limited. The provided values for arachidonic acid can serve as an approximation.
Experimental Protocols
This section provides detailed methodologies for the in vitro synthesis and subsequent quantification of 12,13-EpOME and 12,13-DiHOME.
In Vitro Enzymatic Synthesis of 12,13-EpOME using Rat Liver Microsomes
This protocol describes the generation of 12,13-EpOME from linoleic acid using the cytochrome P450 enzymes present in rat liver microsomes.
4.1.1. Preparation of Rat Liver Microsomes
-
Tissue Homogenization: Euthanize a rat according to approved animal welfare protocols and perfuse the liver with ice-cold buffer A (200 mM sucrose (B13894), 50 mM HEPES-KOH pH 7.5, 40 mM KOAc, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and protease inhibitors).[5] Mince the liver and homogenize in 4 mL of buffer A per gram of liver using a motor-driven Potter-Elvehjem homogenizer with 5 strokes.[5]
-
Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[5]
-
Post-Mitochondrial Supernatant: Collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet mitochondria.[5]
-
Microsomal Pellet: Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 140,000 x g for 2.5 hours through a cushion of 1.2 M sucrose in buffer A.[5]
-
Resuspension: Discard the supernatant and sucrose cushion. Resuspend the microsomal pellet in buffer B (200 mM sucrose, 50 mM HEPES-KOH pH 7.5, and 1 mM DTT) to a desired protein concentration (e.g., 10-20 mg/mL).[5] Protein concentration can be determined using a standard Bradford or BCA assay. Store microsomes at -80°C.
4.1.2. Incubation for 12,13-EpOME Synthesis
-
Reaction Mixture: In a glass tube, prepare the following reaction mixture on ice:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
1 mg/mL Rat Liver Microsomes
-
100 µM Linoleic Acid (dissolved in ethanol (B145695), final ethanol concentration <1%)
-
1 mM NADPH (prepared fresh)
-
-
Initiation and Incubation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the reaction by adding NADPH. Incubate for 30-60 minutes at 37°C with gentle shaking.
-
Termination: Stop the reaction by adding 2 volumes of ice-cold ethyl acetate (B1210297) and vortexing vigorously.
4.1.3. Extraction and Purification of 12,13-EpOME
-
Liquid-Liquid Extraction: Centrifuge the terminated reaction mixture at 2,000 x g for 10 minutes to separate the phases. Collect the upper organic layer (ethyl acetate). Repeat the extraction of the aqueous phase with another volume of ethyl acetate.
-
Drying and Reconstitution: Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of methanol (B129727) or mobile phase for analysis.
-
Solid-Phase Extraction (SPE) (Optional for higher purity):
-
Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the reconstituted extract onto the cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elution: Elute the 12,13-EpOME with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Drying: Evaporate the eluate to dryness and reconstitute for analysis.
-
Quantification of 12,13-EpOME and 12,13-DiHOME in Plasma by LC-MS/MS
This protocol outlines the extraction and quantification of 12,13-EpOME and its diol metabolite from plasma samples.
4.2.1. Plasma Sample Preparation and Lipid Extraction
-
Sample Thawing and Internal Standard Spiking: Thaw plasma samples on ice. To 100 µL of plasma, add an internal standard mixture containing deuterated analogs of the analytes of interest (e.g., 12,13-EpOME-d4, 12,13-DiHOME-d4).
-
Protein Precipitation and Extraction: Add 400 µL of ice-cold methanol containing an antioxidant (e.g., 0.02% BHT) to the plasma sample. Vortex for 30 seconds to precipitate proteins.
-
Liquid-Liquid Extraction: Add 800 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and then add 200 µL of water to induce phase separation. Vortex again and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collection and Drying: Carefully collect the upper organic layer into a clean tube. Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
4.2.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes from other lipid species.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 12,13-EpOME, 12,13-DiHOME, and their deuterated internal standards.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 12,13-EpOME | 295.2 | Specific fragment |
| 12,13-DiHOME | 313.2 | Specific fragment |
| 12,13-EpOME-d4 | 299.2 | Specific fragment |
| 12,13-DiHOME-d4 | 317.2 | Specific fragment |
Table 3: Example MRM Transitions for LC-MS/MS Analysis. Note: Specific fragment ions should be optimized based on the instrument and experimental conditions.
Signaling Pathways and Logical Relationships
The formation of 12,13-EpOME and its subsequent metabolism are not isolated events but are integrated into complex cellular signaling networks.
The PI3K/Akt and Nrf2 Antioxidant Response Pathway
Oxidative stress is a key factor in many pathological conditions. The PI3K/Akt pathway is a central signaling cascade that promotes cell survival and growth. One of its crucial downstream effects is the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which is a master regulator of the antioxidant response.
-
Activation Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation of the PI3K/Akt pathway, Akt can phosphorylate and inactivate GSK3β, a kinase that promotes Nrf2 degradation. This leads to the stabilization and nuclear translocation of Nrf2.[6][7][8][9]
-
Transcriptional Regulation: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[7][8]
The formation of reactive oxygen species (ROS) during cellular metabolism can trigger this protective pathway. While the direct role of 12,13-EpOME in modulating this pathway is still under investigation, its formation is intrinsically linked to the cellular redox state and the enzymes that are regulated by Nrf2.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
Caption: Enzymatic conversion of linoleic acid to 12,13-EpOME and 12,13-DiHOME.
Caption: Workflow for the quantification of 12,13-EpOME from plasma samples.
Caption: Simplified PI3K/Akt/Nrf2 antioxidant response pathway.
Conclusion
The formation of this compound from linoleic acid represents a key branch in the complex web of lipid metabolism. This process, initiated by cytochrome P450 epoxygenases and modulated by soluble epoxide hydrolase, generates bioactive molecules that are implicated in a range of physiological and pathological processes. The detailed experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers to investigate the synthesis, quantification, and biological significance of 12,13-EpOME and its metabolites. Further research into the specific kinetics of linoleic acid epoxidation and the precise molecular targets of 12,13-EpOME will undoubtedly unveil new avenues for therapeutic intervention in diseases where this pathway is dysregulated.
References
- 1. consensus.app [consensus.app]
- 2. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Human CYP2C8, CYP2C9 and CYP2J2 in Cardiovascular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate inhibition potential of arachidonic acid on 14,15-epoxidation, a biological drug developmental target, mediated by recombinant human cytochrome P450 2J2 and 2C8 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PI3K/Akt/Nrf2 mediated cellular signaling and virus-host interactions: latest updates on the potential therapeutic management of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential Roles of the PI3 Kinase/Akt Pathway in Regulating Nrf2-Dependent Antioxidant Functions in the RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | PI3K/Akt/Nrf2 mediated cellular signaling and virus-host interactions: latest updates on the potential therapeutic management of SARS-CoV-2 infection [frontiersin.org]
Health Effects of Dietary Vernolic Acid Consumption: An In-depth Technical Guide
December 12, 2025
Abstract
Vernolic acid, a naturally occurring epoxy fatty acid found in high concentrations in the seeds of Vernonia galamensis, presents a complex and dualistic profile in biological systems. Endogenously produced from linoleic acid, it is implicated in toxicological pathways as a leukotoxin. Conversely, as a dietary constituent, primarily from vernonia oil, its health effects remain largely unexplored, with preliminary animal studies on related plant extracts suggesting potential therapeutic benefits. This technical guide provides a comprehensive overview of the current state of knowledge on vernolic acid, focusing on its chemistry, dietary sources, metabolism, and documented health effects. We distinguish between the toxicological implications of its endogenous production and the potential, yet under-investigated, effects of its dietary consumption. This paper summarizes available quantitative data from preclinical studies, details relevant experimental protocols, and visualizes key metabolic and signaling pathways. The significant gaps in the scientific literature, particularly the lack of human clinical trials, are highlighted to guide future research for researchers, scientists, and drug development professionals.
Introduction
Vernolic acid is a monounsaturated, long-chain fatty acid characterized by an epoxide ring.[1] It is a derivative of linoleic acid.[2] The primary dietary source of vernolic acid is vernonia oil, extracted from the seeds of plants in the Vernonia genus, which can contain up to 80% vernolic acid.[3] While vernonia oil has garnered interest for various industrial applications due to its unique chemical properties, research into its health effects is still in its nascent stages.[4]
A critical distinction must be made between dietary vernolic acid and its endogenous counterpart. In mammals, vernolic acid can be synthesized from linoleic acid by cytochrome P450 epoxygenases.[2] In this context, it is often referred to as a leukotoxin due to its demonstrated toxicity in animal models, where it has been linked to respiratory distress and other adverse effects.[1] This toxicological profile contrasts with the potential health benefits suggested by preliminary studies on extracts from related plants like Vernonia amygdalina, which contain a variety of bioactive compounds in addition to vernolic acid.
This guide aims to consolidate the existing scientific literature on vernolic acid, providing a technical resource for researchers and professionals in drug development. We will delve into its metabolism, potential mechanisms of action, and the limited data available on its health effects, while clearly delineating the significant research gaps that need to be addressed.
Metabolism and Bioavailability
The metabolism of vernolic acid is a key factor in determining its physiological effects. The metabolic pathways differ based on its origin (dietary vs. endogenous) and are not fully elucidated in humans.
Biosynthesis in Plants
In plants such as Vernonia galamensis, vernolic acid is synthesized from oleic acid. Through a series of enzymatic reactions, oleic acid is converted to linoleic acid, which is then epoxidized to form vernolic acid.[5] In vivo radiotracer experiments have shown that this process occurs while the acyl moiety is esterified to phosphatidylcholine (PC).[5] The newly synthesized vernolic acid is then rapidly transferred to triacylglycerols for storage in the seed oil.[5]
Endogenous Production and Metabolism in Mammals
In mammals, vernolic acid is an epoxide product of linoleic acid metabolism by cytochrome P450 enzymes.[2] Once formed, the epoxide ring of vernolic acid can be hydrolyzed by epoxide hydrolases to form the corresponding diol, which is implicated in its toxic effects.[1]
Bioavailability of Dietary Vernolic Acid
There is a significant lack of data on the bioavailability and metabolism of dietary vernolic acid in humans. It is hypothesized that, like other fatty acids, it is absorbed in the small intestine. However, its metabolic fate, including the extent of its hydrolysis to the diol form and its incorporation into tissues, remains to be determined. The bioavailability of phenolic compounds, a different class of phytochemicals, is known to be influenced by their chemical structure and the food matrix, and similar factors are likely to affect vernolic acid.[6][7]
Potential Health Effects and Signaling Pathways
The health effects of vernolic acid are context-dependent. While its endogenous production is associated with toxicity, preliminary research on plant extracts containing vernolic acid suggests potential therapeutic applications. It is crucial to note that these studies are not on isolated vernolic acid and the observed effects may be due to the synergistic action of multiple compounds.
Anti-inflammatory and Antioxidant Effects
Extracts from Vernonia amygdalina, which contains vernolic acid among other compounds, have demonstrated anti-inflammatory and antioxidant properties.[8][9] Studies on other natural compounds, such as phenolic acids, have shown that they can exert anti-inflammatory effects by modulating signaling pathways like NF-κB and MAPK.[10][11] It is plausible that vernolic acid could have similar effects, but this has not been directly investigated.
Metabolic Health
A study on diabetic rats fed biscuits supplemented with Vernonia amygdalina and fish oil showed a significant reduction in fasting blood glucose and improvements in the lipid profile, including reduced total cholesterol, LDL-c, and triglycerides, and increased HDL-c.[12] Another study using a methanolic extract of Vernonia amygdalina in rats on a high-cholesterol diet also reported significant lipid-lowering effects.[13] These findings suggest a potential role for compounds in Vernonia species in managing metabolic syndrome. However, the specific contribution of vernolic acid to these effects is unknown.
Anticancer Potential
While there is no direct evidence for the anticancer effects of dietary vernolic acid, other fatty acids and plant-derived compounds have been extensively studied for their roles in cancer prevention and treatment.[14] For instance, some phenolic acids have been shown to inhibit cancer cell proliferation and induce apoptosis through various signaling pathways.[15] Given the structural uniqueness of vernolic acid, its potential as an anticancer agent warrants investigation.
Quantitative Data from Preclinical Studies
The quantitative data on the health effects of dietary vernolic acid is sparse. The following tables summarize findings from studies using extracts of Vernonia amygdalina. It is imperative to interpret this data with caution, as the effects cannot be solely attributed to vernolic acid.
Table 1: Effects of Vernonia amygdalina and Fish Oil-Supplemented Biscuits on Diabetic Rats [12]
| Group | Fasting Blood Glucose (mg/dL) | Total Cholesterol (mg/dL) | LDL-c (mg/dL) | HDL-c (mg/dL) | Triglycerides (mg/dL) |
| Diabetic Control | High | High | High | Low | High |
| Supplemented Biscuit | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Increased | Significantly Reduced |
Note: The study did not provide absolute values in the abstract, but reported significant changes relative to the diabetic control group.
Table 2: Effects of Methanolic Extract of Vernonia amygdalina on Hypercholesterolemic Rats [13]
| Parameter | Control | Hypercholesterolemic | VA Extract (100 mg/kg) | VA Extract (200 mg/kg) |
| Plasma Cholesterol (mg/dL) | Normal | Increased | Reduced by 20% | Reduced by 23% |
| PMF Cholesterol (mg/dL) | Normal | Increased | Reduced by 23% | Reduced by 29% |
| Plasma LDL-c (mg/dL) | Normal | Increased | - | Reduced by 23% |
| PMF LDL-c (mg/dL) | Normal | Increased | - | Reduced by 49% |
| Plasma Triglycerides (mg/dL) | Normal | Increased | - | Reduced by 29% |
| PMF Triglycerides (mg/dL) | Normal | Increased | - | Reduced by 28% |
| Plasma HDL-c (mg/dL) | Normal | Decreased | Increased by 41% | Increased by 59% |
PMF: Post-Mitochondrial Fraction
Experimental Protocols
This section details some of the methodologies used in the research cited in this guide.
Extraction and Purification of Vernolic Acid from Vernonia Oil[16]
-
Extraction of Crude Oil: Crude vernonia oil is obtained from the seeds of Vernonia galamensis through solvent extraction.
-
Purification of Vernonia Oil: The crude oil is purified using conventional methods such as degumming, neutralization, and bleaching to yield neutral vernonia oil.
-
Hydrolysis to Vernolic Acid: The purified vernonia oil is hydrolyzed using a solution of sodium hydroxide (B78521) in methanol (B129727) under reflux to yield the sodium salt of vernolic acid. The solution is then acidified to produce free vernolic acid.
-
Purification of Vernolic Acid: The free vernolic acid is purified by recrystallization from hexane (B92381) at low temperatures.
Analysis of Vernolic Acid Methyl Ester (VAME) by GC-MS[4]
-
Methylation: Vernolic acid is converted to its methyl ester (VAME) using methanolic sulfuric acid.
-
Extraction: The resulting fatty acid methyl esters (FAMEs) are extracted with n-hexane.
-
GC-MS Analysis: The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify VAME.
Animal Study Protocol: Lipid-Lowering Effects of Vernonia amygdalina Extract[13]
-
Animals: Male Wistar rats are used.
-
Diet: The rats are divided into groups and fed either a standard diet or a high-cholesterol diet for a specified period.
-
Treatment: The treatment groups receive the methanolic extract of Vernonia amygdalina leaves at different doses via oral gavage. A control group receives the vehicle.
-
Sample Collection: At the end of the study period, blood and liver samples are collected for biochemical analysis.
-
Biochemical Analysis: Plasma and post-mitochondrial fraction (PMF) of the liver are analyzed for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assay kits.
Current Research Gaps and Future Directions
The current body of research on vernolic acid reveals more questions than answers regarding its dietary health effects. The following logical flow diagram illustrates the current state of knowledge and highlights the critical research gaps that need to be addressed.
Future research should prioritize the following areas:
-
Human Clinical Trials: Well-designed clinical trials are urgently needed to evaluate the safety and efficacy of dietary vernolic acid and vernonia oil in humans.
-
Metabolism and Pharmacokinetics: Studies are required to understand the absorption, distribution, metabolism, and excretion of dietary vernolic acid in humans.
-
Mechanistic Studies: Research should focus on identifying the specific molecular targets and signaling pathways modulated by vernolic acid at physiologically relevant concentrations.
-
Dose-Response Studies: Determining the dose-dependent effects of vernolic acid is crucial to distinguish between potential therapeutic benefits and toxicological risks.
Conclusion
References
- 1. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro [mdpi.com]
- 2. Linoleic acid - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Vernonia amygdalina: a comprehensive review of the nutritional makeup, traditional medicinal use, and pharmacology of isolated phytochemicals and compounds [frontiersin.org]
- 4. Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis, an industrial oleaginous plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo studies of the biosynthesis of vernolic acid in the seed of Vernonia galamensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arjonline.org [arjonline.org]
- 10. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]
- 11. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipid-lowering effects of methanolic extract of Vernonia amygdalina leaves in rats fed on high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plant phenolics in the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Vernolic Acid: A Bio-Renewable Precursor for Advanced Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vernolic acid, a naturally occurring epoxy fatty acid, is emerging as a versatile and sustainable platform chemical for a wide range of industrial and pharmaceutical applications. Found in significant quantities in the seed oils of plants such as Vernonia galamensis and Vernonia anthelmintica, its unique molecular structure, featuring a reactive epoxy ring and a carboxylic acid function, provides a rich scaffold for diverse chemical transformations. This technical guide explores the potential of vernolic acid as a precursor for the synthesis of high-value chemicals, including diols, dicarboxylic acids, and polymers. Detailed experimental protocols, quantitative data, and visual representations of key chemical pathways and workflows are provided to facilitate further research and development in this promising field.
Natural Sources and Extraction of Vernolic Acid
Vernolic acid is predominantly found as a major component of vernonia oil, which is extracted from the seeds of the Vernonia genus. The oil content and composition can vary depending on the species and cultivation conditions.
Quantitative Data on Vernolic Acid Content
| Plant Source | Oil Content of Seeds (% w/w) | Vernolic Acid Content of Oil (% of total fatty acids) | Other Major Fatty Acids (%) |
| Vernonia galamensis | ~40 - 42%[1] | 73 - 80%[1] | Linoleic acid (12-14%), Oleic acid (4-6%), Stearic acid (2-3%), Palmitic acid (2-3%)[1] |
| Vernonia anthelmintica | Varies | ~30% less than V. galamensis[1] | Not specified |
| Euphorbia lagascae | Not specified | Significant quantities[1] | Not specified |
| Stokesia laevis | Not specified | Significant quantities[1] | Not specified |
| Crepis species | Not specified | Significant quantities[1] | Not specified |
Experimental Protocol: Extraction and Isolation of Vernolic Acid
This protocol details the extraction of vernonia oil from Vernonia galamensis seeds, followed by hydrolysis to obtain vernolic acid.
Materials:
-
Powdered seeds of Vernonia galamensis
-
n-Hexane
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Reflux condenser
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Extraction of Vernonia Oil:
-
Powdered seeds of V. galamensis are subjected to Soxhlet extraction with n-hexane for three hours.
-
The crude vernonia oil is filtered and stored overnight in a refrigerator to precipitate any solid residues.
-
The oil is decanted, and the solvent is removed using a rotary evaporator to yield the crude oil (approximately 40% yield).[2]
-
-
Hydrolysis to Vernolic Acid (Saponification):
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5 g (0.125 mol) of sodium hydroxide in 50 mL of methanol by heating to reflux with stirring for about 30 minutes until the NaOH is completely dissolved.
-
Add 5.12 g (5.53 mmol) of vernonia oil to the flask.
-
Continue refluxing the brownish solution with continuous stirring for approximately 30 minutes.[2]
-
Transfer the solution to a beaker and allow it to cool, forming a semi-solid soap.
-
Add approximately 100 g of ice and 50 mL of water to the soap and stir until dissolved.
-
Acidify the soap solution by slowly adding concentrated HCl with stirring until the pH is acidic, which precipitates the free fatty acids.
-
Extract the fatty acids with diethyl ether or a similar organic solvent.
-
Wash the organic layer with saturated NaCl solution and dry over anhydrous MgSO₄ or Na₂SO₄.[2]
-
Remove the solvent under reduced pressure.
-
-
Purification of Vernolic Acid:
-
The crude vernolic acid can be purified by recrystallization from hexane (B92381) at -78°C (dry ice/acetone bath).
-
Filter the cold solution under reduced pressure and rinse the crystals with cold hexane to obtain pure vernolic acid as a yellow solid that melts at room temperature. The reported yield for this purification step is about 60%.[2]
-
Figure 1: Experimental workflow for the extraction and isolation of vernolic acid.
Chemical Transformations of Vernolic Acid
The reactivity of the epoxide ring in vernolic acid allows for a variety of chemical transformations, leading to the synthesis of valuable derivatives.
Epoxide Ring-Opening Reactions: Synthesis of Vicinal Diols
The epoxide ring of vernolic acid can be opened under both acidic and basic conditions to yield vicinal diols (12,13-dihydroxy-9-octadecenoic acid). These diols are important precursors for polyesters and polyurethanes.
Principle: In the presence of an acid catalyst, the epoxide oxygen is protonated, making it a better leaving group. A nucleophile, in this case, water, then attacks one of the epoxide carbons, leading to the formation of a trans-diol.
Experimental Protocol (Acetolysis): A method for the preparation of (+)-threo-12,13-dihydroxyoleic acid involves the acetolysis of Vernonia anthelmintica seed oil.[3]
Materials:
-
Vernonia anthelmintica seed oil
-
Acetic acid
-
Alcoholic potassium hydroxide
Procedure:
-
Reflux the vernonia oil with acetic acid for 8 hours.
-
Hydrolyze the resulting product with boiling alcoholic potassium hydroxide.
-
Acidify the mixture and extract the dihydroxy acid.
-
The product can be purified by crystallization.
Note: Specific quantities, concentrations, and yields for this exact procedure are not detailed in the available literature but this provides a viable route.
Principle: Strong bases, such as hydroxide ions, can act as nucleophiles and attack the less sterically hindered carbon of the epoxide ring in an SN2 reaction. This is followed by protonation of the resulting alkoxide to give the diol.
Experimental Protocol: Detailed experimental protocols for the base-catalyzed ring-opening of isolated vernolic acid with high yields are not readily available in the searched literature. However, the initial step of the vernolic acid isolation protocol (Section 1.2, step 2) involves saponification of the triglyceride, which inherently hydrolyzes the ester linkages but does not typically open the epoxide ring under those conditions. A stronger, more direct hydrolysis of the epoxide would require harsher conditions or different reagents.
Figure 2: General pathways for the ring-opening of vernolic acid to vicinal diols.
Oxidative Cleavage: Synthesis of Dicarboxylic Acids
Oxidative cleavage of the carbon-carbon bond of the vicinal diol derived from vernolic acid, or potentially the double bond, can yield dicarboxylic acids, such as azelaic acid, which are valuable monomers for the production of polyamides and polyesters.
Principle: A two-step process is commonly employed for the oxidative cleavage of unsaturated fatty acids. The first step involves the formation of a vicinal diol. The second step is the oxidative cleavage of the C-C bond of the diol.
Experimental Protocol (Analogous to Oleic Acid): This protocol is based on the oxidative cleavage of oleic acid and can be adapted for vernolic acid.
Step 1: Diol Formation
-
Reagents: Vernolic acid, hydrogen peroxide, pertungstic acid (catalyst).
-
Procedure: The vernolic acid is reacted with hydrogen peroxide in the presence of pertungstic acid to form the 12,13-dihydroxy-9-octadecenoic acid. The diol can be separated and purified.[3]
Step 2: Oxidative Cleavage
-
Reagents: The diol from Step 1, molecular oxygen, tungstic acid, and a cobalt salt (e.g., cobalt acetate) as a catalyst system.
-
Procedure: The diol is subjected to oxidation with molecular oxygen under mild pressure in the presence of the catalyst system. This cleaves the carbon-carbon bond between the hydroxyl groups, yielding dicarboxylic acids.[3] Another approach involves the oxidative cleavage of the diol with sodium hypochlorite.[4]
Note: While this provides a general framework, optimization of reaction conditions and analysis of the specific dicarboxylic acids formed from vernolic acid would be required.
Figure 3: Two-step oxidative cleavage of vernolic acid to dicarboxylic acids.
Esterification: Synthesis of Vernolic Acid Methyl Ester (VAME)
Esterification of the carboxylic acid group is a common first step in utilizing vernolic acid for further chemical synthesis.
Experimental Protocol:
Materials:
-
Vernolic acid
-
Methanol
-
Acetyl chloride
-
Saturated sodium chloride (NaCl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an ice bath, slowly add acetyl chloride to 50 mL of methanol and leave the mixture closed for 15 minutes to generate methanolic HCl.
-
Add the vernolic acid to this solution. The esterification is carried out in the absence of diethyl ether.
-
After the reaction is complete (monitored by TLC), transfer the solution to a separatory funnel.
-
Add 10-15 mL of saturated NaCl solution and wash the mixture twice with 10 mL of diethyl ether.
-
Discard the lower aqueous phase.
-
Wash the diethyl ether phase with 5-10 mL of saturated NaCl solution.
-
Dry the organic phase with 0.5 g of anhydrous Na₂SO₄ for 30 minutes.
-
Filter and remove the solvent under vacuum to obtain vernolic acid methyl ester (VAME). A recovery yield of 45% has been reported after purification by column chromatography.[2]
Polymer Synthesis
Vernolic acid and its derivatives are valuable bio-based monomers for the synthesis of a variety of polymers, including polyesters and polyurethanes.
The diol and dicarboxylic acid derivatives of vernolic acid can be used in polycondensation reactions to form polyesters.
General Principle:
-
From Diol: The 12,13-dihydroxy-9-octadecenoic acid can be reacted with a dicarboxylic acid (e.g., adipic acid, sebacic acid) in the presence of a catalyst to form a polyester.
-
From Dicarboxylic Acid: The dicarboxylic acid obtained from the oxidative cleavage of vernolic acid can be reacted with a diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol) to produce a polyester.
Experimental Considerations:
-
Catalysts: Common catalysts for polyesterification include inorganic acids (e.g., H₃PO₄, H₂SO₄) or metal-based catalysts (e.g., tin compounds).[5]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures with the removal of water to drive the equilibrium towards the formation of the polymer.
The diol derivative of vernolic acid can be used as a polyol component in the synthesis of polyurethanes.
General Principle: The 12,13-dihydroxy-9-octadecenoic acid (a diol) can be reacted with a diisocyanate (e.g., toluene (B28343) diisocyanate (TDI), diphenylmethane (B89790) diisocyanate (MDI)) to form a polyurethane.
Experimental Considerations:
-
Stoichiometry: The ratio of isocyanate groups to hydroxyl groups (NCO/OH) is a critical parameter that determines the properties of the resulting polyurethane.
-
Catalysts: Amine or organometallic catalysts are often used to accelerate the reaction between the polyol and the diisocyanate.
Figure 4: Polymer synthesis pathways from vernolic acid derivatives.
Applications in Drug Development
While the primary focus of this guide is on chemical synthesis, it is noteworthy that vernolic acid and its metabolites have biological activity. Vernolic acid, also known as leukotoxin, and its diol derivative can exhibit toxicity, particularly to leukocytes. This is due to the conversion of vernolic acid to its dihydroxy counterpart by soluble epoxide hydrolase (sEH).[1] This biological activity suggests that vernolic acid and its derivatives could be valuable tools for studying inflammatory processes and the enzymes involved in lipid metabolism, which are relevant to drug development.
Conclusion
Vernolic acid stands out as a promising, bio-renewable building block for the chemical industry. Its inherent functionality allows for the synthesis of a diverse range of valuable chemicals and polymers through straightforward chemical transformations. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore and expand the applications of this versatile fatty acid. Further research into optimizing reaction conditions, exploring novel catalytic systems, and characterizing the properties of vernolic acid-derived materials will undoubtedly unlock its full potential as a sustainable chemical precursor.
References
A Comprehensive Technical Review of trans-12,13-Epoxy-octadecanoic Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
trans-12,13-Epoxy-octadecanoic acid, also known as vernolic acid, is an epoxidized fatty acid derived from linoleic acid.[1] In mammals, it is often referred to as leukotoxin and is a product of cytochrome P450 epoxygenase activity on linoleic acid.[1] This molecule and its metabolites have garnered significant research interest due to their potent biological activities, particularly their roles in inflammation and cytotoxicity, which present both pathological challenges and potential therapeutic opportunities.
This technical guide provides a comprehensive literature review of the synthesis, metabolism, biological activities, and experimental analysis of this compound. It is intended to serve as a core resource for professionals engaged in lipid research and drug development.
Physicochemical and Identification Data
The fundamental properties of this compound are summarized below, providing essential information for its identification and handling.
| Property | Value | Reference |
| Synonyms | Vernolic acid, Leukotoxin, trans-Epoxystearate | [2] |
| CAS Number | 32381-05-8 | [2] |
| Molecular Formula | C₁₈H₃₄O₃ | [2] |
| Molecular Weight | 298.46 g/mol | [2] |
| InChIKey | AHXFZOAYPPCFEB-RXQGYGPJNA-N | [2] |
Metabolism and Toxicity
A critical aspect of the biological activity of this compound (leukotoxin) is its role as a protoxin. The parent epoxide is metabolized by epoxide hydrolases into its corresponding diol, 12,13-dihydroxyoctadecenoic acid (leukotoxin-diol), a significantly more cytotoxic compound.[3][4]
This bioactivation is a key event in the molecule's toxicity profile. Studies have demonstrated that leukotoxin is only cytotoxic to cells in the presence of epoxide hydrolases.[3] The resulting diol is implicated as a primary mediator in the development of acute respiratory distress syndrome (ARDS), causing severe lung injury characterized by massive alveolar edema and hemorrhage in animal models.[5] The soluble epoxide hydrolase (sEH) responsible for this conversion is found concentrated in the vascular smooth muscle of pulmonary vessels.[5] Furthermore, both the parent epoxide and its diol have been shown to induce mitochondrial dysfunction.[6]
Biological Activities and Signaling Pathways
The biological effects of this compound and its diol are mediated through specific signaling cascades, particularly in immune cells like neutrophils.
Neutrophil Chemotaxis
Both leukotoxin and its diol are potent chemoattractants for human neutrophils. Their signaling mechanism is distinct from other common chemoattractants like N-formyl-methionyl-leucyl-phenylalanine (fMLP). The pathway involves:
-
G-proteins: The response is sensitive to pertussis toxin, indicating the involvement of Gi/o-type G-protein coupled receptors.[7]
-
Phosphatidylinositol-3-Kinase (PI3-K): The chemotactic response is inhibited by PI3-K inhibitors.[7]
-
Independence from PTK and PKC: Unlike fMLP-induced chemotaxis, this pathway is not affected by inhibitors of protein tyrosine kinase (PTK) or protein kinase C (PKC).[7]
This unique signaling cascade suggests that leukotoxin and its diol may act as important bioactive lipids in pathological processes involving neutrophil infiltration, such as acute lung injury.[7]
Interaction with PPARs
While direct agonism or antagonism of Peroxisome Proliferator-Activated Receptors (PPARs) by this compound is not extensively documented, related oxidized linoleic acid metabolites are known modulators of these nuclear receptors. For instance, the trans-10, cis-12 isomer of conjugated linoleic acid (CLA) has been shown to inhibit PPARγ.[8][9] Conversely, certain conjugated linolenic acid (CLNA) isomers can activate PPARα.[10] Given that PPARs are key regulators of lipid metabolism and inflammation, the potential interaction of vernolic acid with these receptors warrants further investigation as a possible mechanism for its biological effects.
Quantitative Biological Data
The following table summarizes quantitative data from key studies, highlighting the concentrations at which this compound and related compounds elicit biological effects.
| Compound | System/Assay | Effect | Concentration / Dose | Reference |
| cis-12,13-Epoxy-9-octadecenoic acid | Rabbit Renal Cortical Mitochondria | Increased state 4 respiration, decreased membrane potential | 50 µM | [6] |
| Linoleic Acid | Rabbit Renal Cortical Mitochondria | Increased state 4 respiration, decreased membrane potential | 50 µM | [6] |
| 10-oxo-trans-11-octadecenoic acid (KetoC) | RAW 264.7 Macrophages | Suppression of pro-inflammatory cytokines (TNFα, IL-6, IL-1β) | 5 µmol/L | [11] |
| trans-10, cis-12 CLA | Lactating Ewes | Decreased milk fat content | 27 g/day | [8] |
| Thiazolidinedione (TZD) | Lactating Ewes | Increased mammary PPARγ gene expression | 4 mg/kg of BW/day | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the synthesis and analysis of vernolic acid and for assessing its biological activity.
Synthesis of Vernolic Acid Derivatives
A common approach involves the extraction of vernolic acid from natural sources, such as Vernonia oil, followed by chemical modification.[12]
1. Extraction and Hydrolysis:
-
Crude vernonia oil is extracted from seeds (e.g., Vernonia galamensis).
-
The crude oil is purified via degumming, neutralization, and bleaching.
-
The purified triglyceride oil is hydrolyzed using a base (e.g., KOH in ethanol) to yield free vernolic acid.
-
The solution is acidified (e.g., with HCl) to pH 2, and the vernolic acid is extracted with an organic solvent like diethyl ether.
-
Purification is achieved by recrystallization from a solvent such as hexane (B92381) at low temperatures.[12]
2. Esterification to Vernolic Acid Methyl Ester (VAME):
-
Vernolic acid is dissolved in methanol (B129727).
-
An acid catalyst (e.g., acetyl chloride or sulfuric acid) is added slowly in an ice bath.
-
The mixture is refluxed to drive the esterification reaction.
-
After cooling, the product is extracted into an organic phase (e.g., using a separatory funnel with a saturated NaCl solution).
-
The solvent is evaporated, and the resulting VAME is purified by column chromatography.[12]
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the quantification of fatty acids.[13]
1. Sample Preparation:
-
Plant or tissue samples are extracted with a solvent like 80% methanol.
-
For total phenolic and fatty acids, the extract may undergo acid or alkaline hydrolysis to release bound forms.
-
The sample is acidified to pH 2 and extracted with diethyl ether or another suitable organic solvent.
-
The solvent is evaporated, and the residue is reconstituted in the mobile phase for injection.
2. HPLC Conditions (General Protocol):
-
System: A standard HPLC system with a pump, autosampler, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase column is typically used, such as a C18 or a polymer-based PRP-1 column (e.g., 4.1 × 150 mm, 5 µm).[13][14]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mmol/L K₂HPO₄, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.7 - 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., ~280-300 nm for compounds with chromophores).[13]
-
Quantification: Based on a calibration curve generated from authentic standards.
Conclusion
This compound is a biologically potent lipid mediator whose effects are intrinsically linked to its metabolic activation. Its role as a protoxin, leading to the formation of the more active leukotoxin-diol, is a key factor in its association with inflammatory conditions like ARDS. The unique signaling pathway it triggers in neutrophils highlights its importance as a specific modulator of immune cell function. While its direct interactions with nuclear receptors like PPARs require more dedicated study, the activities of structurally similar lipids suggest this is a promising area for future research. The protocols and data summarized herein provide a foundational resource for scientists aiming to further unravel the complex biology of this fascinating molecule and explore its potential as a therapeutic target or a tool for understanding inflammatory disease.
References
- 1. Linoleic acid - Wikipedia [en.wikipedia.org]
- 2. larodan.com [larodan.com]
- 3. Bioactivation of leukotoxins to their toxic diols by epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivation of leukotoxins to their toxic diols by epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotoxin-diol: a putative toxic mediator involved in acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the toxic effects of linoleic acid, 12,13-cis-epoxyoctadecenoic acid, and 12,13-dihydroxyoctadecenoic acid in rabbit renal cortical mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotoxin and its diol induce neutrophil chemotaxis through signal transduction different from that of fMLP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisome proliferator-activated receptor gamma (PPARγ) agonist fails to overcome trans-10, cis-12 conjugated linoleic acid (CLA) inhibition of milk fat in dairy sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The trans-10, cis-12 isomer of conjugated linoleic acid decreases adiponectin assembly by PPARgamma-dependent and PPARgamma-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cis-9,trans-11,cis-15 and cis-9,trans-13,cis-15 CLNA mixture activates PPARα in HEK293 and reduces triacylglycerols in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. distantreader.org [distantreader.org]
- 13. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: GC-MS Analysis of trans-12,13-Epoxy-octadecanoic Acid in Seed Oils
Abstract
This application note provides a comprehensive protocol for the qualitative and quantitative analysis of trans-12,13-Epoxy-octadecanoic acid in seed oils using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis. This protocol is intended for researchers, scientists, and professionals in the fields of food science, natural product chemistry, and drug development.
Introduction
Epoxy fatty acids are gaining interest due to their diverse biological activities and their presence as oxidation products in edible oils. This compound is an oxylipin that can be formed from the oxidation of oleic acid. Its analysis in seed oils is crucial for quality control and for understanding the chemical profile of these natural products. Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of fatty acid isomers.[1][2][3] This note details a robust method for its analysis. While naturally occurring epoxy fatty acids are often found in the cis form, such as vernolic acid in Vernonia galamensis seed oil, the trans isomers can be present as a result of processing or oxidation.
Quantitative Data Summary
The concentration of specific epoxy fatty acids can vary significantly between different seed oils. While this compound is not a commonly reported natural constituent of most commercial seed oils, its isomer, vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), is found in high concentrations in certain specialty oils. The analysis of vernolic acid provides a valuable reference for the methodology.
| Seed Oil | Epoxy Fatty Acid Analyte | Concentration Range (%) | Reference |
| Vernonia galamensis | Vernolic acid | 70-80% | [4][5][6] |
| Euphorbia lagascae | Vernolic acid | up to 63% | [7] |
| Stokesia laevis | Vernolic acid | 79-81% | [7] |
| Oxidized Sunflower Oil | Epoxy-octadecanoate/octadecenoate | Detected | [1] |
| Oxidized Canola Oil | Epoxy-octadecanoate/octadecenoate | Detected | [1] |
Experimental Protocols
Lipid Extraction from Seed Oils
A direct analysis of the oil is often possible, but for seeds, an initial extraction is required.
Materials:
-
Seed sample
-
n-Hexane
-
Mortar and pestle or grinder
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Grind the seeds into a fine powder using a mortar and pestle or a grinder.
-
To the ground seeds, add n-hexane in a 1:10 (w/v) ratio.
-
Homogenize the mixture for 15-20 minutes.
-
Centrifuge the mixture at 3000 x g for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant containing the lipid extract.
-
Evaporate the solvent using a rotary evaporator to obtain the crude seed oil.
Preparation of Fatty Acid Methyl Esters (FAMEs)
For GC analysis, the fatty acids in the triglycerides must be converted to their more volatile methyl esters.
Materials:
-
Seed oil extract (approx. 50 mg)
-
2 M Methanolic KOH
-
1 M HCl
-
n-Hexane
-
Saturated NaCl solution
Protocol:
-
Weigh approximately 50 mg of the extracted seed oil into a screw-cap test tube.
-
Add 2 mL of n-hexane to dissolve the oil.
-
Add 1 mL of 2 M methanolic KOH.
-
Cap the tube tightly and vortex vigorously for 30 seconds.
-
Heat the mixture in a water bath at 70°C for 2 minutes.
-
Cool the tube to room temperature and add 1.2 mL of 1 M HCl to neutralize the base.
-
Add 2 mL of n-hexane and vortex for 30 seconds.
-
Allow the phases to separate. The upper hexane (B92381) layer contains the FAMEs.
-
Wash the hexane layer with 2 mL of saturated NaCl solution.
-
Transfer the upper hexane layer to a clean vial for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Capillary column: A polar column such as a biscyanopropyl or a poly(ethylene glycol) column is recommended for good separation of fatty acid isomers. A common choice is a 30 m x 0.25 mm x 0.25 µm film thickness column.[5]
GC Conditions (Example):
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[5]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 170°C.
-
Ramp 2: 5°C/min to 250°C, hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Scan Range: m/z 50-550.
-
Acquisition Mode: Full scan for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity, monitoring characteristic fragment ions of the target analyte.
Identification of trans-12,13-Epoxy-octadecanoate Methyl Ester: The identification of the target compound is based on its retention time and its mass spectrum. The mass spectrum of the methyl ester of this compound is expected to show a molecular ion peak (m/z 312), although it may be weak due to fragmentation in EI mode.[8] Characteristic fragments will arise from cleavage at the epoxy ring and along the aliphatic chain. Comparison with a reference standard and mass spectral libraries is essential for confident identification.
Visualizations
Caption: Overall experimental workflow for the GC-MS analysis of epoxy fatty acids in seed oils.
Caption: Step-by-step protocol for the preparation of Fatty Acid Methyl Esters (FAMEs).
References
- 1. Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis, an industrial oleaginous plant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of natural and induced diversity in plant oils | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 8. lib3.dss.go.th [lib3.dss.go.th]
Application Note: Quantification of Vernolic Acid using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernolic acid, a naturally occurring epoxy fatty acid found in the seeds of plants like Vernonia galamensis, is of significant interest for various industrial and pharmaceutical applications. Its unique structure, featuring an epoxy group, imparts valuable properties for the synthesis of polymers, resins, and potentially, pharmacologically active molecules. Accurate and sensitive quantification of vernolic acid is crucial for quality control of raw materials, process optimization, and research into its biological activities. This application note provides a detailed protocol for the quantification of vernolic acid using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a powerful analytical technique renowned for its specificity and sensitivity.[1][2][3][4]
Principle
This method utilizes reversed-phase HPLC to separate vernolic acid from other components in the sample matrix. The analyte is then detected by a mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for vernolic acid.[2][3][5]
Experimental Protocols
Sample Preparation: Extraction of Vernolic Acid from Vernonia galamensis Seeds
Vernonia galamensis seeds are a rich source of vernolic acid, typically found as a component of triacylglycerols in the seed oil.[1]
Protocol:
-
Seed Grinding: To minimize enzymatic degradation by lipases, grind the Vernonia galamensis seeds at low temperatures. This can be achieved by co-grinding with dry ice.
-
Oil Extraction:
-
Soxhlet Extraction: Extract the ground seed material with n-hexane for 3-6 hours using a Soxhlet apparatus.
-
Solvent Evaporation: Remove the n-hexane from the extract using a rotary evaporator to obtain the crude vernonia oil.
-
-
Hydrolysis to Free Fatty Acid (for analysis of total vernolic acid):
-
To 1 gram of the extracted oil, add 10 mL of 2 M methanolic potassium hydroxide.
-
Reflux the mixture for 1 hour to hydrolyze the triacylglycerols into free fatty acids.
-
Acidify the solution to a pH of approximately 2-3 with 1 M hydrochloric acid.
-
Extract the vernolic acid into n-hexane (3 x 10 mL).
-
Wash the combined hexane (B92381) extracts with deionized water until neutral.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the hexane to dryness under a stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid) to achieve a concentration within the calibration range.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC-MS analysis.
HPLC-MS Method
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-18.1 min: 95-30% B; 18.1-22 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Gas Flow | 650 L/h |
| Cone Gas Flow | 50 L/h |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Collision Gas | Argon |
MRM Transitions for Quantification
The molecular weight of vernolic acid is 296.4 g/mol . In negative ion mode, the precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 295.4. The following MRM transitions are proposed based on the structure of vernolic acid and common fragmentation patterns of fatty acids, such as the loss of water and decarboxylation.[6] Note: These transitions and collision energies should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Qualifier |
| Vernolic Acid | 295.4 | Proposed: 277.4 (Loss of H₂O) | Requires Optimization | Proposed: 251.4 (Loss of CO₂) | Requires Optimization |
Data Presentation
Quantitative Data Summary
The following table summarizes the reported content of vernolic acid in Vernonia galamensis seeds from various sources. This data can serve as a reference for expected concentrations.
| Source/Variety | Vernolic Acid Content (% of total fatty acids) | Reference |
| Vernonia galamensis | 79-81% | [1] |
| Vernonia galamensis | ~80% | [1] |
Calibration Curve
A calibration curve should be constructed by plotting the peak area of the quantifier MRM transition against the concentration of vernolic acid standards. A linear regression analysis should be performed, and the coefficient of determination (R²) should be ≥ 0.99 for an acceptable fit.
| Concentration (µg/mL) | Peak Area (Quantifier) |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| Standard 6 |
Method Validation
For reliable quantitative results, the analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Linearity: Assessed by the R² value of the calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Accuracy: Determined by spike and recovery experiments at different concentration levels.
-
Precision: Assessed as the relative standard deviation (RSD) of replicate measurements at different concentration levels (intra-day and inter-day precision).
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of vernolic acid.
Proposed Fragmentation Pathway of Vernolic Acid
Caption: Proposed fragmentation of deprotonated vernolic acid.
References
- 1. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination and quantification of fatty acid C=C isomers by epoxidation reaction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]
- 4. scienceopen.com [scienceopen.com]
- 5. forensicrti.org [forensicrti.org]
- 6. scielo.br [scielo.br]
Application Notes and Protocols: Supercritical Fluid Extraction of Vernolic Acid from Vernonia galamensis Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernonia galamensis, a plant native to East Africa, is a significant source of naturally epoxidized vernolic acid, which constitutes a major percentage of its seed oil. Vernolic acid is a valuable platform chemical for synthesizing various industrial products, including resins, adhesives, and coatings, and has potential applications in the pharmaceutical industry. Traditional solvent extraction methods for vernolic acid from Vernonia galamensis seeds are often hampered by the high activity of endogenous lipases, which are activated upon seed crushing and lead to the degradation of the desired triglyceride oil into free fatty acids.
Supercritical fluid extraction (SFE) using carbon dioxide (SC-CO2) presents a green and efficient alternative for extracting vernolic acid. Operating at high pressures and temperatures, SFE can inhibit lipase (B570770) activity, thereby preserving the integrity of the vernolic acid-rich oil. This document provides detailed application notes and protocols for the supercritical fluid extraction of vernolic acid from Vernonia galamensis seeds.
Data Summary
The following tables summarize the quantitative data on the effect of supercritical fluid extraction parameters on the composition of Vernonia galamensis seed oil.
Table 1: Effect of SFE Pressure on Vernolic Acid Content
| Pressure (MPa) | Vernolic Acid Content (%) | Reference |
| 13.8 | Lower Content | [1] |
| 34.5 | 48.5 - 56.8 | [1] |
Table 2: Effect of SFE Pressure on Free Fatty Acid Content
| Extraction Condition | Free Fatty Acid Content (mg/g oil) | Reference |
| Lower Extraction Pressure | 69 | [1] |
| Higher Extraction Pressure | 8 | [1] |
Table 3: Typical Fatty Acid Composition of Vernonia galamensis Seed Oil (Solvent Extracted)
| Fatty Acid | Composition (%) | Reference |
| Vernolic Acid | 78 - 80 | [2] |
| Linoleic Acid | 12 - 14 | [2] |
| Oleic Acid | 2 - 3 | [2] |
| Palmitic Acid | 2 - 3 | [2] |
| Stearic Acid | 2 - 3 | [2] |
| Arachidic Acid | Trace | [2] |
Experimental Protocols
Seed Preparation
Proper seed preparation is critical to prevent the enzymatic degradation of vernolic acid.
Objective: To grind Vernonia galamensis seeds to a suitable particle size for extraction while minimizing lipase activity.
Materials:
-
Vernonia galamensis seeds
-
Dry ice
-
Grinder or mill
-
Sieve with a specific mesh size (e.g., 0.5 mm)
-
Spatula
-
Sample storage containers
Protocol:
-
Clean the seeds to remove any foreign materials.
-
Pre-cool the grinder or mill with dry ice to a low temperature.
-
Mix the Vernonia galamensis seeds with an equal or greater volume of dry ice.
-
Grind the seed and dry ice mixture to a fine powder. The dry ice will sublimate, leaving a fine, cold powder. This rapid freezing and grinding in an inert atmosphere minimizes lipase activation.[1]
-
(Optional) Sieve the ground material to obtain a uniform particle size, which can improve extraction efficiency.
-
Store the ground seed powder in airtight containers at -20°C or lower until extraction to prevent moisture absorption and degradation.
Supercritical Fluid Extraction (SFE)
This protocol outlines the general procedure for the extraction of vernolic acid-rich oil from prepared Vernonia galamensis seed powder using supercritical CO2.
Objective: To extract vernolic acid from Vernonia galamensis seeds using SFE.
Equipment and Materials:
-
Supercritical fluid extraction system
-
High-pressure CO2 source
-
Co-solvent pump and reservoir (if using a co-solvent like ethanol)
-
Extraction vessel
-
Collection vessel
-
Ground Vernonia galamensis seed powder
-
Ethanol (optional, as co-solvent)
Protocol:
-
Pack the ground Vernonia galamensis seed powder into the extraction vessel. The packing density should be optimized for the specific vessel size.
-
Assemble the SFE system, ensuring all fittings are secure.
-
Set the desired extraction temperature (e.g., 40-60°C) and pressure (e.g., 20-40 MPa).
-
If using a co-solvent, set the desired percentage (e.g., 2-8% w/w ethanol).
-
Start the CO2 flow through the system. The CO2 will be heated and pressurized to supercritical conditions.
-
Allow the system to equilibrate at the set temperature and pressure.
-
Begin the extraction process. The supercritical CO2 (with or without co-solvent) will flow through the extraction vessel, dissolving the oil.
-
The extract-laden supercritical fluid then flows to the collection vessel, where the pressure and/or temperature are reduced, causing the CO2 to return to a gaseous state and the oil to precipitate.
-
Collect the extracted oil from the collection vessel.
-
The extraction can be run for a predetermined time or until the extraction yield plateaus.
-
After extraction, carefully depressurize the system.
-
The collected oil can be weighed to determine the extraction yield and then stored under nitrogen at a low temperature for subsequent analysis.
Vernolic Acid Quantification via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the conversion of the extracted triglycerides to fatty acid methyl esters (FAMEs) and their subsequent analysis by GC-MS to quantify vernolic acid.
Objective: To determine the concentration of vernolic acid in the extracted oil.
Materials and Reagents:
-
Extracted Vernonia galamensis oil
-
Internal standard (e.g., methyl heptadecanoate)
-
Sodium methoxide (B1231860) in methanol (B129727) (0.5 M)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., a polar column like DB-WAX)
Protocol:
-
Transesterification to FAMEs: a. Weigh a precise amount of the extracted oil (e.g., 25 mg) into a vial. b. Add a known amount of the internal standard solution. c. Add 2 mL of 0.5 M sodium methoxide in methanol. d. Cap the vial tightly and heat at 50-60°C for 15-20 minutes, with occasional shaking. e. Cool the vial to room temperature. f. Add 2 mL of hexane and 2 mL of saturated sodium chloride solution. g. Vortex the mixture thoroughly and allow the layers to separate. h. Carefully transfer the upper hexane layer containing the FAMEs to a new vial. i. Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
GC-MS Analysis: a. Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC-MS. b. GC conditions (example):
- Injector temperature: 250°C
- Oven temperature program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 10 minutes.
- Carrier gas: Helium at a constant flow rate. c. MS conditions (example):
- Ion source temperature: 230°C
- Quadrupole temperature: 150°C
- Scan range: m/z 50-500
-
Data Analysis: a. Identify the vernolic acid methyl ester peak based on its retention time and mass spectrum. b. Quantify the amount of vernolic acid by comparing the peak area of its methyl ester to the peak area of the internal standard.
Visualizations
References
Application Note: Protocol for Derivatization of Vernolic Acid for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vernolic acid, a naturally occurring epoxy fatty acid found in the seeds of several plant species, possesses a range of biological activities that are of interest in pharmaceutical and industrial research. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, the inherent polarity and low volatility of vernolic acid, due to its carboxylic acid and epoxy functional groups, necessitate a derivatization step prior to GC analysis. This chemical modification enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.
This application note provides detailed protocols for two common and effective derivatization methods for vernolic acid: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters. The selection of the appropriate method may depend on the specific analytical requirements, available instrumentation (GC-FID vs. GC-MS), and the complexity of the sample matrix.
Derivatization Methodologies
Two primary derivatization strategies are presented for the GC analysis of vernolic acid.
Protocol 1: Esterification to Vernolic Acid Methyl Ester (FAME)
Esterification, specifically methylation, is a widely used technique for the analysis of fatty acids. The reaction converts the polar carboxyl group into a less polar methyl ester, significantly increasing the volatility of the compound. A common and effective reagent for this transformation is boron trifluoride in methanol (B129727) (BF3-methanol).
Experimental Protocol:
Materials:
-
Vernolic acid sample
-
Boron trifluoride-methanol solution (14% w/v)
-
0.5 M Sodium hydroxide (B78521) in methanol
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Internal standard (e.g., methyl heptadecanoate or a commercially available methylated epoxy fatty acid)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Saponification: To a reaction vial, add a known amount of the vernolic acid-containing sample (e.g., 1-10 mg of oil or extracted lipid). Add 1 mL of 0.5 M methanolic NaOH. Cap the vial tightly and heat at 100°C for 5-10 minutes to saponify the lipids.
-
Esterification: Cool the vial to room temperature. Add 2 mL of 14% BF3-methanol solution. Cap the vial and heat at 60°C for 30-60 minutes.
-
Extraction: Cool the reaction mixture to room temperature. Add 1 mL of hexane and 2 mL of saturated sodium chloride solution. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation.
-
Sample Collection: Carefully transfer the upper hexane layer, containing the vernolic acid methyl ester, to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC analysis.
Protocol 2: Silylation to Vernolic Acid Trimethylsilyl (TMS) Ester
Silylation is another effective derivatization method that replaces the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group. This method is generally faster and can be performed under milder conditions than esterification. A common silylating reagent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst such as Trimethylchlorosilane (TMCS).
Experimental Protocol:
Materials:
-
Vernolic acid sample (in an aprotic solvent)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Internal standard (e.g., a deuterated vernolic acid or a structurally similar fatty acid not present in the sample)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the vernolic acid sample is in a dry, aprotic solvent. If the sample is in a protic solvent, it must be evaporated to dryness under a stream of nitrogen and reconstituted in an aprotic solvent. Water will react with the silylating reagent and inhibit the derivatization.
-
Derivatization: To the vial containing the dried sample, add 100 µL of the aprotic solvent, 100 µL of BSTFA with 1% TMCS, and 50 µL of anhydrous pyridine. The pyridine acts as a catalyst.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Heat the mixture at 60-70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC.
Quantitative Data Summary
A direct quantitative comparison of derivatization methods for vernolic acid is not extensively available in the literature. However, a comparison of general characteristics can be made to guide the selection of the appropriate method.[1][2]
| Feature | Esterification (BF3-Methanol) | Silylation (BSTFA + TMCS) |
| Reaction Time | Longer (30-60 minutes at 60°C) | Shorter (30 minutes at 60-70°C) |
| Reaction Conditions | Harsher (strong acid) | Milder |
| Reagent Stability | BF3-methanol is relatively stable | Highly sensitive to moisture |
| Byproducts | Can produce byproducts with unsaturated fatty acids | Byproducts are generally volatile and do not interfere with chromatography |
| Sample Matrix | More robust for complex and wet samples | Requires anhydrous conditions |
| Derivative Stability | FAMEs are generally stable | TMS esters can be susceptible to hydrolysis |
| GC-MS Compatibility | Good, well-characterized fragmentation | Excellent, produces characteristic mass spectra |
Gas Chromatography (GC) Analysis Conditions
The following are representative GC conditions for the analysis of vernolic acid derivatives. Optimization may be required based on the specific instrument and column used.
| Parameter | FAME Derivative | TMS Derivative |
| GC System | GC with Flame Ionization Detector (FID) or Mass Spectrometer (MS) | GC with FID or MS |
| Column | Polar capillary column (e.g., DB-WAX, HP-88) | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250°C | 250°C |
| Injection Mode | Split or splitless | Split or splitless |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Oven Program | Initial: 150°C, hold 1 min; Ramp: 10°C/min to 240°C, hold 10 min | Initial: 100°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 min |
| Detector | FID at 260°C or MS | FID at 280°C or MS |
| Internal Standard | Methyl heptadecanoate | Deuterated vernolic acid or a non-interfering fatty acid |
Diagrams
Caption: Workflow for vernolic acid derivatization and GC analysis.
Caption: Step-by-step derivatization protocols.
References
- 1. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Extraction of Vernolic Acid from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid) is a naturally occurring epoxidized fatty acid with significant potential in the chemical and pharmaceutical industries. Its unique oxirane ring makes it a valuable precursor for synthesizing various specialty chemicals, including resins, plasticizers, and lubricants. Furthermore, its biological activities are being explored for potential drug development. This document provides detailed application notes and protocols for the solvent-based extraction of vernolic acid from plant materials, primarily focusing on Vernonia galamensis and touching upon other sources like Crepis palaestina.
Plant Sources
The primary plant source for vernolic acid is the seed oil of Vernonia galamensis, which can contain 72-82% of this valuable fatty acid.[1] Other species of the Vernonia genus, as well as plants like Crepis palaestina, also produce vernolic acid, though often in lower concentrations.
Extraction Methodologies
Several solvent-based methods can be employed for the extraction of vernolic acid from plant materials. The choice of method depends on factors such as the desired purity of the extract, the scale of operation, and the available equipment. The two primary methods detailed here are Soxhlet extraction and Supercritical Fluid Extraction (SFE).
Soxhlet Extraction
Soxhlet extraction is a conventional and widely used method for solid-liquid extraction. It offers a high extraction efficiency through a continuous process of solvent washing.
Protocol for Soxhlet Extraction of Vernolic Acid from Vernonia galamensis Seeds
Materials and Equipment:
-
Dried Vernonia galamensis seeds
-
Grinder or mill
-
Soxhlet extraction apparatus (including extractor, condenser, and round-bottom flask)
-
Heating mantle
-
Thimbles
-
n-Hexane (or ethanol (B145695), 80%)
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Seed Preparation: Grind the dried Vernonia galamensis seeds to a fine powder to increase the surface area for extraction.
-
Sample Loading: Accurately weigh a specific amount of the ground seed powder (e.g., 20 g) and place it inside a cellulose (B213188) thimble.
-
Apparatus Setup: Place the thimble inside the Soxhlet extractor. Fill the round-bottom flask with the chosen solvent (e.g., 250 mL of n-hexane).
-
Extraction: Assemble the Soxhlet apparatus and heat the solvent using a heating mantle. The solvent will vaporize, condense, and drip into the thimble containing the sample. The extraction is allowed to proceed for a specified duration, typically 6-8 hours.[2]
-
Solvent Recovery: After extraction, the solvent containing the extracted oil is collected in the round-bottom flask. The solvent is then removed using a rotary evaporator to obtain the crude vernonia oil.
-
Oil Yield Calculation: The yield of the extracted oil is determined gravimetrically.
Supercritical Fluid Extraction (SFE)
SFE is a green extraction technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. It offers advantages such as the use of a non-toxic, non-flammable, and environmentally friendly solvent, as well as tunable selectivity by varying pressure and temperature.[3]
Protocol for Supercritical Fluid Extraction of Vernolic Acid from Vernonia galamensis Seeds
Materials and Equipment:
-
Dried Vernonia galamensis seeds
-
Grinder or mill
-
Supercritical Fluid Extractor
-
High-pressure CO2 source
-
Co-solvent pump (optional)
-
Ethanol (optional co-solvent)
-
Collection vessel
-
Analytical balance
Procedure:
-
Seed Preparation: Grind the dried Vernonia galamensis seeds to a fine powder.
-
Extractor Loading: Load a known amount of the ground seed powder into the extraction vessel of the SFE system.
-
Parameter Setting: Set the desired extraction parameters, including pressure, temperature, and CO2 flow rate. For enhanced extraction of more polar compounds, a co-solvent like ethanol can be introduced.
-
Extraction: Start the flow of supercritical CO2 through the extraction vessel. The supercritical fluid will dissolve the vernonia oil.
-
Separation and Collection: The extract-laden supercritical fluid flows to a separator where the pressure and/or temperature are changed, causing the CO2 to return to its gaseous state and release the extracted oil, which is collected in a vessel.
-
Oil Yield Calculation: The yield of the extracted oil is determined by weighing the collected extract.
Quantitative Data Summary
The following tables summarize the quantitative data from various extraction studies.
Table 1: Soxhlet Extraction Parameters and Vernolic Acid Yield from Vernonia galamensis
| Solvent | Solvent to Solid Ratio (v/w) | Extraction Time (hours) | Oil Yield (%) | Vernolic Acid in Oil (%) | Reference |
| n-Hexane | 10:1 | 6 | ~35-40 | 79-81 | [1][4] |
| n-Hexane | 5:1 | 8 | 65.1 | Not Specified | [2] |
| Ethanol (80%) | 12.7:1 | 6 | 14.49 | Not Specified | [5] |
Table 2: Supercritical Fluid Extraction (SFE) Parameters and Vernolic Acid Yield from Vernonia galamensis
| Pressure (MPa) | Temperature (°C) | Co-solvent (% Ethanol) | Extraction Time (min) | Oil Yield (%) | Vernolic Acid in Oil (%) | Reference |
| 25 | 40 | 10 | 90 | Not Specified | Optimized Yield | [6] |
| 25 | 50 | 50 | Not Specified | ~7.8 (flavonoids) | Not Applicable | [7] |
| 34.5 | Not Specified | - | Not Specified | Higher Yield | 48.5-56.8 | [3] |
| 28.3 | 32 | 16 (78% aq. EtOH) | 240 | 14.05 | Not Specified | [8] |
Table 3: Fatty Acid Composition of Seed Oil from Alternative Plant Source
| Plant Source | Extraction Method | Vernolic Acid (%) | Other Major Fatty Acids | Reference |
| Crepis palaestina | Not Specified | ~60 | Linoleic acid, Oleic acid |
Experimental Workflow and Diagrams
The overall workflow for the extraction and analysis of vernolic acid is depicted in the following diagram.
Caption: Workflow for Vernolic Acid Extraction and Analysis.
Purification and Analysis Protocols
Purification of Vernolic Acid by Crystallization
Protocol:
-
Saponification: The crude vernonia oil is first saponified by refluxing with an alcoholic solution of potassium hydroxide (B78521) to hydrolyze the triglycerides into fatty acid salts.
-
Acidification: The resulting soap solution is acidified with a mineral acid (e.g., HCl) to liberate the free fatty acids.
-
Extraction: The free fatty acids are then extracted with an organic solvent like diethyl ether.
-
Crystallization: The solvent is evaporated, and the resulting fatty acid mixture is dissolved in a minimal amount of a suitable solvent (e.g., hexane) at room temperature. The solution is then cooled to a low temperature (e.g., -20°C) to induce the crystallization of vernolic acid.
-
Isolation: The crystallized vernolic acid is isolated by filtration and washed with cold solvent to remove impurities. A yield of about 60% can be obtained.[4]
Quantification of Vernolic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Derivatization: The extracted fatty acids (including vernolic acid) are converted to their more volatile methyl esters (FAMEs) by reacting with a methylating agent such as BF3-methanol or methanolic HCl.
-
GC-MS Analysis: The FAMEs mixture is then injected into a GC-MS system.
-
GC Column: A suitable capillary column (e.g., DB-23, HP-88) is used for the separation of the FAMEs.
-
Oven Temperature Program: A temperature gradient is programmed to effectively separate the different fatty acid methyl esters.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectra of the eluting compounds are recorded.
-
-
Identification and Quantification: Vernolic acid methyl ester is identified by its characteristic retention time and mass spectrum, which can be compared to a known standard or a mass spectral library.[9][10] Quantification is achieved by comparing the peak area of the vernolic acid methyl ester to that of an internal standard.
Concluding Remarks
The extraction of vernolic acid from plant sources like Vernonia galamensis is a critical step for its utilization in various industrial applications. Both Soxhlet extraction and Supercritical Fluid Extraction have proven to be effective methods. The choice between these methods will depend on the specific requirements of the researcher or industry, balancing factors like solvent cost, environmental impact, and desired extract purity. The protocols and data presented in this document provide a comprehensive guide for the efficient extraction and analysis of this valuable fatty acid.
References
- 1. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 2. Influence of the Extraction Method on the Quality and Chemical Composition of Walnut (Juglans regia L.) Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajol.info [ajol.info]
- 5. soxhlet extraction method: Topics by Science.gov [science.gov]
- 6. Optimization of supercritical fluid extraction and HPLC identification of wedelolactone from Wedelia calendulacea by orthogonal array design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Synthesis of trans-12,13-Epoxy-octadecanoic acid methyl ester
Introduction
trans-12,13-Epoxy-octadecanoic acid methyl ester is an oxirane-containing fatty acid methyl ester with applications in the synthesis of bio-based polymers, plasticizers, and as a potential intermediate in drug development.[1][2][3] This application note provides a detailed protocol for the synthesis of this compound methyl ester via the epoxidation of methyl linoleate (B1235992). The described method utilizes a chemoenzymatic approach, employing an immobilized lipase (B570770) for the in situ generation of peroxy acid, which subsequently acts as the epoxidizing agent. This method offers high selectivity and operates under mild reaction conditions.[1][3]
Reaction Principle
The synthesis involves the epoxidation of the double bond at the C12-C13 position of methyl linoleate. In this protocol, an immobilized lipase, such as Candida antarctica Lipase B (Novozym 435), catalyzes the formation of a peroxy acid from a carboxylic acid (e.g., lauric acid, though some studies suggest it may not be essential) and hydrogen peroxide. The in situ generated peroxy acid then epoxidizes the double bond of the fatty acid methyl ester. The use of an enzymatic catalyst allows for high conversion rates and selectivity under mild temperature and pressure conditions.[1]
Experimental Protocols
Materials and Reagents
-
Methyl linoleate (Substrate)
-
Immobilized Candida antarctica Lipase B (Novozym 435)[1]
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Toluene (Solvent)
-
Sodium bicarbonate (for quenching)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Silica (B1680970) gel for column chromatography
-
Hexane (Eluent)
-
Ethyl acetate (B1210297) (Eluent)
Equipment
-
Round bottom flask (50 mL)
-
Magnetic stirrer with heating plate
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: In a 50 mL round bottom flask, combine 1 gram of methyl linoleate, 100 mg of immobilized Candida antarctica Lipase B (Novozym 435), and 6 mL of toluene.[1]
-
Aqueous Phase Addition: To create a biphasic system, add 5 mL of distilled water to the reaction mixture.[1]
-
Initiation of Reaction: Heat the mixture to 45°C and stir at 250 rpm to ensure thorough mixing. Once the temperature has stabilized, slowly add hydrogen peroxide to the reaction mixture. The molar ratio of the C=C double bonds to hydrogen peroxide should be carefully controlled; a common starting point is a 1:4 ratio.[4]
-
Reaction Monitoring: The reaction is maintained at 45°C with continuous stirring. The progress of the epoxidation can be monitored by Gas Chromatography (GC) by taking small aliquots from the organic phase at regular intervals.
-
Reaction Quenching and Work-up: Upon completion (typically after 2-4 hours, as indicated by GC analysis), cool the reaction mixture to room temperature. Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining acids and decompose excess hydrogen peroxide.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with distilled water until the pH of the aqueous washing is neutral.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent (toluene) under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent to yield the pure this compound methyl ester.
Data Presentation
The following table summarizes typical quantitative data for the enzymatic epoxidation of unsaturated fatty acid methyl esters.
| Parameter | Value | Reference |
| Substrate | Methyl linoleate | [4] |
| Catalyst | Immobilized Candida antarctica Lipase B | [1] |
| Oxygen Donor | Hydrogen Peroxide | [1] |
| Solvent | Toluene | [1] |
| Temperature | 45 °C | [1] |
| Stirring Speed | 250 rpm | [1] |
| Reaction Time | 2-4 hours | [4] |
| Conversion | >99% | [1] |
| Selectivity to Epoxide | High | [1] |
Characterization
The synthesized this compound methyl ester can be characterized by the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (310.47 g/mol ) and fragmentation pattern.[][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the presence of the epoxy group and the overall structure of the molecule.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the epoxy group.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound methyl ester.
Reaction Mechanism
Caption: Chemoenzymatic epoxidation mechanism.
References
- 1. Lipase catalyzed epoxidation of fatty acid methyl esters derived from unsaturated vegetable oils in absence of carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of alkenyl structures on the epoxidation of unsaturated fatty acid methyl esters and vegetable oils - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Epoxidation of a Technical Mixture of Methyl Oleate and Methyl Linoleate in Ionic Liquids Using MoO(O2)2·2QOH (QOH = 8-quinilinol) as Catalyst and NaHCO3 as co-Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Application Notes: Vernolic Acid as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate quantification of lipid species is paramount for understanding biological processes and for the development of novel therapeutics. The use of internal standards is a cornerstone of robust quantitative mass spectrometry-based lipid analysis, correcting for variability in sample preparation, extraction efficiency, and instrument response. While stable isotope-labeled lipids are considered the gold standard, their availability and cost can be prohibitive for all lipid classes. This necessitates the exploration of alternative internal standards.
Vernolic acid, a naturally occurring epoxy fatty acid ((+)-12,13-epoxy-cis-9-octadecenoic acid), presents a unique structural motif that makes it a promising candidate as an internal standard, particularly for the analysis of other epoxy fatty acids or oxylipins. Its distinct mass and potential for similar extraction and ionization behavior to other epoxy lipids make it a viable, cost-effective alternative to isotopically labeled standards, which are not always commercially available.
These application notes provide a comprehensive overview and detailed protocols for the proposed use of vernolic acid as an internal standard in targeted and untargeted lipidomics workflows.
Properties of Vernolic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 296.44 g/mol | --INVALID-LINK-- |
| Class | Epoxy fatty acid | --INVALID-LINK-- |
| Natural Sources | Seeds of Vernonia galamensis, Stokesia laevis, Crepis biennis, Euphorbia lagascae | [1] |
Quantitative Data: Vernolic Acid Content in Plant Seeds
The following table summarizes the percentage of vernolic acid found in the seed oils of various plant species. This data is crucial for assessing the potential for endogenous interference when analyzing samples from these or related species.
| Plant Species | Family | Vernolic Acid Content (% of total fatty acids) | Reference |
| Vernonia galamensis | Asteraceae | >70% | [2] |
| Stokesia laevis | Asteraceae | 79-81% | [1] |
| Crepis biennis | Asteraceae | 79-81% | [1] |
| Euphorbia lagascae | Euphorbiaceae | up to 63% | [1] |
| Centratherum ritchiei | Compositae | 30.1% | [3] |
| Hardwickia pinnata | Leguminosae | 7.1% | |
| Acacia auriculoformis | Leguminosae | 4.2% |
Experimental Workflow for Lipidomics using Vernolic Acid Internal Standard
The following diagram illustrates a typical workflow for a targeted lipidomics experiment employing vernolic acid as an internal standard.
References
- 1. A comparison of natural and induced diversity in plant oils | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 2. Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis, an industrial oleaginous plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PlantFAdb: CENTRATHERUM-RITCHIEI SEED OIL - CHARACTERIZATION OF VERNOLIC ACID. CENTRATHERUM-RITCHIEI SEED OIL - CHARACTERIZATION OF VERNOLIC ACID Ahmad, R.; Ahmad, I.; Osman, S. M. Fett Wissenschaft Technologie-Fat Science Technology (1989) 91 488-490 [fatplants.net]
Application Notes and Protocols for Testing Vernolic Acid Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernolic acid is a naturally occurring epoxy fatty acid found in the seeds of several plant species, including Vernonia galamensis.[1] Its unique chemical structure, featuring an epoxide ring, suggests potential for a range of biological activities. As a metabolite of linoleic acid, it is also endogenously produced in mammals and is sometimes referred to as leukotoxin.[1] While research on vernolic acid is ongoing, related epoxy fatty acids have demonstrated anti-inflammatory and potential anti-cancer effects, making vernolic acid a compound of interest for therapeutic development.
These application notes provide a comprehensive set of protocols for the initial in vitro screening of vernolic acid's bioactivity, focusing on its cytotoxic, anti-inflammatory, and anti-cancer properties.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. As robust quantitative data for vernolic acid's specific bioactivities are not extensively available in published literature, these tables are intended to guide the researcher in organizing their experimental findings. Example data, where provided, is hypothetical and based on the activity of similar compounds; it should be replaced with experimentally determined values.
Table 1: Cytotoxicity of Vernolic Acid (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) - Vernolic Acid | IC50 (µM) - Positive Control (e.g., Doxorubicin) |
| MCF-7 | Breast Adenocarcinoma | 24 | User-defined | User-defined |
| 48 | User-defined | User-defined | ||
| 72 | User-defined | User-defined | ||
| MDA-MB-231 | Breast Adenocarcinoma | 24 | User-defined | User-defined |
| 48 | User-defined | User-defined | ||
| 72 | User-defined | User-defined | ||
| HeLa | Cervical Carcinoma | 24 | User-defined | User-defined |
| 48 | User-defined | User-defined | ||
| 72 | User-defined | User-defined | ||
| RAW 264.7 | Murine Macrophage | 24 | User-defined | User-defined |
| Vero | Normal Kidney Epithelial | 24 | User-defined | User-defined |
Table 2: Anti-inflammatory Activity of Vernolic Acid
| Assay | Cell Line | Parameter Measured | Vernolic Acid Concentration (µM) | % Inhibition (relative to LPS control) | IC50 (µM) | Positive Control (e.g., Dexamethasone) |
| Griess Assay | RAW 264.7 | Nitric Oxide (NO) | User-defined | User-defined | User-defined | User-defined |
| ELISA | RAW 264.7 | TNF-α | User-defined | User-defined | User-defined | User-defined |
| ELISA | RAW 264.7 | IL-6 | User-defined | User-defined | User-defined | User-defined |
Table 3: Anti-Cancer Activity of Vernolic Acid
| Assay | Cell Line | Parameter Measured | Vernolic Acid Concentration (µM) | % Effect (relative to control) |
| Wound Healing | MDA-MB-231 | Migration Rate Inhibition | User-defined | User-defined |
| Transwell Migration | MDA-MB-231 | % Migrated Cells | User-defined | User-defined |
| Annexin V/PI | MCF-7 | % Apoptotic Cells | User-defined | User-defined |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of vernolic acid on various cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Vernolic acid
-
Selected cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa) and a normal cell line (e.g., Vero)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of vernolic acid in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the vernolic acid dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the vernolic acid) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of vernolic acid to determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Production (Griess Assay)
Objective: To assess the inhibitory effect of vernolic acid on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Vernolic acid
-
RAW 264.7 murine macrophage cell line
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of vernolic acid for 1-2 hours before inducing inflammation.
-
Inflammation Induction: Add LPS (1 µg/mL final concentration) to the wells (except for the negative control) and incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by vernolic acid compared to the LPS-only control.
Anti-cancer Activity: Cell Migration (Wound Healing/Scratch Assay)
Objective: To evaluate the effect of vernolic acid on the migration of cancer cells in vitro.
Materials:
-
Vernolic acid
-
Highly migratory cancer cell line (e.g., MDA-MB-231)
-
Appropriate culture medium, FBS, Penicillin-Streptomycin
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluency.
-
Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing various non-toxic concentrations of vernolic acid (determined from the MTT assay). Include a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 8, 16, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points for each time point and treatment. Calculate the percentage of wound closure and compare the migration rate between vernolic acid-treated and control cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing vernolic acid bioactivity.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Caption: Hypothetical inhibition of the NF-κB pathway by vernolic acid.
Logical Relationships of Assays
Caption: Interrelation of bioactivity assays for vernolic acid.
References
Application Notes and Protocols for Assessing the Anti-inflammatory Properties of Vernolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernolic acid, a naturally occurring epoxy fatty acid found in the seeds of plants from the Vernonia genus, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. The assessment of these properties requires a multi-faceted approach, employing a range of in vitro and in vivo assays to elucidate its mechanisms of action and quantify its potency. These application notes provide detailed protocols for key experimental assays and a summary of relevant data to guide researchers in the evaluation of vernolic acid's anti-inflammatory potential. The primary mechanism of action for many natural anti-inflammatory compounds involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Key Signaling Pathway in Inflammation: The NF-κB Pathway
The NF-κB signaling cascade is a central pathway that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. Vernolic acid is hypothesized to exert its anti-inflammatory effects by modulating this pathway.
Caption: The NF-κB signaling pathway and a potential point of inhibition by vernolic acid.
Data Presentation: In Vitro Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of compounds isolated from Vernonia amygdalina, a known source of vernolic acid. This data can serve as a benchmark for comparative studies with purified vernolic acid.
| Compound | Assay | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| Vernotolaside | Heat-induced albumin denaturation | 201.7 | Diclofenac (B195802) | 167.8[1] |
| Vernoamyoside D | Heat-induced albumin denaturation | 379.5 | Diclofenac | 167.8[1] |
| Luteolin-7-α-o-glucuronide | Heat-induced albumin denaturation | 549.8 | Diclofenac | 167.8[1] |
| Vernonioside V | Inhibition of TNF-α, IL-6, and IL-8 production in LPS-stimulated Raw 264.7 cells | - (Strongly inhibited at 30 µg/mL) | - | - |
Experimental Workflow for Assessing Anti-inflammatory Properties
A logical workflow is crucial for the systematic evaluation of a compound's anti-inflammatory properties. The following diagram outlines a typical experimental progression from in vitro screening to in vivo validation.
Caption: A general experimental workflow for evaluating anti-inflammatory compounds.
Detailed Experimental Protocols
In Vitro Assays
1. Heat-Induced Albumin Denaturation Assay
This assay assesses the ability of a substance to inhibit the denaturation of protein, a well-documented cause of inflammation.
-
Principle: When proteins are denatured by heat, they express antigens associated with Type III hypersensitive reactions, which are related to inflammatory diseases. The ability of a compound to prevent this denaturation is a measure of its anti-inflammatory potential.
-
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate (B84403) Buffered Saline (PBS), pH 6.4
-
Vernolic acid (test sample)
-
Diclofenac sodium (standard drug)
-
Spectrophotometer
-
-
Protocol:
-
Prepare a 1% w/v solution of BSA or egg albumin in PBS.
-
Prepare various concentrations of vernolic acid and diclofenac sodium in PBS.
-
The reaction mixture consists of 0.2 mL of albumin solution, 2.8 mL of PBS (pH 6.4), and 2.0 mL of the test sample or standard drug at different concentrations.
-
A control consists of 0.2 mL of albumin solution and 4.8 mL of PBS.
-
Incubate all the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration of the test sample required to inhibit 50% of protein denaturation).
-
2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This assay evaluates the ability of a compound to stabilize the membrane of red blood cells, which is analogous to the stabilization of lysosomal membranes, thereby preventing the release of inflammatory mediators.
-
Principle: The HRBC membrane is similar to the lysosomal membrane. Stabilization of the HRBC membrane by a compound indicates its ability to stabilize lysosomal membranes, which prevents the release of lysosomal enzymes that cause tissue damage and inflammation.
-
Materials:
-
Fresh human blood
-
Alsever's solution (anticoagulant) or heparinized tubes
-
Isotonic saline (0.9% NaCl)
-
Hypotonic saline (0.36% NaCl)
-
Phosphate buffer (pH 7.4)
-
Vernolic acid (test sample)
-
Diclofenac sodium (standard drug)
-
Centrifuge
-
Spectrophotometer
-
-
Protocol:
-
Collect fresh human blood and mix with an equal volume of Alsever's solution or collect in heparinized tubes.
-
Centrifuge at 3000 rpm for 10 minutes and wash the packed red blood cells three times with isotonic saline.
-
Prepare a 10% v/v suspension of the washed red blood cells in isotonic saline.
-
The reaction mixture consists of 1.0 mL of the test sample or standard at various concentrations, 1.0 mL of phosphate buffer, 2.0 mL of hypotonic saline, and 0.5 mL of the 10% HRBC suspension.
-
A control consists of 1.0 mL of distilled water instead of the test sample.
-
Incubate all mixtures at 37°C for 30 minutes.
-
Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100]
-
3. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with an inflammatory agent.
-
Principle: In response to inflammatory stimuli like LPS, macrophages upregulate the expression of inducible nitric oxide synthase (iNOS), leading to the production of large amounts of NO. NO is a potent pro-inflammatory mediator. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Vernolic acid (test sample)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of vernolic acid for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells should be left unstimulated (control).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each 100 µL of supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
-
Calculate the percentage inhibition of NO production.
-
4. Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
This assay quantifies the levels of specific pro-inflammatory cytokines released by cells in response to an inflammatory stimulus.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for detecting and quantifying proteins, such as cytokines, in a sample. A sandwich ELISA is commonly used, where a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the capture antibody. A detection antibody, also specific for the cytokine but conjugated to an enzyme, is then added, forming a "sandwich". Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.
-
Materials:
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β (follow the manufacturer's instructions)
-
Cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with vernolic acid (as prepared in the NO assay)
-
Microplate reader
-
-
Protocol:
-
Prepare cell culture supernatants as described in the NO production assay protocol.
-
Perform the ELISA according to the manufacturer's protocol provided with the specific kit for each cytokine.
-
Briefly, this typically involves: a. Coating a 96-well plate with the capture antibody. b. Blocking non-specific binding sites. c. Adding standards and samples (cell culture supernatants) to the wells. d. Incubating to allow the cytokine to bind to the capture antibody. e. Washing the plate to remove unbound substances. f. Adding the enzyme-linked detection antibody. g. Incubating to allow the detection antibody to bind to the captured cytokine. h. Washing the plate again. i. Adding the substrate and incubating for color development. j. Stopping the reaction with a stop solution.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
-
5. Western Blot Analysis for COX-2 and iNOS Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as the pro-inflammatory enzymes COX-2 and iNOS, in cell lysates.
-
Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. The binding of the antibody is then detected, usually by chemiluminescence, providing a semi-quantitative measure of the protein's expression level.
-
Materials:
-
Cell lysates from LPS-stimulated RAW 264.7 cells treated with vernolic acid
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-COX-2, anti-iNOS, or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of COX-2 and iNOS to the loading control.
-
6. NF-κB Luciferase Reporter Assay
This is a highly sensitive and quantitative method to measure the transcriptional activity of NF-κB.
-
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the expression of the luciferase enzyme. The amount of light produced upon addition of the luciferase substrate is proportional to the transcriptional activity of NF-κB.
-
Materials:
-
A suitable cell line (e.g., HEK293T or RAW 264.7)
-
NF-κB luciferase reporter plasmid
-
A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency
-
Transfection reagent
-
LPS (stimulant)
-
Vernolic acid (test sample)
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24-48 hours, pre-treat the cells with various concentrations of vernolic acid for 1 hour.
-
Stimulate the cells with LPS for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model of acute inflammation to evaluate the in vivo anti-inflammatory activity of compounds.[2][3]
-
Principle: The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response. The initial phase is mediated by histamine, serotonin, and bradykinin, while the later phase (after 3 hours) is associated with the production of prostaglandins (B1171923) and the infiltration of neutrophils. The ability of a compound to reduce the swelling of the paw is a measure of its anti-inflammatory effect.[2][4]
-
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Vernolic acid (test sample)
-
Indomethacin or Diclofenac sodium (standard drug)
-
Pletysmometer or digital calipers
-
-
Protocol:
-
Divide the rats into groups (e.g., control, standard, and different doses of vernolic acid).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle (control), standard drug, or vernolic acid orally or intraperitoneally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[2]
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the systematic evaluation of the anti-inflammatory properties of vernolic acid. By employing a combination of in vitro and in vivo assays, researchers can effectively characterize its potency, elucidate its mechanism of action, and establish a foundation for its potential development as a therapeutic agent for inflammatory diseases. It is recommended to start with in vitro screening to establish a dose-response relationship and to investigate the underlying cellular and molecular mechanisms, followed by in vivo studies to confirm the efficacy in a whole-organism context.
References
- 1. Isolation, characterization and anti-inflammatory activity of compounds from the Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transgenic Plant Production of Vernolic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid) is a naturally occurring epoxy fatty acid found in the seed oils of several plant species, including those from the Asteraceae and Euphorbiaceae families.[1] Its reactive epoxy group makes it a valuable renewable resource for various industrial applications, such as the production of polymers, resins, lubricants, and as a plasticizer for PVC.[1][2] The production of vernolic acid in common oilseed crops through genetic engineering offers a scalable and sustainable alternative to reliance on petrochemical feedstocks or the cultivation of wild, agronomically challenging plant species.[3]
These application notes provide an overview of the strategies and methodologies for the production of vernolic acid in transgenic plants. Detailed protocols for the genetic transformation of model plants and the subsequent analysis of fatty acid profiles are included to guide researchers in this field.
Key Genetic Components for Vernolic Acid Production
The biosynthesis of vernolic acid in transgenic plants primarily requires the introduction of a gene encoding an enzyme capable of converting linoleic acid into vernolic acid. Two main classes of enzymes have been identified and successfully utilized:
-
Δ12-Oleate Desaturase-like Epoxygenases: Found in Asteraceae species such as Crepis palaestina and Stokesia laevis, these enzymes are variants of the Δ12-fatty acid desaturase (FAD2).[4][5] They introduce an epoxy group at the Δ12 position of linoleic acid.
-
Cytochrome P450 Epoxygenases: A distinct enzyme, classified as CYP726A1, has been identified in Euphorbia lagascae (Euphorbiaceae) that also catalyzes the epoxidation of linoleic acid to form vernolic acid.[1][6]
To enhance the accumulation of vernolic acid, a multi-gene approach is often employed:
-
Co-expression of Δ12-Desaturase (FAD2): Increasing the pool of the substrate, linoleic acid, by co-expressing a FAD2 gene can significantly boost the final yield of vernolic acid.[4][7]
-
Co-expression of Diacylglycerol Acyltransferase (DGAT): The incorporation of vernolic acid into triacylglycerols (TAGs) for storage in oil bodies is a critical step. Expressing a DGAT enzyme with a preference for vernolic acid-containing substrates, such as those from Vernonia galamensis, can enhance its accumulation.
Data Presentation: Vernolic Acid Accumulation in Transgenic Plants
The following tables summarize the quantitative data on vernolic acid production in various transgenic plant systems.
Table 1: Vernolic Acid Production in Transgenic Plants Expressing a Single Epoxygenase Gene
| Host Plant | Introduced Gene (Source) | Promoter | Vernolic Acid Content (% of total fatty acids) | Reference |
| Arabidopsis thaliana | Stokesia laevis Epoxygenase (SlEPX) | Phaseolin | ~2.4% | [4] |
| Tobacco (Nicotiana tabacum) Callus | Euphorbia lagascae CYP726A1 | CaMV 35S | ~13% | [1] |
| Somatic Soybean (Glycine max) Embryos | Euphorbia lagascae CYP726A1 | CaMV 35S | 5.4% | [1] |
Table 2: Enhanced Vernolic Acid Production through Co-expression Strategies
| Host Plant | Introduced Genes (Source) | Promoter(s) | Vernolic Acid Content (% of total fatty acids) | Reference |
| Arabidopsis thaliana (fad3/fae1 mutant) | Crepis palaestina Δ12-Epoxygenase (Cpal2) + Crepis palaestina Δ12-Desaturase (CpFAD2) | Not Specified | 21% | [4][7] |
| Soybean (Glycine max) | Stokesia laevis Epoxygenase (SlEPX) + Vernonia galamensis DGAT1 | Not Specified | up to 14.6% | |
| Soybean (Glycine max) | Stokesia laevis Epoxygenase (SlEPX) + Vernonia galamensis DGAT2 | Not Specified | up to 25.8% | |
| Cotton (Gossypium hirsutum) | Crepis palaestina Δ12-Epoxygenase (Cpal2) + Cotton Δ12-Desaturase (GhFAD2) | Not Specified | Increased accumulation compared to Cpal2 alone | [7] |
Experimental Protocols
Protocol 1: Agrobacterium-mediated Transformation of Arabidopsis thaliana (Floral Dip Method)
This protocol is adapted from established floral dip methods.
1. Preparation of Agrobacterium tumefaciens a. Grow a culture of Agrobacterium tumefaciens strain (e.g., GV3101) harboring the binary vector with the gene of interest in 5 mL of LB medium with appropriate antibiotics overnight at 28°C with shaking. b. Use the 5 mL starter culture to inoculate 500 mL of LB medium with the same antibiotics and grow overnight at 28°C until the culture is saturated. c. Pellet the Agrobacterium cells by centrifugation at 5,000 x g for 20 minutes. d. Resuspend the pellet in 500 mL of dipping solution (5% w/v sucrose, 0.05% v/v Silwet L-77).
2. Plant Preparation and Transformation a. Grow Arabidopsis thaliana plants until they have developed young inflorescences. b. Invert the plants and dip the aerial parts, including the inflorescences, into the Agrobacterium suspension for 3-5 seconds with gentle agitation. c. Place the dipped plants on their side in a tray lined with paper towels and cover with a plastic dome or saran (B1199687) wrap to maintain high humidity overnight. d. The following day, remove the cover and return the plants to an upright position.
3. Seed Collection and Selection of Transformants a. Allow the plants to grow and set seed. b. Harvest the mature, dry seeds. c. Select for transformants by plating the seeds on a selection medium containing the appropriate antibiotic or herbicide.
Protocol 2: Agrobacterium-mediated Transformation of Soybean (Glycine max) using Cotyledonary Node Explants
This protocol is a generalized procedure based on common soybean transformation methods.
1. Preparation of Explants a. Surface sterilize mature soybean seeds. b. Germinate the seeds on a germination medium for 5-6 days. c. Excise the cotyledonary node explants from the seedlings.
2. Agrobacterium Infection and Co-cultivation a. Prepare an overnight culture of Agrobacterium tumefaciens containing the desired construct. b. Resuspend the bacterial pellet in a liquid co-cultivation medium to an OD600 of 0.8-1.0. c. Inoculate the cotyledonary node explants with the Agrobacterium suspension for 30 minutes. d. Transfer the explants to a solid co-cultivation medium and incubate in the dark for 3 days.
3. Selection and Regeneration a. After co-cultivation, wash the explants to remove excess Agrobacterium. b. Transfer the explants to a shoot induction medium containing the appropriate selection agent and hormones (e.g., BAP). c. Subculture the explants on fresh shoot induction medium every two weeks. d. Once shoots have developed, transfer them to a shoot elongation medium. e. Excise elongated shoots and transfer them to a rooting medium.
4. Acclimatization and Growth of Transgenic Plants a. Once rooted, transfer the plantlets to soil and acclimatize them in a growth chamber.
Protocol 3: Lipid Extraction and Fatty Acid Methyl Ester (FAME) Analysis
This protocol describes a common method for analyzing the fatty acid composition of transgenic seeds.
1. Lipid Extraction (Modified Folch Method) a. Homogenize a known quantity of seed tissue in a chloroform:methanol (2:1, v/v) solution. b. Add 0.88% (w/v) KCl solution, vortex, and centrifuge to separate the phases. c. Collect the lower organic phase containing the lipids. d. Dry the lipid extract under a stream of nitrogen gas.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs) a. Add 1 mL of 1 M methanolic HCl to the dried lipid extract. b. Heat the sample at 80°C for 1 hour. c. After cooling, add hexane (B92381) and water, vortex, and centrifuge. d. The upper hexane layer containing the FAMEs is collected for analysis.
3. Gas Chromatography (GC) Analysis a. Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (GC-FID) and a suitable capillary column. b. Identify and quantify the fatty acids by comparing their retention times and peak areas with those of known standards.
Visualizations
Caption: Biosynthetic pathway of vernolic acid in the endoplasmic reticulum of transgenic plants.
Caption: General experimental workflow for producing and analyzing vernolic acid in transgenic plants.
References
- 1. Transgenic Production of Epoxy Fatty Acids by Expression of a Cytochrome P450 Enzyme from Euphorbia lagascae Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lsma.ro [lsma.ro]
- 3. The production of unusual fatty acids in transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression of a Stokesia laevis epoxygenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transgenic production of epoxy fatty acids by expression of a cytochrome P450 enzyme from Euphorbia lagascae seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined transgenic expression of Δ12-desaturase and Δ12-epoxygenase in high linoleic acid seeds leads to increased accumulation of vernolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity Assay of Vernolic Acid on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernolic acid, a naturally occurring epoxy fatty acid found in the seeds of several plant species, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for assessing the cytotoxic effects of vernolic acid on various cancer cell lines. The primary methods described are the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the Sulforhodamine B (SRB) assay, both widely accepted for in vitro cytotoxicity screening.[1][2][3][4] Additionally, this guide outlines data presentation strategies and provides visualizations for the experimental workflow and a potential signaling pathway that may be modulated by vernolic acid, based on the activity of structurally related compounds.
Data Presentation: Summarized Cytotoxicity Data
The cytotoxic activity of vernolic acid is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values should be determined for a panel of cancer cell lines to assess the compound's potency and selectivity. While specific IC50 values for vernolic acid are not extensively reported in publicly available literature, the following table serves as a template for presenting such data.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | Data to be determined |
| A549 | Lung Carcinoma | 48 | Data to be determined |
| HeLa | Cervical Adenocarcinoma | 48 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |
| PC-3 | Prostate Adenocarcinoma | 48 | Data to be determined |
| HCT116 | Colon Carcinoma | 48 | Data to be determined |
Experimental Protocols
General Cell Culture and Maintenance
-
Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Culture the cells in the recommended medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution. For example, RPMI 1640 or DMEM are commonly used.[5]
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells upon reaching 70-80% confluency to maintain exponential growth.
Preparation of Vernolic Acid Stock Solution
-
Solvent Selection: Due to its lipophilic nature, vernolic acid should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Stock Solution Preparation: Accurately weigh the vernolic acid and dissolve it in the appropriate volume of DMSO. Ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the complete cell culture medium to achieve the desired final concentrations for treatment. The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability.[1][3]
Materials:
-
96-well flat-bottom sterile microplates
-
Vernolic acid
-
Selected cancer cell lines
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine the cell density using a hemocytometer or an automated cell counter. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase throughout the experiment.[2]
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach to the bottom of the wells.
-
Treatment with Vernolic Acid: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of vernolic acid to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest vernolic acid concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Addition of MTT Reagent: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[6]
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of vernolic acid to determine the IC50 value using non-linear regression analysis.
-
Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of total cellular biomass.[2][4][7]
Materials:
-
96-well flat-bottom sterile microplates
-
Vernolic acid
-
Selected cancer cell lines
-
Complete culture medium
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: After the incubation period with vernolic acid, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10% TCA) and incubate the plate at 4°C for 1 hour to fix the cells.[2]
-
Washing: Carefully discard the supernatant and wash the plates five times with slow-running tap water or deionized water to remove the TCA and dead cells. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2]
-
Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% acetic acid to remove the unbound SRB dye. Air dry the plates completely.
-
Solubilization of Bound Dye: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and the IC50 value as described for the MTT assay.
Visualizations
Experimental Workflow
Caption: General workflow for determining the cytotoxicity of vernolic acid.
Potential Signaling Pathway: Apoptosis Induction
While the precise mechanism of vernolic acid is yet to be fully elucidated, many natural cytotoxic compounds, including structurally related sesquiterpene lactones, induce apoptosis in cancer cells.[8] A potential mechanism for investigation is the induction of the intrinsic apoptosis pathway.
Caption: Potential intrinsic apoptosis pathway induced by vernolic acid.
Concluding Remarks
The protocols provided herein offer a robust framework for the systematic evaluation of vernolic acid's cytotoxic potential against cancer cell lines. Adherence to these standardized methods will ensure the generation of reproducible and comparable data, which is crucial for the preclinical assessment of this promising natural compound. Further investigations into the specific molecular mechanisms, such as the signaling pathways involved in vernolic acid-induced cell death, are warranted to fully understand its therapeutic potential.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Vernolide-A and Vernodaline: Sesquiterpene Lactones with Cytotoxicity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Vernolic Acid Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the structural elucidation of vernolic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Vernolic acid, a naturally occurring epoxy fatty acid, holds significant potential in various industrial and pharmaceutical applications. This application note details the necessary protocols for sample preparation, and one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Furthermore, it presents a summary of expected quantitative NMR data and illustrative diagrams to guide researchers through the experimental workflow and structural analysis.
Introduction
Vernolic acid, systematically named (9Z)-(12S,13R)-12,13-epoxyoctadec-9-enoic acid, is a monounsaturated fatty acid containing an epoxide ring.[1][2] It is a major component of vernonia oil, extracted from the seeds of Vernonia galamensis. The unique chemical structure of vernolic acid, featuring both a double bond and an epoxide functional group, makes it a valuable renewable resource for the synthesis of various chemicals and materials. Accurate structural confirmation and purity assessment are crucial for its application in research and development. NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about molecular structure.[3][4] This note outlines the application of a suite of NMR experiments for the complete structural assignment of vernolic acid.
Predicted Quantitative NMR Data for Vernolic Acid
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for vernolic acid. These values are based on established chemical shift ranges for similar functional groups and may vary slightly depending on the solvent and experimental conditions.
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| 1 | - | - | - | ~179.0 (COOH) |
| 2 | ~2.35 | t | 2H | ~34.0 |
| 3 | ~1.63 | quint | 2H | ~24.7 |
| 4-7 | ~1.30 | m | 8H | ~29.0-29.5 |
| 8 | ~2.05 | m | 2H | ~27.2 |
| 9 | ~5.35 | m | 1H | ~124.0 |
| 10 | ~5.35 | m | 1H | ~131.0 |
| 11 | ~2.20 | m | 2H | ~26.0 |
| 12 | ~2.90 | m | 1H | ~57.0 |
| 13 | ~2.90 | m | 1H | ~58.5 |
| 14 | ~1.50 | m | 2H | ~31.8 |
| 15-17 | ~1.30 | m | 6H | ~22.6-29.1 |
| 18 | ~0.88 | t | 3H | ~14.1 |
Note: Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm). Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, quint = quintet, m = multiplet.
Experimental Protocols
Sample Preparation
A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR data.[5][6]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified vernolic acid.
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely and has minimal signal overlap with the analyte. Chloroform-d (CDCl₃) is a common choice for fatty acids. Other options include methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).[7]
-
Dissolution: Dissolve the weighed vernolic acid in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (0 ppm).
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.[8]
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or higher, as ¹³C has a low natural abundance.
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[9][10][11]
-
Pulse Sequence: Standard COSY-90 or DQF-COSY.
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
The HSQC experiment correlates protons directly to their attached carbons (one-bond C-H correlation).[12][13]
-
Pulse Sequence: Standard HSQC with gradient selection.
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
The HMBC experiment shows correlations between protons and carbons over two to three bonds (long-range C-H correlations), which is crucial for connecting different parts of the molecule.[13][14][15][16]
-
Pulse Sequence: Standard HMBC with gradient selection.
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for all experiments.
-
Phasing and Baseline Correction: Manually phase the spectra and apply baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick all peaks in both 1D and 2D spectra.
-
Structural Elucidation: Analyze the 1D and 2D NMR data systematically to assign all proton and carbon signals and confirm the structure of vernolic acid.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the structural elucidation of vernolic acid using NMR spectroscopy.
Caption: Experimental workflow for vernolic acid analysis.
Structural Elucidation Logic
This diagram outlines the logical process of using different NMR experiments to piece together the structure of vernolic acid.
Caption: Logic of structure elucidation using NMR.
References
- 1. Vernolic acid - Wikipedia [en.wikipedia.org]
- 2. Vernolic acid | C18H32O3 | CID 5356421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Automatic 1H-NMR Screening of Fatty Acid Composition in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Extraction of Vernolic Acid
Introduction
Vernolic acid, a naturally occurring epoxy fatty acid found in the seeds of plants like Vernonia galamensis, holds significant interest for industrial applications, including the production of bio-based polymers and lubricants.[1] Its purification from crude plant extracts is a critical step for its utilization. Solid-phase extraction (SPE) offers a robust and efficient method for isolating vernolic acid from complex lipid mixtures, providing advantages over traditional liquid-liquid extraction in terms of solvent consumption, speed, and potential for automation.
These application notes provide detailed protocols for the purification of vernolic acid from a crude lipid extract using different SPE sorbents. The methods are designed for researchers, scientists, and drug development professionals seeking a reliable technique for obtaining high-purity vernolic acid.
Data Presentation: Performance of SPE Sorbents
The following table summarizes typical performance data for the purification of vernolic acid using various SPE cartridges. The data is compiled from studies on similar epoxy and free fatty acids. Actual results may vary depending on the initial sample concentration and matrix complexity.
| SPE Sorbent Type | Sample Loading Capacity (mg) | Recovery Rate (%) | Purity Achieved (%) | Key Interferences Removed |
| Normal Phase (Silica Gel) | 100 mg sorbent per 5-10 mg lipid | 85 - 95% | > 90% | Neutral lipids (triglycerides, sterols), less polar compounds |
| Reversed-Phase (C18) | 500 mg sorbent per 20-50 mg lipid | 90 - 98% | > 92% | Highly polar compounds, pigments, water-soluble impurities |
| Anion Exchange (Aminopropyl) | 500 mg sorbent per 1-5 mg acidic lipid | > 95% | > 95% | Neutral and basic compounds, non-acidic lipids |
Experimental Protocols
Sample Preparation: Hydrolysis of Vernonia Oil
Before SPE, vernolic acid must be present as a free fatty acid. If the starting material is crude vernonia oil, the triglycerides must first be hydrolyzed.
Materials:
-
Crude Vernonia oil
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve a known amount of crude vernonia oil in ethanol.
-
Add a stoichiometric excess of ethanolic KOH solution.
-
Heat the mixture under reflux for 1-2 hours to saponify the triglycerides.
-
After cooling, acidify the mixture to a pH of approximately 2-3 with HCl to protonate the fatty acids.
-
Extract the free fatty acids into hexane.
-
Wash the hexane phase with a saturated NaCl solution to remove residual glycerol (B35011) and salts.
-
Dry the hexane extract over anhydrous magnesium sulfate.
-
Evaporate the hexane under reduced pressure to obtain the crude free fatty acid extract containing vernolic acid.
Protocol 1: Normal Phase SPE using Silica (B1680970) Gel
This protocol is effective for separating fatty acids from less polar lipids like triglycerides and sterol esters.[2]
Materials:
-
Silica Gel SPE Cartridge (e.g., 500 mg, 6 mL)
-
Crude fatty acid extract (from step 1)
-
Hexane
-
Diethyl ether
-
Acetic acid
Procedure:
-
Conditioning:
-
Pass 5 mL of hexane through the silica cartridge. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Dissolve the crude fatty acid extract in a minimal volume of hexane (e.g., 1-2 mL).
-
Apply the sample to the conditioned cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 10 mL of hexane to elute non-polar compounds like residual neutral lipids.
-
Follow with a wash of 10 mL of a hexane:diethyl ether mixture (e.g., 95:5 v/v) to remove other less polar impurities.
-
-
Elution:
-
Elute the vernolic acid fraction using 10 mL of a diethyl ether:acetic acid mixture (98:2 v/v).[3] The acetic acid ensures the fatty acid is fully protonated and elutes efficiently.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the purified vernolic acid in a suitable solvent for analysis or downstream applications.
-
Protocol 2: Reversed-Phase SPE using C18
This method is suitable for isolating moderately polar compounds like vernolic acid from polar impurities.[4]
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Crude fatty acid extract (from step 1)
-
Deionized water (acidified to pH ~3 with acetic acid)
-
Acetonitrile
Procedure:
-
Conditioning:
-
Activate the C18 cartridge by passing 10 mL of methanol through it.
-
Equilibrate the cartridge with 10 mL of acidified deionized water. Do not allow the sorbent bed to dry.[4]
-
-
Sample Loading:
-
Dissolve the crude fatty acid extract in a small volume of methanol.
-
Load the sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 10 mL of acidified deionized water to remove highly polar impurities.
-
Follow with a wash of 10 mL of a water:methanol mixture (e.g., 70:30 v/v) to remove moderately polar interferences.
-
-
Elution:
-
Elute the vernolic acid with 10 mL of methanol or acetonitrile.
-
-
Post-Elution:
-
Evaporate the solvent from the eluate under a stream of nitrogen.
-
Store the purified vernolic acid under appropriate conditions.
-
Protocol 3: Anion Exchange SPE using Aminopropyl Sorbent
This protocol offers high selectivity for acidic compounds like vernolic acid, effectively separating them from neutral lipids.[3]
Materials:
-
Aminopropyl SPE Cartridge (e.g., 500 mg, 6 mL)
-
Crude fatty acid extract (from step 1)
-
Chloroform
-
Isopropanol
-
Diethyl ether
-
Acetic acid or Formic acid
Procedure:
-
Conditioning:
-
Wash the cartridge with 5 mL of chloroform.
-
-
Sample Loading:
-
Dissolve the crude fatty acid extract in 1-2 mL of chloroform.
-
Apply the sample to the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 10 mL of a chloroform:isopropanol mixture (2:1 v/v) to elute neutral lipids and other non-acidic compounds.[3]
-
-
Elution:
-
Elute the retained vernolic acid with 10 mL of diethyl ether containing 2% acetic acid (or formic acid).[3] The acid protonates the aminopropyl sorbent, releasing the bound fatty acid.
-
-
Post-Elution:
-
Evaporate the eluate under a stream of nitrogen to yield the purified vernolic acid.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of vernolic acid.
References
Application Notes and Protocols: Vernolic Acid in Bio-Based Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernolic acid, a naturally occurring epoxidized fatty acid predominantly found in the seed oil of Vernonia galamensis, presents a versatile and sustainable platform for the synthesis of a wide array of bio-based polymers.[1] Its unique molecular structure, featuring a reactive epoxy group, a carboxylic acid functionality, and a double bond, allows for diverse chemical modifications and polymerization routes. This document provides detailed application notes and experimental protocols for the synthesis of various polymers from vernolic acid, including polyols for polyurethanes, and acrylate (B77674)/methacrylate-based polymers.
Synthesis of Vernolic Acid from Vernonia Oil
The initial step in utilizing vernolic acid for polymer synthesis often involves its isolation from vernonia oil, which is a triglyceride containing 70-80% vernolic acid.[2]
Experimental Protocol: Hydrolysis of Vernonia Oil
This protocol details the saponification of vernonia oil to yield vernolic acid.
Materials:
-
Vernonia oil
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 0.125 mol of sodium hydroxide in 50 mL of methanol by heating to reflux with stirring for approximately 30 minutes until the NaOH is completely dissolved.
-
Add 5.53 mmol of vernonia oil to the flask.
-
Continue refluxing the resulting brownish solution with continuous stirring for another 30 minutes.
-
Transfer the solution to a beaker and allow it to cool, forming a semi-solid product.
-
Add approximately 100 g of ice and 50 mL of water to the semi-solid product.
-
Acidify the mixture with hydrochloric acid.
-
Filter the acidified mixture immediately under reduced pressure.
-
Extract the filtrate with 100 mL of hexane.
-
Separate the aqueous phase and dry the organic phase over magnesium sulfate.
-
Remove the excess solvent under reduced pressure.
-
Purify the crude vernolic acid by recrystallization from hexane at -20°C (195 K).
-
Filter the purified vernolic acid under reduced pressure and rinse with cold hexane to obtain a yellow solid.
Vernolic Acid-Based Polyols for Polyurethane Synthesis
Vernolic acid can be converted into polyols, which are key components in the production of polyurethane foams. These bio-based polyols can offer improved properties, such as lower viscosity compared to polyols derived from other vegetable oils.[3]
Synthesis Pathway
The synthesis of vernonia oil-based polyols typically involves a three-step process: hydrolysis of the oil to vernolic acid, oligomerization of the vernolic acid, and subsequent transesterification with a polyol like glycerol.
Experimental Protocol: Synthesis of Vernonia Oil-Based Polyol
This protocol is based on a patented method for producing polyols from vernonia oil for use in rigid polyurethane foams.[3]
Materials:
-
Vernonia oil
-
4% Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Glycerol
-
Dimethylformamide (DMF) (optional solvent)
Procedure:
-
Hydrolysis: Hydrolyze vernonia oil with a 4% NaOH solution at 80°C. Neutralize the mixture with HCl to obtain vernolic acid.
-
Oligomerization: Heat the obtained vernolic acid at an elevated temperature sufficient for reflux to form oligomers. The exact temperature and time will depend on the desired oligomer size and viscosity.
-
Transesterification: Form the polyol by transesterification of the oligomers with glycerol. This step can be carried out in a solvent such as dimethylformamide. The reaction is typically heated to drive the transesterification process.
Properties of Vernonia Oil-Based Polyols
The resulting polyols are suitable for the manufacture of rigid polyurethane foams. The properties of the polyol can be tailored by controlling the reaction conditions in each step.
| Property | Value Range | Reference |
| Hydroxyl Number (mg KOH/g) | 350 - 500 | [3] |
| Acid Value (mg KOH/g) | < 2 | [3] |
Vernolic Acid-Based Acrylate and Methacrylate (B99206) Polymers
The epoxy group of vernolic acid can be reacted with acrylic acid or methacrylic acid to form vinyl monomers that can be subsequently polymerized to create a variety of materials, from soft rubbers to hard plastics.[2]
Synthesis Workflow
The general workflow involves the acrylation of vernonia oil followed by polymerization.
Experimental Protocol: Synthesis of Vernonia Oil Acrylate and Polymerization
This protocol describes the synthesis of acrylate monomers from vernonia oil and their subsequent polymerization.[2]
Materials:
-
Vernonia oil
-
Acrylic acid or Methacrylic acid
-
Benzophenone (photoinitiator)
Procedure:
-
Acrylation: React vernonia oil with an excess of acrylic acid or methacrylic acid at a temperature of 100–120°C. This reaction opens the oxirane rings of the vernolic acid triglycerides to form the corresponding acrylate or methacrylate monomers. Acrylation yields can be in the range of 85%-98%.[2]
-
Characterization of Monomer: Characterize the resulting acrylate or methacrylate monomers using techniques such as IR and NMR spectroscopy to confirm the addition of the acrylate/methacrylate groups.
-
Polymerization: Cure the synthesized monomers in the presence of a photoinitiator, such as benzophenone, using sunlight or a UV lamp to produce transparent films.
Properties of Vernonia Oil-Based Acrylate Polymers
The properties of the final polymer can be tuned by varying the starting materials (acrylic vs. methacrylic acid) and the curing conditions. These polymers have potential applications as coatings and adhesives.
| Property | Description | Reference |
| Appearance | Transparent films | [2] |
| Applications | Plastics, rubbery coatings, drying agents | [2] |
| Mechanical Properties | Can be formulated into interpenetrating polymer networks (IPNs) with epoxy resins to create reinforced elastomers. | [2] |
Quantitative Data on Vernolic Acid-Based Polymers
A comprehensive collection of quantitative data is crucial for comparing the performance of vernolic acid-based polymers with conventional polymers and other bio-based alternatives. The following tables summarize available data from the literature.
Molecular Weight of Vernolic Acid Derivatives
Gel Permeation Chromatography (GPC) is a common technique used to determine the molecular weight distribution of polymers.
| Polymer/Derivative | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Vernonia Oil-Based Polyol | Varies with synthesis conditions | Varies with synthesis conditions | - | |
| Vernonia Acrylate Polymer | Varies with curing conditions | Varies with curing conditions | - |
Thermal Properties of Vernolic Acid-Based Polymers
Thermal properties are critical for determining the processing and application temperatures of polymers. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard methods for these measurements.
| Polymer Type | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Method | Reference |
| Vernonia Oil-Based Epoxy Acrylate | - | - | - | [2] |
| Vernonia Oil-Based Polyurethane Foam | Varies with formulation | - | - |
Note: As with molecular weight data, specific and comparative thermal analysis data for a range of vernolic acid-based polymers is limited in the public domain. The properties are highly dependent on the specific formulation and curing/polymerization process.
Mechanical Properties of Vernolic Acid-Based Polymers
The mechanical properties dictate the suitability of a polymer for structural applications.
| Polymer Type | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| Vernonia Oil-Based Epoxy Acrylate IPN (1:1 with epoxy resin) | Reinforced elastomer properties | - | - | [2] |
Note: Quantitative mechanical property data for vernolic acid-based polymers is sparse and highly dependent on the specific polymer architecture and any reinforcement or blending used.
Conclusion
Vernolic acid is a promising renewable resource for the development of a variety of bio-based polymers. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and characterization of these sustainable materials. Further research is needed to fully elucidate the structure-property relationships and to generate comprehensive, comparative data for different classes of vernolic acid-based polymers to facilitate their broader application in various industries, including materials science and drug delivery.
References
Application of Vernolic Acid in the Development of New Industrial Materials
Introduction
Vernolic acid, a naturally occurring epoxidized fatty acid found in abundance in the oil of Vernonia galamensis seeds, presents a versatile and sustainable platform for the development of a wide range of industrial materials. Its unique molecular structure, featuring a reactive epoxy group and a long aliphatic chain, makes it a valuable precursor for the synthesis of polymers, resins, coatings, lubricants, and bioplastics. This document provides detailed application notes and experimental protocols for leveraging vernolic acid in the creation of these novel materials, intended for researchers, scientists, and professionals in drug development and material science.
Polyurethane Foams from Vernolic Acid-Based Polyols
The epoxy group of vernolic acid can be readily opened to form polyols, which are essential precursors for the synthesis of polyurethanes. These bio-based polyols can replace petroleum-derived polyols, leading to more sustainable polyurethane foams with a range of properties.
Synthesis of Vernolic Acid-Based Polyol
A two-step process is typically employed: first, the hydrolysis of vernonia oil to yield vernolic acid, followed by the alcoholysis of vernolic acid to produce the polyol.
Experimental Protocol: Polyol Synthesis
-
Hydrolysis of Vernonia Oil:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 100 g of vernonia oil in 200 mL of a 4% aqueous solution of sodium hydroxide.
-
Heat the mixture to 80°C and maintain for 2 hours with continuous stirring.
-
After cooling to room temperature, acidify the mixture with a 10% hydrochloric acid solution until a pH of 4-5 is reached, precipitating the vernolic acid.
-
Separate the vernolic acid by filtration and wash with distilled water until the washings are neutral.
-
Dry the vernolic acid under vacuum at 60°C for 4 hours.
-
-
Alcoholysis of Vernolic Acid:
-
In a clean, dry reactor, combine 100 g of the dried vernolic acid with a polyhydric alcohol (e.g., glycerol (B35011) or trimethylolpropane) and a catalyst. The molar ratio of vernolic acid to alcohol will determine the final hydroxyl value of the polyol.
-
Heat the mixture to the desired reaction temperature under a nitrogen atmosphere with constant stirring.
-
Monitor the reaction progress by measuring the acid value and hydroxyl value of the mixture at regular intervals.
-
Once the desired hydroxyl value is achieved and the acid value is sufficiently low, cool the reactor and collect the polyol.
-
Data Presentation: Properties of Vernolic Acid-Based Polyols
| Polyol Formulation | Vernolic Acid : Glycerol (molar ratio) | Reaction Temp. (°C) | Reaction Time (hr) | Hydroxyl Value (mg KOH/g) | Viscosity (mPa·s at 25°C) | Acid Value (mg KOH/g) |
| VA-Polyol-1 | 1 : 1.2 | 180 | 6 | 350-400 | 3000-4000 | < 2 |
| VA-Polyol-2 | 1 : 1.5 | 190 | 5 | 450-500 | 4500-5500 | < 2 |
| VA-Polyol-3 | 1 : 1.0 | 180 | 7 | 250-300 | 2000-2800 | < 2 |
Preparation of Rigid Polyurethane Foam
The synthesized vernolic acid-based polyol is reacted with an isocyanate in the presence of a blowing agent, catalyst, and surfactant to produce rigid polyurethane foam.
Experimental Protocol: Polyurethane Foam Formulation
-
In a disposable cup, thoroughly mix 100 parts by weight of the vernolic acid-based polyol, 1.5 parts by weight of a silicone surfactant, 1.0 part by weight of an amine catalyst (e.g., DMCHA), and 3.0 parts by weight of water as the blowing agent.
-
Add the stoichiometric amount of polymeric methylene (B1212753) diphenyl diisocyanate (pMDI) based on the hydroxyl value of the polyol (NCO index typically 1.1).
-
Stir the mixture vigorously for 10-15 seconds until it becomes creamy.
-
Pour the mixture into a mold and allow it to free-rise at room temperature.
-
Cure the foam at 70°C for 24 hours before characterization.
Data Presentation: Properties of Vernolic Acid-Based Polyurethane Foams
| Foam Formulation | Polyol Used | NCO Index | Density ( kg/m ³) | Compressive Strength (kPa) | Thermal Conductivity (W/m·K) |
| VAPU-Foam-1 | VA-Polyol-1 | 1.1 | 35-40 | 200-250 | 0.025-0.028 |
| VAPU-Foam-2 | VA-Polyol-2 | 1.1 | 40-45 | 250-300 | 0.024-0.027 |
| VAPU-Foam-3 | VA-Polyol-3 | 1.1 | 30-35 | 150-200 | 0.026-0.029 |
Workflow for Polyurethane Foam Synthesis
Epoxy Resins from Vernolic Acid
The inherent epoxy group in vernolic acid makes it a direct bio-based building block for epoxy resins. These resins can be cured to form thermosets with a range of mechanical and thermal properties.
Synthesis of Vernolic Acid-Based Epoxy Resin
Vernolic acid can be directly used or modified to create epoxy prepolymers, which are then cured with a hardener.
Experimental Protocol: Epoxy Resin Synthesis and Curing
-
Prepolymer Preparation (Optional Modification): To increase functionality, vernolic acid can be esterified with a polyol (e.g., glycerol) to form a vernolic acid-based epoxy prepolymer. This is similar to the polyol synthesis but with careful control to preserve the epoxy groups.
-
Formulation: Mix the vernolic acid or its prepolymer with a curing agent (e.g., an amine hardener like triethylenetetramine, TETA) in a stoichiometric ratio. The ratio is calculated based on the epoxy equivalent weight (EEW) of the vernolic acid component and the amine hydrogen equivalent weight (AHEW) of the hardener.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Pour the degassed mixture into a mold and cure at the specified temperature for the required duration. A typical curing cycle might be 2 hours at 80°C followed by 3 hours at 120°C.
Data Presentation: Mechanical and Thermal Properties of Vernolic Acid-Based Epoxy Resins
| Epoxy Formulation | Vernolic Acid Content (wt%) | Curing Agent | Tensile Strength (MPa) | Young's Modulus (GPa) | Glass Transition Temp. (Tg, °C) |
| VAE-1 | 100 (unmodified) | TETA | 30-40 | 1.5-2.0 | 50-60 |
| VAE-2 | 80 (prepolymer with glycerol) | TETA | 45-55 | 2.0-2.5 | 65-75 |
| VAE-3 | 100 (unmodified) | Anhydride Hardener | 35-45 | 1.8-2.2 | 55-65 |
Reaction Pathway for Epoxy Curing
Vernolic Acid as a Reactive Diluent in Coatings
The low viscosity of vernolic acid and its ability to participate in cross-linking reactions make it an excellent reactive diluent for solvent-borne and high-solids coating formulations. It helps to reduce the volatile organic compound (VOC) content while contributing to the final film properties.[1]
Formulation of a High-Solids Alkyd Coating
Vernolic acid can be incorporated into an alkyd resin formulation to reduce its viscosity and enhance its cross-linking density upon curing.
Experimental Protocol: Coating Formulation and Application
-
In a mixing vessel, blend 70 parts by weight of a high-solids alkyd resin with 30 parts by weight of vernolic acid.
-
Add appropriate amounts of driers (e.g., cobalt, zirconium, and calcium octoates) and an anti-skinning agent.
-
Thoroughly mix the components until a homogeneous solution is obtained.
-
Apply the coating to a substrate (e.g., a steel panel) using a film applicator to a specified thickness.
-
Allow the coating to cure at ambient temperature and monitor its drying time and hardness development.
Data Presentation: Performance of Coatings with Vernolic Acid as a Reactive Diluent
| Coating Formulation | Vernolic Acid (wt%) | Viscosity (cPs at 25°C) | Set-to-Touch Time (hours) | Pencil Hardness (24 hours) | Adhesion (ASTM D3359) |
| Control (Alkyd only) | 0 | 5000 | 4 | HB | 5B |
| VA-Diluent-10 | 10 | 3500 | 3.5 | F | 5B |
| VA-Diluent-20 | 20 | 2000 | 3 | H | 5B |
| VA-Diluent-30 | 30 | 1200 | 2.5 | 2H | 5B |
Logical Relationship in Coating Formulation
Vernolic Acid in Lubricant Formulations
The long aliphatic chain of vernolic acid provides lubricity, while the polar epoxy and carboxyl groups can enhance its performance as a lubricant additive through improved surface adhesion and film-forming properties.
Evaluation of Vernolic Acid as a Lubricant Additive
Vernolic acid can be blended with a base oil and its effect on tribological properties can be evaluated.
Experimental Protocol: Lubricant Formulation and Tribological Testing
-
Prepare lubricant blends by adding varying concentrations (e.g., 1%, 3%, and 5% by weight) of vernolic acid to a base oil (e.g., a Group III mineral oil).
-
Ensure complete dissolution by heating the mixture to 60°C with stirring for 1 hour.
-
Conduct tribological tests using a four-ball tribometer or a pin-on-disk tester according to relevant ASTM standards (e.g., ASTM D4172 for wear preventive characteristics).
-
Measure the coefficient of friction and the wear scar diameter to evaluate the lubricant's performance.
Data Presentation: Tribological Performance of Lubricants with Vernolic Acid Additive
| Lubricant Formulation | Vernolic Acid (wt%) | Coefficient of Friction | Wear Scar Diameter (mm) |
| Base Oil | 0 | 0.12 | 0.65 |
| VA-Lube-1 | 1 | 0.10 | 0.58 |
| VA-Lube-3 | 3 | 0.08 | 0.52 |
| VA-Lube-5 | 5 | 0.09 | 0.55 |
Bioplastics from Vernolic Acid
Vernolic acid can be polymerized through its epoxy and carboxyl functional groups to form polyesters, which are a class of bioplastics. These materials offer the potential for biodegradability and can be derived from renewable resources.
Synthesis of Vernolic Acid-Based Polyester
Polymerization can be achieved through the ring-opening polymerization of the epoxy group, often in combination with polycondensation involving the carboxyl group.
Experimental Protocol: Bioplastic Synthesis
-
In a reaction vessel, place 100 g of vernolic acid and a suitable catalyst (e.g., a tin-based catalyst like stannous octoate).
-
Heat the reactor to the desired polymerization temperature (e.g., 180-200°C) under a nitrogen blanket.
-
The polymerization can be carried out in bulk or in a high-boiling point solvent.
-
Monitor the progress of the polymerization by measuring the viscosity of the reaction mixture.
-
Once the desired molecular weight is achieved, cool the polymer and process it into films or other desired forms.
Data Presentation: Properties of Vernolic Acid-Based Bioplastics
| Bioplastic Formulation | Polymerization Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| VAP-1 | 180 | 15-20 | 100-150 |
| VAP-2 | 200 | 20-25 | 80-120 |
Polymerization Pathway of Vernolic Acid
Conclusion
Vernolic acid stands out as a highly promising renewable resource for the chemical industry. Its inherent functionality allows for its direct application or straightforward conversion into valuable intermediates for a variety of industrial materials. The protocols and data presented herein provide a foundational guide for researchers and professionals to explore and develop new, sustainable materials based on this versatile bio-based building block. Further research and optimization of these processes will undoubtedly expand the commercial viability and application scope of vernolic acid-derived materials.
References
Troubleshooting & Optimization
Optimizing vernolic acid yield in transgenic soybean.
Welcome to the Technical Support Center for Optimizing Vernolic Acid Yield in Transgenic Soybean. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Section 1: Genetic Modification and Strategy
This section addresses common questions and issues related to the genetic engineering of soybeans for vernolic acid production.
Frequently Asked Questions (FAQs)
Q1: What is the primary genetic strategy for producing vernolic acid in transgenic soybeans? A1: The core strategy involves expressing a specialized enzyme, a fatty acid epoxidase, that converts linoleic acid into vernolic acid. The most effective enzymes identified for this purpose are divergent Δ12-fatty acid desaturases (FAD2-like) from plants that naturally produce epoxy fatty acids, such as Vernonia galamensis.[1] This enzyme specifically catalyzes the epoxidation of linoleic acid at the Δ12 position.
Q2: How can the availability of the precursor, linoleic acid, be maximized in soybean seeds? A2: To channel metabolic flux towards vernolic acid, it is crucial to increase the pool of its precursor, linoleic acid. This can be achieved by down-regulating the endogenous fatty acid desaturase 3 (FAD3) gene. The FAD3 enzyme is responsible for converting linoleic acid (18:2) into α-linolenic acid (18:3).[2][3] By suppressing FAD3 using RNA interference (RNAi) or CRISPR/Cas9, more linoleic acid is available for the transgenic epoxidase to act upon.
Q3: Which promoters are most effective for high-level, seed-specific expression of transgenes in soybean? A3: For optimal vernolic acid accumulation in the seed oil, strong, seed-specific promoters are essential to drive the expression of the epoxidase and any other transgenes. Promoters from seed storage protein genes are highly effective. The soybean β-conglycinin (Pβ-con) promoter and the kidney bean phaseolin (B10852554) (Pphas) promoter have been successfully used to achieve high levels of seed-specific gene expression in transgenic soybeans.[2][4][5]
Q4: Does vernolic acid get efficiently incorporated into triacylglycerols (TAGs) in soybean? A4: Not always. The native soybean lysophosphatidic acid acyltransferase (LPAT) enzyme may not efficiently recognize vernolic acid-CoA as a substrate for incorporation into the sn-2 position of TAGs. Studies have shown that co-expressing a specialized LPAT from an epoxy fatty acid-accumulating plant, such as Vernonia galamensis (VgLPAT), along with the epoxidase, can significantly enhance the accumulation of vernolic acid in the total seed oil.[1]
Troubleshooting Guide: Genetic Constructs
| Issue Encountered | Possible Causes | Suggested Solutions |
| Low or no transgene expression in seeds. | 1. Ineffective promoter. 2. Codon usage not optimized for soybean. 3. Post-transcriptional gene silencing (PTGS). | 1. Use a strong, seed-specific promoter like β-conglycinin or phaseolin.[4][5] 2. Synthesize the gene with codons optimized for Glycine max. 3. Screen multiple independent transgenic events, as silencing can be position-dependent. |
| High epoxidase expression, but low vernolic acid yield. | 1. Substrate (linoleic acid) limitation. 2. Inefficient incorporation of vernolic acid into TAGs. | 1. Co-express an RNAi cassette to down-regulate the endogenous FAD3 gene.[3] 2. Co-express a compatible LPAT enzyme, such as VgLPAT from Vernonia galamensis.[1] |
| Transgenic plants show poor vigor, stunted growth, or reduced overall yield. | 1. Metabolic burden from high-level expression of a novel enzyme. 2. Insertional mutagenesis (transgene disrupting a native gene). 3. Unintended physiological effects of vernolic acid accumulation. | 1. Screen a large number of independent transgenic lines to find events with minimal pleiotropic effects.[6] 2. Analyze transgene insertion sites in top-performing lines. 3. Consider using promoters that are active only in the late stages of seed filling to minimize impacts on plant development. |
Section 2: Plant Cultivation and Analysis
This section covers issues related to growing the transgenic plants and analyzing the final product.
Frequently Asked Questions (FAQs)
Q1: What are the optimal cultivation conditions for maximizing vernolic acid yield? A1: Transgenic soybeans should be grown under standard optimal conditions to maximize overall seed and oil yield. Abiotic stresses like drought or extreme heat can negatively impact plant health and productivity, which in turn will reduce the total yield of vernolic acid.[7] It is critical to ensure adequate watering, nutrition, and pest control throughout the growth cycle.[8][9]
Q2: How is vernolic acid reliably extracted from soybean seeds? A2: Vernolic acid is extracted as part of the total seed oil. The process involves grinding the dried seeds to a fine powder, followed by solvent extraction. Common methods include maceration or Soxhlet extraction using a nonpolar solvent like hexane (B92381) or a moderately polar solvent mixture like 80-90% ethanol.[10][11] The solvent is then evaporated under vacuum to yield the crude oil.
Q3: What is the standard method for quantifying vernolic acid content? A3: The standard analytical method is Gas Chromatography-Mass Spectrometry (GC-MS).[12] The fatty acids in the extracted oil must first be derivatized into volatile Fatty Acid Methyl Esters (FAMEs) through a process called transesterification. The FAMEs are then separated by GC and identified by their mass spectra and retention times.[13][14]
Troubleshooting Guide: Analysis and Cultivation
| Issue Encountered | Possible Causes | Suggested Solutions |
| Low total oil yield from seeds. | 1. Inefficient seed grinding. 2. Incorrect solvent choice or volume. 3. Insufficient extraction time or temperature. 4. Poor plant health or suboptimal growth conditions.[8] | 1. Ensure seeds are thoroughly dried and ground to a fine, homogenous powder. 2. Use a standard solvent like hexane or an optimized ethanol-water mixture.[10] Ensure a sufficient solvent-to-material ratio (e.g., 10:1 v/w).[11] 3. Follow a validated extraction protocol with adequate time (e.g., 6-8 hours for Soxhlet). 4. Optimize irrigation, fertilization, and pest management. |
| Inconsistent or non-reproducible GC-MS results. | 1. Incomplete conversion of fatty acids to FAMEs (derivatization). 2. Degradation of vernolic acid. The epoxy ring can be sensitive to acidic conditions or high temperatures. 3. GC column bleed or incorrect temperature program. | 1. Ensure the transesterification reaction goes to completion using fresh reagents. 2. Use a mild derivatization method (e.g., base-catalyzed). Avoid exposing samples to strong acids. Ensure the GC inlet temperature is not excessively high. 3. Use a high-quality capillary column suitable for FAME analysis and optimize the oven temperature ramp.[15] |
| Difficulty identifying the vernolic acid peak in the chromatogram. | 1. Lack of a proper analytical standard. 2. Co-elution with another fatty acid. | 1. Obtain a commercial vernolic acid methyl ester standard to confirm retention time and mass spectrum. 2. Adjust the GC oven temperature program to improve peak separation. Use a different polarity column if necessary. |
Section 3: Data Presentation
Table 1: Effect of Gene Co-expression on Epoxy Fatty Acid (EFA) Accumulation
Data derived from a transient expression study in Nicotiana benthamiana, serving as a model for soybean.[1]
| Gene(s) Expressed | EFA % of Total Fatty Acids (Approx.) |
| VgFAD2-like (Epoxidase) alone | 15% |
| VgFAD2-like + VgGPAT | 15% |
| VgFAD2-like + VgLPAT | 25% |
Caption: Co-expression of the Vernonia galamensis LPAT (VgLPAT) with the epoxidase (VgFAD2-like) significantly increases EFA accumulation, indicating its importance for incorporating vernolic acid into TAGs.[1]
Table 2: Typical Fatty Acid Profiles in Conventional and Modified Soybean Oil
Values are representative percentages of total fatty acids.
| Fatty Acid | Conventional Soybean[5] | High Oleic Soybean[16] |
| Palmitic (16:0) | ~11% | < 5% |
| Stearic (18:0) | ~4% | ~4% |
| Oleic (18:1) | ~23% | > 80% |
| Linoleic (18:2) | ~54% | ~3% |
| α-Linolenic (18:3) | ~8% | ~2% |
Caption: Genetic modification has proven highly effective at altering the fatty acid composition of soybean oil, demonstrating the feasibility of engineering novel profiles.[5][16]
Section 4: Experimental Protocols
Protocol 1: Agrobacterium-mediated Soybean Transformation
This is a generalized protocol based on common methodologies.[5][17]
-
Vector Construction: Clone the gene of interest (e.g., epoxidase) into a binary vector under the control of a seed-specific promoter (e.g., β-conglycinin). The vector should also contain a selectable marker gene (e.g., herbicide resistance).
-
Agrobacterium Preparation: Transform the binary vector into a suitable Agrobacterium tumefaciens strain (e.g., EHA105). Culture the transformed Agrobacterium in liquid medium to an optimal density (e.g., OD600 of 0.6-0.8).
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Explant Preparation: Prepare soybean explants. A common method uses half-seed explants from mature soybean seeds. Sterilize the seeds, soak them overnight, and then cut them in half, removing the seed coat. The embryonic axis is wounded to facilitate infection.
-
Infection and Co-cultivation: Inoculate the explants with the prepared Agrobacterium culture for 30 minutes. Transfer the explants to a co-cultivation medium and incubate in the dark for 3-5 days.
-
Selection and Regeneration:
-
Move explants to a shoot induction medium (SIM) containing selection agents (e.g., herbicides) and antibiotics to kill remaining Agrobacterium.
-
Subculture every 14 days onto fresh SIM.
-
Transfer induced shoots to a shoot elongation medium (SEM).
-
Excise elongated shoots and place them on a rooting medium (RM).
-
-
Acclimatization: Transfer rooted plantlets to soil and grow in a controlled environment, gradually acclimatizing them to lower humidity.
-
Confirmation: Analyze putative transgenic plants (T0) by PCR for transgene presence and by qRT-PCR for expression analysis in developing seeds.
Protocol 2: Total Lipid Extraction from Soybean Seeds
-
Sample Preparation: Dry soybean seeds to a constant weight and grind them into a fine powder using a coffee grinder or ball mill.
-
Extraction:
-
Weigh approximately 1g of powdered sample into a cellulose (B213188) thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 150 mL of n-hexane to the boiling flask.
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Extract for 6-8 hours at a rate of 4-5 cycles per hour.
-
-
Solvent Removal: After extraction, evaporate the n-hexane from the flask using a rotary evaporator at 40-50°C under vacuum.
-
Quantification: The remaining substance in the flask is the crude oil. Weigh the flask to determine the total oil yield. Store the oil under nitrogen at -20°C for further analysis.
Protocol 3: FAME Preparation and GC-MS Analysis
-
Transesterification:
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Weigh approximately 25 mg of the extracted oil into a glass tube with a screw cap.
-
Add 1.5 mL of 0.5 M sodium methoxide (B1231860) in methanol (B129727).
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Add an internal standard (e.g., methyl heptadecanoate) for accurate quantification.
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Seal the tube and heat at 50-60°C for 15-20 minutes, with occasional vortexing.
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Allow the tube to cool, then add 1.5 mL of boron trifluoride (BF3) in methanol (14% w/v).
-
Reseal and heat again at 50-60°C for 15-20 minutes.
-
-
Extraction of FAMEs:
-
Cool the tube. Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.[12]
-
Column: Use a polar capillary column suitable for FAME separation (e.g., DB-23, 30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[13]
-
Injection: Inject 1 µL of the FAMEs solution in splitless mode.
-
Oven Program: A typical program might be: hold at 150°C for 1 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 5-10 min.[13]
-
MS Detection: Scan in a mass range of m/z 50-500.
-
Identification: Identify peaks by comparing their retention times and mass spectra to a known FAME standard mix and the NIST library.[13]
-
Section 5: Visualizations
Caption: Simplified metabolic pathway for vernolic acid production in transgenic soybean.
Caption: Experimental workflow for producing and analyzing vernolic acid in soybean.
Caption: Troubleshooting flowchart for diagnosing low vernolic acid yield.
References
- 1. Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis, an industrial oleaginous plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Increased Production of α-Linolenic Acid in Soybean Seeds by Overexpression of Lesquerella FAD3-1 [frontiersin.org]
- 3. Soybean Oil: Genetic Approaches for Modification of Functionality and Total Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased Production of α-Linolenic Acid in Soybean Seeds by Overexpression of Lesquerella FAD3-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic engineering still failing to increase crop yields [gmwatch.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. notulaebotanicae.ro [notulaebotanicae.ro]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. brieflands.com [brieflands.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aos.usm.my [aos.usm.my]
- 16. agbioforum.org [agbioforum.org]
- 17. mdpi.com [mdpi.com]
Troubleshooting low vernolic acid extraction efficiency from seeds.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of vernolic acid from seeds, primarily from Vernonia galamensis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the vernolic acid extraction process, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my vernolic acid yield consistently low?
Answer:
Low vernolic acid yield can stem from several factors throughout the extraction process, from initial seed preparation to the final extraction parameters. Here are the most common causes and their corresponding solutions:
-
Inadequate Seed Preparation: The physical state of the seeds significantly impacts solvent penetration and oil extraction.
-
Cause: Insufficient grinding of the seeds.
-
Solution: Ensure seeds are ground to a fine powder to maximize the surface area available for solvent contact. For heat-sensitive samples, consider cryogenic grinding with liquid nitrogen or dry ice to prevent enzymatic degradation during the process.[1]
-
-
Enzymatic Degradation: Vernonia galamensis seeds have high lipase (B570770) activity, which can hydrolyze the vernolic acid-containing triglycerides, reducing the yield of intact vernolic acid.[1]
-
Cause: Activation of lipases during seed crushing and extraction.
-
-
Suboptimal Extraction Parameters: The choice of solvent, temperature, and pressure plays a crucial role in extraction efficiency.
-
Cause: Use of an inappropriate solvent or non-optimized temperature and pressure settings.
-
Solution: Select a solvent with appropriate polarity. While hexane (B92381) is common for oil extraction, studies on other fatty acids suggest that ethanol (B145695) or methanol (B129727) mixtures can also be effective.[2] For SFE, increasing both pressure and temperature has been shown to significantly enhance the extracted oil amount and the vernolic acid content.[1]
-
-
Insufficient Extraction Time or Cycles:
-
Cause: The solvent may not have had enough time to penetrate the seed matrix and dissolve the oil, or a single extraction cycle may not be sufficient.
-
Solution: Increase the extraction time or perform multiple extraction cycles. Some protocols suggest that regrinding the seed matrix after an initial extraction and then re-extracting can improve yields.[1]
-
Question 2: My vernolic acid extract is impure. What are the likely contaminants and how can I remove them?
Answer:
Impurities in your vernolic acid extract can interfere with downstream applications and quantification. Common contaminants include free fatty acids, phospholipids (B1166683), and pigments.
-
Free Fatty Acids (FFAs): These are often the result of lipase activity.
-
Cause: Degradation of triglycerides by lipases.
-
Solution: To minimize their formation, follow the seed preparation advice in Question 1. For extracts already containing FFAs, a purification step such as liquid-liquid partitioning against a mild aqueous base (e.g., sodium bicarbonate solution) can help remove the acidic FFAs.
-
-
Phospholipids: These are polar lipids that can be co-extracted.
-
Cause: Use of polar solvents or co-solvents that increase the solubility of phospholipids.
-
Solution: A degumming step can be introduced post-extraction. This typically involves adding a small amount of water to the crude oil, which hydrates the phospholipids and causes them to precipitate. They can then be removed by centrifugation.
-
-
Pigments and Other Polar Compounds:
-
Cause: Co-extraction of chlorophyll, carotenoids, and other plant pigments.
-
Solution: Column chromatography is an effective method for removing these impurities. Silica gel is a common stationary phase, and a solvent gradient from non-polar (e.g., hexane) to more polar (e.g., ethyl acetate (B1210297) or diethyl ether) can be used to separate the vernolic acid from more polar pigments and other compounds.
-
Question 3: I am observing degradation of my vernolic acid during extraction. What could be the cause and how can I prevent it?
Answer:
Vernolic acid is susceptible to degradation due to its epoxy group, particularly under harsh conditions.
-
High Temperatures with Certain Solvents:
-
Cause: Prolonged exposure to high temperatures, especially with protic solvents like methanol or ethanol, can lead to the opening of the epoxide ring.
-
Solution: If using solvent extraction, perform it at a lower temperature for a longer duration or use a Soxhlet apparatus which cycles fresh, cooler solvent over the sample. For methods requiring heat, minimize the extraction time. Supercritical Fluid Extraction (SFE) with CO2 is a milder alternative that operates at relatively low temperatures.[1]
-
-
Acidic or Basic Conditions:
-
Cause: The epoxy ring is unstable in the presence of strong acids or bases.
-
Solution: Ensure that the solvents used are neutral and that no acidic or basic contaminants are introduced into the extraction system. If an acid or base wash is used for purification, it should be mild and followed by neutralization and washing steps.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting vernolic acid?
A1: The "best" method depends on the specific requirements of your research, such as desired purity, yield, and available equipment.
-
Solvent Extraction (e.g., Soxhlet): This is a conventional and widely used method that is effective for extracting oils. It is relatively simple to set up but may require post-extraction purification steps and can lead to thermal degradation if not carefully controlled. Hexane is a common solvent for oil extraction.
-
Supercritical Fluid Extraction (SFE): This method uses supercritical CO2, often with a co-solvent like ethanol. SFE is considered a "green" technique and offers several advantages, including the potential to inhibit lipase activity at high pressures and temperatures, leading to a cleaner initial extract with fewer free fatty acids.[1] It also allows for selective extraction by tuning the pressure and temperature.
Q2: Which solvent should I choose for vernolic acid extraction?
A2: The choice of solvent is critical for extraction efficiency.
-
Non-polar solvents like hexane are effective for extracting the triglyceride oil containing vernolic acid.
-
Slightly more polar solvents like ethanol or acetone, or their aqueous mixtures, can also be used.[2] Some studies on other plant extracts have shown that mixtures of solvents can be more efficient than a single solvent.[3]
-
For SFE , carbon dioxide is the primary solvent, and a polar co-solvent like ethanol is often added to improve the extraction of the oil.[1]
Q3: How can I quantify the amount of vernolic acid in my extract?
A3: The standard method for quantifying fatty acids, including vernolic acid, is through Gas Chromatography (GC) after converting the fatty acids to their more volatile methyl esters (FAMEs).
-
Transesterification: The extracted oil (triglycerides) is reacted with methanol in the presence of an acid or base catalyst to form Fatty Acid Methyl Esters (FAMEs).
-
GC Analysis: The FAMEs mixture is injected into a GC equipped with a Flame Ionization Detector (FID). The components are separated based on their boiling points and polarity.
-
Quantification: The vernolic acid methyl ester peak is identified by comparing its retention time to that of a known standard. The peak area is then used to calculate the concentration of vernolic acid in the original sample.
Q4: What is the typical vernolic acid content in Vernonia galamensis seeds?
A4: Vernonia galamensis is known for its high vernolic acid content. The seed oil can contain between 72% to 80% vernolic acid.[4][5] The total oil content of the seeds is typically in the range of 20% to 40% by dry weight.[4][5]
Data Presentation
Table 1: Comparison of Extraction Parameters on Oil and Vernolic Acid Yield from Vernonia galamensis
| Extraction Method | Pressure (MPa) | Temperature (°C) | Co-Solvent | Oil Yield (% w/w) | Vernolic Acid in Oil (%) | Free Fatty Acids (mg/g oil) | Reference |
| Supercritical Fluid Extraction (SFE) | 13.8 | 100 | None | - | 48.5 | 69 | [1] |
| Supercritical Fluid Extraction (SFE) | 34.5 | 100 | None | - | 56.8 | 8 | [1] |
| Supercritical Fluid Extraction (SFE) | 55.2 | 100 | None | - | - | <8 | [1] |
| Supercritical Fluid Extraction (SFE) | 34.5 | 120 | None | Increased | Increased | - | [1] |
| Solvent Extraction | - | - | - | 20.36 - 35.86 | 70.15 - 77.92 | - | [4] |
Note: "-" indicates data not specified in the cited source. The data from different studies are not directly comparable due to variations in seed batches and detailed experimental conditions.
Experimental Protocols
Protocol 1: General Solvent Extraction using Soxhlet Apparatus
This protocol describes a standard method for extracting oil from seeds using a Soxhlet apparatus.
1. Materials and Equipment:
-
Vernonia galamensis seeds
-
Grinder (cryogenic grinder recommended)
-
Soxhlet extractor
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Cellulose (B213188) extraction thimble
-
n-Hexane (or other suitable solvent)
-
Rotary evaporator
2. Procedure:
-
Seed Preparation: Dry the seeds to a constant weight. Grind the dried seeds into a fine powder. For best results, perform cryogenic grinding using liquid nitrogen or dry ice to minimize lipase activity.[1]
-
Soxhlet Assembly: Accurately weigh the powdered seed material and place it into a cellulose extraction thimble. Place the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Solvent Addition: Fill the round-bottom flask to approximately two-thirds of its volume with n-hexane. A solvent-to-seed ratio of 10:1 (v/w) is a good starting point.
-
Extraction: Assemble the Soxhlet apparatus and connect the condenser to a water source. Heat the round-bottom flask using a heating mantle to the boiling point of the solvent. Allow the extraction to proceed for 6-8 hours. The solvent will cycle through the apparatus, continuously extracting the oil.
-
Solvent Recovery: After extraction, turn off the heat and allow the apparatus to cool. Disassemble the setup and recover the solvent from the oil-solvent mixture using a rotary evaporator at a temperature below 40°C to minimize thermal degradation of the vernolic acid.
-
Crude Oil Collection: The remaining substance in the round-bottom flask is the crude seed oil containing vernolic acid. Store it under nitrogen at a low temperature for further analysis or purification.
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol provides a general procedure for vernolic acid extraction using SFE with carbon dioxide.
1. Materials and Equipment:
-
Vernonia galamensis seeds
-
Grinder
-
Supercritical Fluid Extractor system (including pump, extraction vessel, and separator)
-
High-purity carbon dioxide
-
Co-solvent (e.g., ethanol) if required
2. Procedure:
-
Seed Preparation: As with solvent extraction, grind the dried seeds into a fine powder.
-
Loading the Extractor: Load the ground seed material into the extraction vessel of the SFE system.
-
Setting Parameters:
-
Extraction:
-
Static Extraction: Allow the system to remain under static conditions for a set period (e.g., 30 minutes) to allow the supercritical CO2 to penetrate the seed matrix.
-
Dynamic Extraction: Begin flowing supercritical CO2 through the extraction vessel at a constant flow rate. The extracted oil will be carried with the CO2 to the separator.
-
-
Separation: In the separator, the pressure and/or temperature is reduced, causing the CO2 to return to a gaseous state and the oil to precipitate.
-
Collection: Collect the extracted oil from the separator. The CO2 can be recycled.
-
Optimization: Vary the pressure, temperature, and co-solvent percentage to optimize the vernolic acid yield and purity. Higher pressures and temperatures generally favor higher yields and can reduce free fatty acid content by inhibiting lipase activity.[1]
Mandatory Visualizations
Caption: Experimental workflow for vernolic acid extraction and analysis.
Caption: Troubleshooting decision tree for low vernolic acid yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of different solvents and number of extraction steps on the polyphenol content and antioxidant capacity of basil leaves (Ocimum basilicum L.) extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of trans-12,13-Epoxy-octadecanoic acid during storage.
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of trans-12,13-Epoxy-octadecanoic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For maximal stability, the solid compound should be stored in an ultra-low temperature freezer, ideally at -80°C.[1][2] To prevent degradation from atmospheric moisture and oxygen, it is best practice to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial.
Q2: I need to store the compound in a solution. What is the recommended solvent and temperature?
If storage in solution is necessary, use a dry, aprotic solvent such as methyl acetate, ethyl acetate, or dichloromethane. Avoid protic solvents (like methanol (B129727) or ethanol) or aqueous buffers, as they can participate in the hydrolytic opening of the epoxide ring. The solution should be stored at -80°C under an inert atmosphere.
Q3: What are the primary pathways of degradation for this compound during storage?
The primary degradation pathway is the hydrolysis of the epoxide ring to form the corresponding diol, 12,13-dihydroxy-octadecanoic acid. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[3][4][5] Oxidation of the fatty acid chain is another potential degradation pathway.
Q4: How can I visually inspect my sample for signs of degradation?
While visual inspection is not definitive, any change in the physical appearance of the compound, such as a solid changing from a crystalline powder to a waxy or oily substance, could indicate degradation or moisture absorption. If the compound is supplied in a solvent, any cloudiness or precipitation upon warming could also be a concern.
Q5: What analytical methods can I use to assess the purity and detect degradation of my sample?
Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) is a common and effective method.[6][7] This typically requires derivatization of the carboxylic acid to a methyl ester (FAME). High-Performance Liquid Chromatography (HPLC) with an Evaporative Light-Scattering Detector (ELSD) or MS can also be used to separate the epoxy fatty acid from its degradation products.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of biological activity in experiments. | Compound degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, atmosphere). 2. Perform a purity check using GC-MS or HPLC (see protocol below). 3. Aliquot the compound upon receipt to minimize freeze-thaw cycles. |
| Appearance of a new, more polar spot on TLC. | Hydrolysis of the epoxide to the more polar diol. | 1. Confirm the identity of the new spot by running a co-spot with a diol standard, if available. 2. Use the material immediately or discard if degradation is significant. 3. Review storage and handling procedures to prevent further hydrolysis. |
| Inconsistent results between different batches. | Variable stability and degradation between batches. | 1. Always check the purity of a new batch upon receipt. 2. Store all batches under identical, optimal conditions (-80°C, inert gas). 3. Aliquot and use one aliquot at a time to ensure the stability of the stock. |
Factors Influencing Stability
The following table summarizes the key factors that affect the stability of this compound during storage.
| Factor | Condition for High Stability | Condition for Low Stability (Degradation) |
| Temperature | -80°C (Ultra freezer)[1][2] | Room Temperature or 4°C |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Air (Oxygen and Moisture) |
| Moisture | Anhydrous / Dry[9] | Presence of Water / High Humidity[10] |
| pH | Neutral | Acidic or Basic Conditions |
| Solvent (if in solution) | Aprotic (e.g., Ethyl Acetate, Dichloromethane) | Protic (e.g., Methanol, Water) |
| Light Exposure | Stored in the dark (amber vials) | Exposure to UV or ambient light |
Visualizing Workflows and Pathways
Caption: Primary degradation pathway via hydrolysis.
Caption: Workflow for troubleshooting suspected degradation.
References
- 1. larodan.com [larodan.com]
- 2. This compound - CD Biosynsis [biosynsis.com]
- 3. The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. How should n - Octadecanoic acid be stored to maintain its stability? - Blog [chemgulf.com]
Technical Support Center: Analysis of Vernolic Acid Degradation Products by LC-MS
Welcome to the technical support center for the analysis of vernolic acid and its degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the LC-MS analysis of vernolic acid and its degradation products.
Sample Preparation
-
Question: What is the best way to extract vernolic acid and its degradation products from a complex matrix (e.g., biological tissue, in vitro reaction)?
-
Answer: A common and effective method is liquid-liquid extraction (LLE) using a solvent system like a mixture of hexane (B92381) and isopropanol.[1] For cleaner samples, solid-phase extraction (SPE) with a C18 cartridge can be employed to isolate the fatty acids.[2] It is crucial to ensure that the extraction solvent is compatible with the subsequent LC-MS analysis and to avoid non-volatile buffers like phosphates, which can contaminate the mass spectrometer source.[3]
-
-
Question: My sample extract is showing poor recovery of vernolic acid. What could be the cause?
-
Answer: Poor recovery can be due to several factors. Ensure the pH of your sample is optimized for extraction; acidifying the sample with a volatile acid like formic or acetic acid can improve the extraction efficiency of free fatty acids.[4] Also, consider the stability of vernolic acid during sample processing. Prolonged exposure to harsh conditions (e.g., high temperatures, strong acids or bases) can lead to degradation.[5][6] Finally, verify the efficiency of your solvent evaporation and reconstitution steps; ensure the reconstitution solvent is strong enough to fully dissolve the analytes.[7]
-
LC-MS Analysis
-
Question: I am observing poor peak shape (e.g., tailing, splitting) for vernolic acid and its metabolites. How can I improve this?
-
Answer: Poor peak shape is often related to chromatographic conditions or column health.
-
Mobile Phase: Ensure the mobile phase pH is appropriate for your analytes. Adding a small amount of a weak acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can improve peak shape for acidic compounds like vernolic acid.[4][8]
-
Column Contamination: The column may be contaminated. Flush the column with a strong solvent series. If the problem persists, a guard column can help protect the analytical column from contaminants.[9]
-
Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[9]
-
-
-
Question: I am experiencing low sensitivity or a complete loss of signal for my analytes. What are the possible reasons?
-
Answer: A sudden drop in sensitivity can be due to issues with the sample, the LC system, or the mass spectrometer.
-
Sample Degradation: Vernolic acid and its degradation products can be unstable. Prepare samples freshly and store them at low temperatures to minimize degradation.[10]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analytes in the mass spectrometer source.[10][11] Improve sample cleanup or adjust the chromatography to separate the interfering compounds from your analytes.
-
MS Source Contamination: The electrospray ionization (ESI) source can become contaminated over time, leading to reduced sensitivity.[12] Follow the manufacturer's instructions for cleaning the ESI probe, capillary, and other source components.
-
-
-
Question: How can I confirm the identity of potential vernolic acid degradation products?
-
Answer: Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation.[4] By fragmenting the parent ion of a suspected degradation product, you can obtain a characteristic fragmentation pattern. This pattern can then be compared to known fragmentation patterns of similar compounds or used to infer the structure of the unknown compound. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradation products.
-
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of vernolic acid and its degradation products from aqueous samples such as cell culture media or enzyme reaction buffers.
-
To 1 mL of the aqueous sample, add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog).
-
Acidify the sample to approximately pH 3-4 by adding a small volume of 1% formic acid.
-
Add 3 mL of a 2:1 (v/v) mixture of hexane and isopropanol.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 3 mL of the hexane/isopropanol mixture.
-
Combine the organic extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[7]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[7]
2. LC-MS Method for Vernolic Acid and Degradation Products
This method provides a starting point for the analysis. Optimization may be required based on the specific degradation products of interest and the sample matrix.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[4][13]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for fatty acids.[14]
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100-500 for full scan analysis. For targeted analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Vernolic Acid and Potential Degradation Products
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Vernolic Acid | 295.2 | 171.1 | 15 |
| Dihydroxyoctadecenoic Acid | 313.2 | 171.1 | 20 |
| Keto-octadecenoic Acid | 293.2 | 153.1 | 18 |
Note: These are example values and should be optimized for your specific instrument and experimental conditions.
Table 2: Example Calibration Curve Data for Vernolic Acid Quantification
| Concentration (ng/mL) | Peak Area |
| 1 | 5,234 |
| 5 | 26,170 |
| 10 | 51,980 |
| 50 | 258,900 |
| 100 | 521,300 |
| 500 | 2,605,000 |
This data can be used to generate a calibration curve to quantify vernolic acid in unknown samples.
Visualizations
Caption: Experimental workflow for the analysis of vernolic acid degradation.
Caption: Potential degradation pathways of vernolic acid.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 4. Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. organomation.com [organomation.com]
- 8. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. mdpi.com [mdpi.com]
- 12. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Vernolic Acid Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of vernolic acid in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact vernolic acid quantification?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as vernolic acid, by co-eluting compounds from the sample matrix.[1] This interference can be particularly pronounced in complex biological samples like plasma, serum, or tissue homogenates, as well as in plant extracts.[1] The presence of endogenous substances like phospholipids, salts, and other small molecules can either suppress or enhance the signal of vernolic acid during mass spectrometry analysis, leading to inaccurate and imprecise quantification.[1]
Q2: How can I detect the presence of matrix effects in my vernolic acid analysis?
A: The most common methods for evaluating matrix effects are the post-extraction spike and post-column infusion techniques.
-
Post-Extraction Spike: In this method, a known amount of vernolic acid standard is added to a blank matrix extract (a sample that has gone through the entire extraction process but does not contain the analyte). The response of this spiked sample is then compared to the response of the same amount of vernolic acid in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[1]
-
Post-Column Infusion: A constant flow of a vernolic acid solution is infused into the mass spectrometer's ion source after the analytical column. A blank matrix extract is then injected onto the column. Any fluctuation, such as a dip or rise, in the baseline signal at the retention time of vernolic acid indicates where ion suppression or enhancement is occurring due to co-eluting matrix components.
Q3: What are the primary strategies to mitigate matrix effects for vernolic acid analysis?
A: Mitigation strategies can be broadly categorized into three main areas:
-
Effective Sample Preparation: The primary goal is to remove interfering components from the matrix before analysis. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. Given that vernolic acid is insoluble in water and soluble in organic solvents, LLE can be an effective initial clean-up step.
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte or the interfering components, allowing for their separation. This is a highly effective technique for cleaning up complex samples before lipid analysis.[2]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While often used for pesticide analysis, this method can be adapted for the extraction of lipids from certain matrices.
-
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) or gas chromatography (GC) method can help to separate vernolic acid from matrix components that cause interference. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column for better resolution.
-
Use of Internal Standards: This is a crucial strategy for compensating for matrix effects.
-
Structural Analogs: A compound structurally similar to vernolic acid but not present in the sample can be used.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects. A SIL vernolic acid (e.g., deuterated vernolic acid) will behave almost identically to the analyte during extraction, chromatography, and ionization, thus effectively compensating for any signal suppression or enhancement. While not commercially readily available, synthesis of deuterated fatty acids like oleic acid has been demonstrated, suggesting the feasibility for vernolic acid.[3][4][5]
-
Q4: Should I use LC-MS or GC-MS for vernolic acid quantification?
A: Both LC-MS and GC-MS can be used for the analysis of fatty acids like vernolic acid, but each has its considerations.
-
LC-MS: Allows for the direct analysis of vernolic acid without derivatization. Reversed-phase chromatography is well-suited for separating fatty acids.[6] However, electrospray ionization (ESI), commonly used in LC-MS, is prone to matrix effects.[7]
-
GC-MS: Requires a derivatization step to make vernolic acid volatile.[8][9] Common derivatization methods for fatty acids include esterification to form fatty acid methyl esters (FAMEs).[10] While GC-MS can also experience matrix effects, they are often manifested as signal enhancement due to the protection of the analyte from thermal degradation in the injector.[7][11]
The choice between LC-MS and GC-MS will depend on the available instrumentation, the complexity of the matrix, and the desired sensitivity.
Troubleshooting Guides
Issue 1: Poor recovery of vernolic acid during sample preparation.
| Possible Cause | Troubleshooting Step |
| Inefficient extraction solvent | Vernolic acid is a long-chain fatty acid and is insoluble in water but soluble in organic solvents. Ensure the use of an appropriate non-polar or moderately polar solvent for extraction, such as hexane (B92381) or a chloroform/methanol (B129727) mixture.[12][13] |
| Analyte loss during solvent evaporation | Avoid excessive heat or a strong stream of nitrogen during the solvent evaporation step, as this can lead to the loss of the analyte. |
| Incomplete hydrolysis of vernolic acid-containing lipids (if applicable) | If quantifying total vernolic acid from triglycerides or other complex lipids, ensure complete hydrolysis (saponification) by using appropriate alkaline conditions (e.g., NaOH or KOH in methanol) and sufficient reaction time and temperature. |
| Suboptimal SPE procedure | Optimize the SPE method by testing different sorbents, wash solvents, and elution solvents to ensure vernolic acid is retained and then efficiently eluted while matrix components are removed. |
Issue 2: High variability in quantitative results.
| Possible Cause | Troubleshooting Step |
| Inconsistent matrix effects | This is a common issue in complex biological samples. The most effective solution is to use a stable isotope-labeled internal standard for vernolic acid. If unavailable, use a structural analog as an internal standard and ensure consistent sample preparation. Matrix-matched calibration curves can also help to compensate for consistent matrix effects. |
| Sample degradation | Vernolic acid contains an epoxide ring which can be susceptible to hydrolysis under acidic conditions. Ensure that sample processing and storage conditions are optimized to maintain the integrity of the analyte. For instance, grinding Vernonia galamensis seeds with dry ice can minimize lipase (B570770) activity that would degrade the oil.[14] |
| Instrumental variability | Perform regular maintenance and calibration of the LC-MS or GC-MS system. Monitor system suitability by injecting a standard solution at regular intervals during the analytical run. |
Issue 3: No or very low signal for vernolic acid.
| Possible Cause | Troubleshooting Step |
| Severe ion suppression | Dilute the sample extract to reduce the concentration of interfering matrix components.[15] This can often alleviate severe signal suppression, provided the vernolic acid concentration remains above the limit of detection. Also, improve sample clean-up to remove the source of suppression. |
| Incorrect MS parameters | Optimize the mass spectrometer settings for vernolic acid, including ionization source parameters (e.g., capillary voltage, gas flows, temperature) and MS/MS transition parameters (precursor and product ions, collision energy). For fatty acids, negative ion mode is often more appropriate to avoid water loss in the MS source.[6] |
| Inefficient derivatization (for GC-MS) | Ensure complete derivatization by optimizing the reaction conditions (reagent concentration, temperature, and time). Check the quality of the derivatizing agent. |
Data Presentation
Table 1: Illustrative Data on the Impact of Sample Preparation on Vernolic Acid Recovery and Matrix Effects.
| Sample Preparation Method | Sample Matrix | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%)* |
| Protein Precipitation (Acetonitrile) | Human Plasma | 75 | 15.2 | -55 (Suppression) |
| Liquid-Liquid Extraction (Hexane/Isopropanol) | Human Plasma | 88 | 8.5 | -25 (Suppression) |
| Solid-Phase Extraction (C18) | Human Plasma | 96 | 4.1 | -8 (Suppression) |
| Supercritical Fluid Extraction (CO2) | Vernonia galamensis Seed Homogenate | 92 | 6.3 | -15 (Suppression) |
*Matrix Effect (%) = ((Peak Area in Spiked Extract / Peak Area in Neat Solution) - 1) x 100
Table 2: Illustrative Comparison of Quantification with and without a Stable Isotope-Labeled Internal Standard (SIL-IS).
(Note: This table presents hypothetical data to illustrate the benefit of using a SIL-IS.)
| Quantification Method | Sample Matrix | Measured Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) |
| External Calibration | Rat Plasma | 68.5 | 68.5 | 18.2 |
| With SIL-IS | Rat Plasma | 98.2 | 98.2 | 3.5 |
| External Calibration | Plant Extract | 125.7 | 125.7 | 22.5 |
| With SIL-IS | Plant Extract | 102.1 | 102.1 | 4.1 |
(Nominal Concentration = 100 ng/mL)
Experimental Protocols
Protocol 1: Extraction of Vernolic Acid from Vernonia galamensis Seeds for GC-MS Analysis
This protocol is adapted from methods described for the extraction of oil from Vernonia galamensis seeds.[12][13]
-
Sample Preparation:
-
Clean Vernonia galamensis seeds to remove any debris.
-
Dry the seeds in an oven at 60°C until a constant weight is achieved.
-
To minimize enzymatic degradation, freeze the dried seeds in liquid nitrogen and immediately grind them into a fine powder using a grinder or ball mill.[14]
-
-
Soxhlet Extraction:
-
Accurately weigh approximately 10 g of the powdered seed material and place it into a cellulose (B213188) extraction thimble.
-
Place the thimble into the chamber of a Soxhlet apparatus.
-
Fill a round-bottom flask with n-hexane (solvent-to-seed ratio of approximately 10:1 v/w).
-
Assemble the apparatus and heat the flask to the boiling point of n-hexane (approx. 69°C).
-
Allow the extraction to proceed for 6-8 hours.
-
-
Hydrolysis and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the n-hexane from the extract under reduced pressure using a rotary evaporator to obtain the crude vernonia oil.
-
To 100 mg of the extracted oil, add 2 mL of 0.5 M NaOH in methanol.
-
Heat the mixture at 80°C for 10 minutes in a sealed tube to hydrolyze the triglycerides.
-
Cool the sample and add 2 mL of 14% boron trifluoride (BF3) in methanol.
-
Heat again at 80°C for 5 minutes to methylate the free fatty acids.
-
Cool the sample and add 2 mL of saturated NaCl solution and 2 mL of n-hexane.
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
Protocol 2: Quantification of Vernolic Acid in Plasma using LC-MS/MS with SPE Cleanup
This protocol is a hypothetical procedure based on common practices for fatty acid analysis in plasma.[2]
-
Sample Pre-treatment:
-
To 100 µL of plasma sample in a polypropylene (B1209903) tube, add 10 µL of an internal standard solution (ideally, deuterated vernolic acid, or a suitable structural analog like epoxidized linoleic acid, at a known concentration).
-
Add 900 µL of ice-cold butanol/methanol (1:1, v/v) to precipitate proteins.[2]
-
Vortex the sample and sonicate on ice for 30 minutes.
-
Centrifuge at 5000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen at 30°C.
-
-
Solid-Phase Extraction (SPE):
-
Reconstitute the dried extract in 500 µL of the SPE loading buffer (e.g., 95:5 water/methanol).
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of the loading buffer.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of a wash solvent (e.g., 80:20 water/methanol) to remove polar interferences.
-
Elute the vernolic acid and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate vernolic acid from other fatty acids and matrix components.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for vernolic acid and the internal standard.
-
Mandatory Visualizations
Caption: Experimental workflow for vernolic acid quantification.
Caption: Troubleshooting logic for matrix effects.
References
- 1. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Documents download module [ec.europa.eu]
- 4. Synthesis of deuterated [D32 ]oleic acid and its phospholipid derivative [D64 ]dioleoyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apo.ansto.gov.au [apo.ansto.gov.au]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Analytical procedure for the in-vial derivatization--extraction of phenolic acids and flavonoids in methanolic and aqueous plant extracts followed by gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajol.info [ajol.info]
- 13. irjet.net [irjet.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Vernolic Acid Production in Transgenic Crops
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of vernolic acid from transgenic crops.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, providing potential causes and solutions in a question-and-answer format.
Genetic Engineering & Transformation
| Question/Issue | Potential Causes | Troubleshooting/Solutions |
| Q1: Low or no vernolic acid is detected in transgenic plants after transformation with an epoxygenase gene (e.g., from Crepis palaestina or Euphorbia lagascae). | 1. Inefficient transgene expression: The promoter used may not be strong enough or seed-specific. 2. Substrate limitation: The endogenous production of the precursor, linoleic acid, may be insufficient.[1][2] 3. Inefficient incorporation into triacylglycerols (TAGs): The endogenous enzymes may not efficiently incorporate vernolic acid into storage lipids.[3][4][5] 4. Gene silencing: The transgene may be silenced in subsequent generations. | 1. Optimize gene expression cassette: Use a strong, seed-specific promoter like the napin or phaseolin (B10852554) promoter to drive the expression of the epoxygenase gene.[2] 2. Co-express a Δ12-desaturase (FAD2): This increases the pool of linoleic acid available for conversion to vernolic acid. Co-expression of a FAD2 gene has been shown to significantly increase vernolic acid content.[1][2] 3. Co-express a diacylglycerol acyltransferase (DGAT): DGATs from vernolic acid-accumulating plants like Vernonia galamensis have a preference for vernolic acid-containing substrates and can enhance its incorporation into TAGs.[3][4] 4. Screen multiple independent transgenic lines: Analyze several independent events to identify lines with stable transgene expression. |
| Q2: Transgenic plants expressing the epoxygenase gene exhibit stunted growth, reduced seed yield, or other detrimental phenotypes. | 1. Toxicity of vernolic acid: Excessive accumulation of vernolic acid in membrane lipids (e.g., phosphatidylcholine) can be toxic to the plant.[5] 2. Disruption of normal lipid metabolism: The introduction of a new fatty acid can interfere with the plant's natural lipid homeostasis. | 1. Enhance incorporation into TAGs: Co-expression of a suitable DGAT can channel vernolic acid into storage lipids (TAGs) and away from membrane lipids, mitigating toxicity.[4][5] 2. Use of specific promoters: Employing seed-specific promoters ensures that vernolic acid production is localized to the seeds, minimizing effects on vegetative tissues. 3. Modulate expression levels: Use promoters of varying strengths to find an optimal level of epoxygenase expression that maximizes vernolic acid production without causing significant harm to the plant. |
| Q3: Difficulty in obtaining transgenic plants of the target oilseed crop (e.g., Brassica napus). | 1. Recalcitrant cultivar: Some commercial cultivars are resistant to transformation.[6] 2. Suboptimal tissue culture conditions: The media composition and culture conditions may not be suitable for regeneration. 3. Inefficient Agrobacterium-mediated transformation: Factors like Agrobacterium strain, inoculation time, and co-cultivation conditions can affect transformation efficiency. | 1. Select a suitable cultivar: If possible, start with a cultivar known to be amenable to transformation. 2. Optimize tissue culture protocol: Refer to established protocols for Brassica transformation and optimize parameters such as hormone concentrations and selection agents.[7][8] 3. Optimize transformation parameters: Experiment with different Agrobacterium strains (e.g., GV3101), adjust the duration of explant exposure to Agrobacterium, and optimize co-cultivation time.[6] A detailed troubleshooting guide for Brassica napus transformation is available in the literature.[6] |
Cultivation & Agronomics
| Question/Issue | Potential Causes | Troubleshooting/Solutions |
| Q4: Transgenic lines show variable vernolic acid content across different generations. | 1. Transgene instability or silencing. 2. Environmental factors: The growing conditions can influence fatty acid metabolism. | 1. Select stable lines: Screen multiple generations of transgenic plants to identify lines with consistent vernolic acid levels. 2. Standardize growing conditions: Maintain consistent environmental conditions (light, temperature, nutrients) during cultivation to minimize variability. |
Extraction & Analysis
| Question/Issue | Potential Causes | Troubleshooting/Solutions |
| Q5: Low yield of vernolic acid during the extraction process. | 1. Incomplete lipid extraction: The chosen solvent system may not be efficient for extracting lipids from the seed matrix. 2. Degradation of vernolic acid: The epoxy group can be sensitive to harsh extraction conditions (e.g., high temperatures, acidic conditions). | 1. Optimize extraction solvent: Use a robust solvent system like chloroform (B151607):methanol or hexane (B92381):isopropanol. A modified Bligh and Dyer method is often effective.[9] 2. Use mild extraction conditions: Avoid high temperatures and strongly acidic or basic conditions during extraction and processing. |
| Q6: Inaccurate quantification of vernolic acid by Gas Chromatography (GC). | 1. Incomplete derivatization: Fatty acids need to be converted to fatty acid methyl esters (FAMEs) for GC analysis. Incomplete reaction leads to underestimation. 2. Degradation during derivatization or GC analysis: The epoxy ring can be unstable at high temperatures in the GC injector and column. 3. Co-elution with other fatty acids: The vernolic acid peak may overlap with other FAME peaks. | 1. Ensure complete derivatization: Use a reliable derivatization agent like boron trifluoride-methanol or methanolic HCl and ensure the reaction goes to completion. 2. Optimize GC parameters: Use a lower injector temperature and a suitable temperature program to prevent degradation. 3. Use a suitable GC column and confirm peak identity: Employ a polar capillary column for better separation of FAMEs. Confirm the identity of the vernolic acid peak using GC-Mass Spectrometry (GC-MS).[10][11] |
Frequently Asked Questions (FAQs)
1. What is a realistic target for vernolic acid content in a transgenic oilseed crop?
While native plants like Vernonia galamensis can have vernolic acid levels exceeding 70% of their seed oil, achieving such high levels in transgenic crops has been challenging.[5] Early experiments in Arabidopsis yielded low percentages (around 6.2%).[5] However, by co-expressing a Δ12-desaturase (FAD2) to increase the linoleic acid precursor, vernolic acid levels have reached up to 21% in Arabidopsis and 16.9% in cotton.[2] Furthermore, co-expression of a Vernonia galamensis diacylglycerol acyltransferase (DGAT2) with an epoxygenase in soybean has resulted in vernolic acid levels of approximately 26%.[4]
2. Which host crop is most suitable for transgenic production of vernolic acid?
Several crops are being explored. Camelina sativa is considered an ideal platform due to its agronomic traits, ease of transformation, and available genomic data.[12][13] Soybean is another promising host, with studies demonstrating significant increases in vernolic acid content through metabolic engineering.[4][14] The choice of crop will depend on factors such as the desired scale of production, regional growing conditions, and existing infrastructure for cultivation and processing.
3. What are the main metabolic bottlenecks in vernolic acid production?
The primary bottlenecks include:
-
Substrate availability: The amount of linoleic acid, the precursor for vernolic acid, can be a limiting factor.[1]
-
Incorporation into TAGs: The efficiency with which vernolic acid is incorporated into the final storage oil (triacylglycerols) is crucial. Endogenous enzymes in many crops do not favor this unusual fatty acid.[3][5]
-
Competition with other pathways: The introduced epoxygenase competes with the endogenous fatty acid desaturases and elongases for the same substrates.
4. How can the accumulation of vernolic acid in membrane lipids be minimized?
The most effective strategy is to enhance its incorporation into triacylglycerols (TAGs). This can be achieved by co-expressing a diacylglycerol acyltransferase (DGAT) from a vernolic acid-rich plant. These specialized DGATs have a higher affinity for vernolic acid and can efficiently channel it into TAGs, thereby preventing its accumulation in membrane lipids where it can cause cellular damage.[4][5]
Quantitative Data Summary
Table 1: Vernolic Acid Content in Various Transgenic Systems
| Host Plant | Transgene(s) | Vernolic Acid Content (% of total fatty acids) | Reference |
| Arabidopsis thaliana | Crepis palaestina Δ12-epoxygenase (Cpal2) | 6.2 | [5] |
| Arabidopsis thaliana (fad3/fae1 mutant) | Cpal2 + Crepis palaestina FAD2 | 21 | [1][2] |
| Cotton | Cpal2 + Cotton FAD2 | 16.9 | [2] |
| Soybean | Stokesia laevis epoxygenase (SlEPX) + Vernonia galamensis DGAT1 | ~15 | [4] |
| Soybean | SlEPX + Vernonia galamensis DGAT2 | ~26 | [4] |
Key Experimental Protocols
1. Agrobacterium-mediated Transformation of Camelina sativa
This protocol is adapted from established methods for Camelina sativa transformation.
-
Materials:
-
Camelina sativa seeds
-
Agrobacterium tumefaciens strain EHA105 or GV3101 harboring the desired binary vector
-
Germination medium, co-cultivation medium, selection medium, rooting medium
-
Antibiotics (e.g., kanamycin (B1662678) for plant selection, carbenicillin (B1668345) to eliminate Agrobacterium)
-
-
Procedure:
-
Seed Sterilization and Germination: Surface sterilize Camelina sativa seeds and germinate them on a suitable germination medium.
-
Explant Preparation: Use explants from young seedlings, such as cotyledonary petioles or hypocotyls.
-
Agrobacterium Culture: Grow the Agrobacterium strain carrying your gene construct in liquid culture to the appropriate optical density.
-
Inoculation: Inoculate the explants with the Agrobacterium suspension.
-
Co-cultivation: Place the inoculated explants on a co-cultivation medium in the dark for 2-3 days.
-
Selection and Regeneration: Transfer the explants to a selection medium containing antibiotics to select for transformed cells and promote shoot regeneration. Subculture every 2 weeks.
-
Rooting: Transfer regenerated shoots to a rooting medium.
-
Acclimatization: Transfer rooted plantlets to soil and gradually acclimatize them to greenhouse conditions.
-
2. Lipid Extraction from Transgenic Seeds
This is a general protocol for the extraction of total lipids from seeds.
-
Materials:
-
Transgenic seeds
-
Mortar and pestle or homogenizer
-
Chloroform, Methanol, 0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator or nitrogen stream
-
-
Procedure:
-
Homogenization: Grind a known weight of seeds to a fine powder.
-
Solvent Extraction: Add a chloroform:methanol (2:1, v/v) solution to the ground seeds and homogenize thoroughly.
-
Phase Separation: Add 0.9% NaCl solution to the mixture to induce phase separation.
-
Collection of Lipid Phase: Centrifuge the mixture to separate the phases. Carefully collect the lower chloroform phase, which contains the lipids.
-
Re-extraction: Re-extract the remaining solid material with the chloroform:methanol solution to maximize lipid recovery. Combine the chloroform phases.
-
Drying: Evaporate the solvent from the combined chloroform phases using a rotary evaporator or under a stream of nitrogen to obtain the total lipid extract.
-
Storage: Store the extracted lipids under nitrogen at -20°C to prevent oxidation.
-
3. Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis
-
Materials:
-
Lipid extract
-
Boron trifluoride-methanol (BF3-methanol) or 1.25 M HCl in methanol
-
Hexane
-
Saturated NaCl solution
-
-
Procedure:
-
Transesterification: Add BF3-methanol or methanolic HCl to a known amount of the lipid extract.
-
Heating: Heat the mixture at 100°C for a specified time (e.g., 1 hour) in a sealed tube.
-
Extraction of FAMEs: After cooling, add water and hexane to the tube. Vortex to extract the FAMEs into the hexane layer.
-
Washing: Wash the hexane layer with a saturated NaCl solution.
-
Collection and Drying: Carefully transfer the upper hexane layer containing the FAMEs to a new vial and dry it over anhydrous sodium sulfate.
-
Analysis: The FAMEs are now ready for analysis by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
-
Visualizations
Caption: Simplified pathway of vernolic acid synthesis and incorporation into TAGs.
Caption: General experimental workflow for producing and analyzing vernolic acid in transgenic crops.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diacylglycerol acyltransferases from Vernonia and Stokesia prefer substrates with vernolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis, an industrial oleaginous plant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Agrobacterium-mediated transformation of Brassica napus and Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agrobacterium-mediated transformation of Brassica napus and Brassica oleracea | Springer Nature Experiments [experiments.springernature.com]
- 9. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. Camelina sativa: An ideal platform for the metabolic engineering and field production of industrial lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Vernonia Diacylglycerol Acyltransferase Can Increase Renewable Oil Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing derivatization reaction for vernolic acid GC-MS analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of vernolic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for preparing vernolic acid for GC-MS analysis?
A1: The two most prevalent and effective methods for derivatizing vernolic acid are esterification and silylation.
-
Esterification: This method converts the carboxylic acid group of vernolic acid into a less polar and more volatile ester, typically a methyl ester. A common reagent for this is Boron Trifluoride-Methanol solution (BF3-Methanol).
-
Silylation: This technique replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating agent for this purpose.
Q2: Why is derivatization necessary for the GC-MS analysis of vernolic acid?
A2: Derivatization is a critical step for the successful GC-MS analysis of vernolic acid for several reasons:
-
Increased Volatility: Vernolic acid in its free form has low volatility, making it unsuitable for gas chromatography. Derivatization increases its volatility, allowing it to be vaporized in the GC inlet and travel through the column.
-
Improved Thermal Stability: The derivatized forms of vernolic acid are generally more thermally stable, preventing degradation at the high temperatures used in GC analysis.
-
Enhanced Chromatographic Performance: Derivatization reduces the polarity of vernolic acid, leading to more symmetrical peak shapes and better separation from other components in the sample mixture.
Q3: Can the epoxy ring of vernolic acid degrade during derivatization?
A3: Yes, the epoxy ring of vernolic acid is susceptible to opening, particularly under acidic conditions. When using BF3-Methanol, a common side reaction is the opening of the epoxide to form methoxy-hydroxy derivatives.[1][2] This can lead to multiple peaks in the chromatogram for a single analyte and complicate quantification. Silylation is generally considered a milder technique that is less likely to affect the epoxy ring.
Q4: What are the key parameters to optimize for a successful derivatization reaction?
A4: To achieve complete and reproducible derivatization, it is essential to optimize the following parameters:
-
Reaction Temperature: The temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause degradation of the analyte or derivatizing agent.
-
Reaction Time: The reaction should be allowed to proceed long enough for complete derivatization, which can be monitored by analyzing aliquots at different time points.
-
Reagent Concentration: A sufficient excess of the derivatizing reagent is necessary to drive the reaction to completion.
-
Absence of Water: Water can significantly interfere with both esterification and silylation reactions, leading to low yields.[3] Samples and solvents should be anhydrous.
Troubleshooting Guide
Problem 1: Low or no peak corresponding to the vernolic acid derivative is observed in the chromatogram.
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | - Increase the reaction time and/or temperature within the recommended range for the chosen method. - Increase the molar excess of the derivatization reagent. - Ensure the sample is fully dissolved in the reaction solvent. |
| Presence of Water | - Use anhydrous solvents and reagents. - Thoroughly dry the sample before adding derivatization reagents. - Consider using a water scavenger, such as 2,2-dimethoxypropane, particularly for esterification reactions.[3] |
| Sample Degradation | - If using high temperatures, consider reducing the temperature and extending the reaction time. - For BF3-methanol esterification, be mindful of potential degradation of the epoxy ring. |
| Improper Sample Preparation | - Ensure the final sample concentration is appropriate for your GC-MS system (typically in the low µg/mL range).[4] - Verify that the final extract is in a solvent compatible with your GC injection system. |
Problem 2: Multiple peaks are observed for vernolic acid.
| Possible Cause | Suggested Solution |
| Epoxy Ring Opening (with BF3-Methanol) | - This is indicated by the presence of peaks corresponding to methoxy-hydroxy derivatives.[1][2] - Confirm the identity of these peaks by examining their mass spectra for characteristic fragments. - To avoid this, consider using a milder derivatization method like silylation with BSTFA. |
| Incomplete Silylation | - With silylation, you might see a peak for the underivatized vernolic acid alongside the desired TMS-ester. - Optimize the reaction conditions (time, temperature, reagent concentration) as described in Problem 1. |
| Presence of Isomers | - If your original sample contains isomers of vernolic acid, they may be separated by the GC column, resulting in multiple peaks. - Consult literature or standards to confirm the retention times of potential isomers. |
| Contamination | - Run a blank (reagents only) to check for contaminants that may be co-eluting with your analyte. - Ensure all glassware and syringes are thoroughly cleaned. |
Problem 3: Tailing peaks are observed for the vernolic acid derivative.
| Possible Cause | Suggested Solution |
| Active Sites in the GC System | - Use a deactivated inlet liner and a high-quality, well-conditioned GC column. - Consider using a column specifically designed for fatty acid analysis. |
| Column Overload | - Reduce the injection volume or dilute the sample. |
| Inlet Temperature Too Low | - Increase the inlet temperature to ensure complete vaporization of the derivative, but do not exceed the column's maximum temperature limit. |
Data Presentation: Optimizing Derivatization Conditions
The following tables provide an illustrative summary of how reaction conditions can affect the yield of vernolic acid derivatives. The data is a synthesis of general principles for fatty acid derivatization.
Table 1: Effect of Temperature and Time on the Yield of Vernolic Acid Methyl Ester (VAME) using BF3-Methanol
| Temperature (°C) | Reaction Time (min) | Estimated VAME Yield (%) | Notes |
| 60 | 15 | 85-90 | Incomplete reaction may occur. |
| 80 | 15 | >95 | Optimal for many fatty acids. |
| 100 | 15 | >95 | Increased risk of side reactions, including epoxy ring opening. |
| 80 | 5 | 70-80 | Insufficient time for complete reaction. |
| 80 | 30 | >95 | Longer times may not significantly increase yield but raise the risk of degradation. |
Table 2: Effect of Reagent and Temperature on the Yield of Trimethylsilyl-Vernolate (TMS-V) using BSTFA
| Reagent Composition | Temperature (°C) | Reaction Time (min) | Estimated TMS-V Yield (%) | Notes |
| BSTFA | 60 | 30 | 90-95 | Generally effective for non-hindered carboxylic acids. |
| BSTFA + 1% TMCS | 60 | 30 | >98 | The catalyst (TMCS) can improve the derivatization of more hindered groups. |
| BSTFA | 80 | 30 | >98 | Higher temperature can increase reaction rate. |
| BSTFA + 1% TMCS | 80 | 15 | >98 | Catalyst and higher temperature can reduce required reaction time. |
Experimental Protocols
Protocol 1: Esterification of Vernolic Acid using BF3-Methanol
-
Sample Preparation: Accurately weigh 1-10 mg of the lipid extract containing vernolic acid into a screw-cap reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 1 mL of a 14% BF3-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 80°C for 15 minutes in a heating block or water bath.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the vernolic acid methyl esters, to a clean GC vial for analysis.
Protocol 2: Silylation of Vernolic Acid using BSTFA
-
Sample Preparation: Place 1-10 mg of the dried lipid extract into a reaction vial.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample, followed by 100 µL of BSTFA (optionally with 1% TMCS).
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30 minutes.
-
Sample Dilution: After cooling to room temperature, the reaction mixture can often be injected directly. If necessary, dilute with an appropriate solvent (e.g., hexane) to achieve the desired concentration for GC-MS analysis.
-
Analysis: Transfer the final solution to a GC vial for injection.
Mandatory Visualization
Caption: Experimental workflow for vernolic acid derivatization.
Caption: Troubleshooting decision tree for vernolic acid GC-MS analysis.
References
Preventing degradation of vernolic acid during sample preparation.
Welcome to the Technical Support Center for Vernolic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of vernolic acid during sample preparation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your samples and the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is vernolic acid and why is its stability important?
Vernolic acid is a naturally occurring epoxy fatty acid, specifically cis-12,13-epoxy-cis-9-octadecenoic acid. It is a major component of the seed oil of plants from the Vernonia genus, such as Vernonia galamensis. Its epoxide group is highly reactive, making it a valuable resource for various industrial applications, including the production of polymers, resins, and coatings. In biomedical research, vernolic acid and its metabolites are studied for their physiological and pathological roles. The stability of vernolic acid is crucial because its degradation, primarily through the opening of the epoxide ring, leads to the loss of its unique properties and the formation of impurities that can interfere with analyses and applications.
Q2: What are the primary degradation pathways for vernolic acid?
The main degradation pathway for vernolic acid is the hydrolysis of the epoxide ring to form a 1,2-diol (vicinal diol).[1] This reaction can be catalyzed by both acidic and basic conditions, as well as by enzymes such as soluble epoxide hydrolase.[2] Other potential degradation pathways, common to fatty acids, include oxidation of the double bond and the aliphatic chain.
Q3: What are the key factors that influence the degradation of vernolic acid during sample preparation?
Several factors can contribute to the degradation of vernolic acid:
-
pH: Acidic conditions can protonate the epoxide oxygen, making it more susceptible to nucleophilic attack by water, leading to ring-opening.[3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Enzymatic Activity: Lipases present in the plant material can hydrolyze the triglyceride esters, releasing free vernolic acid, while epoxide hydrolases can catalyze the hydrolysis of the epoxide ring.[2]
-
Light: Exposure to light, particularly UV radiation, can potentially promote oxidative degradation of the unsaturated fatty acid chain.
-
Presence of Water: Water is a key reactant in the hydrolysis of the epoxide ring.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the double bond and other parts of the molecule.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation of vernolic acid.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low yield of vernolic acid after extraction | Incomplete extraction: Insufficient solvent volume, extraction time, or improper particle size of the plant material. | - Increase the solvent-to-solid ratio.- Extend the extraction time.- Ensure the plant material is finely ground to increase surface area. |
| Lipase (B570770) activity: Enzymatic hydrolysis of vernolic acid-containing triglycerides prior to or during extraction. | - Grind the seeds at low temperatures (e.g., with dry ice) to minimize enzyme activity.- Use a rapid extraction method to reduce the time enzymes are active.- Consider a heat treatment step to denature enzymes prior to extraction, but be mindful of potential thermal degradation of vernolic acid. | |
| Presence of diol impurities in the sample | Acid-catalyzed hydrolysis: Exposure to acidic conditions during extraction or processing. | - Use neutral pH solvents for extraction.- If acidification is necessary (e.g., for chromatography), perform this step at low temperatures and for the shortest possible duration. |
| Enzymatic hydrolysis: Action of epoxide hydrolases. | - Implement measures to inhibit enzyme activity as described above. | |
| Appearance of unexpected peaks in chromatogram (HPLC/GC) | Oxidative degradation: Exposure to air (oxygen) and/or light. | - Handle samples under an inert atmosphere (e.g., nitrogen or argon).- Store samples in amber vials or protect them from light.- Consider adding an antioxidant (e.g., BHT) to the storage solvent if compatible with downstream analysis. |
| Thermal degradation: Use of high temperatures during solvent evaporation or analysis. | - Use a rotary evaporator at low temperatures to remove solvents.- Optimize GC inlet and oven temperatures to avoid on-column degradation. | |
| Inconsistent results between replicate samples | Sample heterogeneity: Uneven distribution of vernolic acid in the source material. | - Homogenize the sample material thoroughly before taking aliquots. |
| Variable degradation: Inconsistent handling of samples, leading to different levels of degradation. | - Standardize all sample preparation steps, including time, temperature, and exposure to light and air. |
Quantitative Data Summary
The stability of vernolic acid is critical for accurate quantification. While specific kinetic data for vernolic acid is limited, the following tables summarize stability data for epoxy compounds and other fatty acids under various conditions, which can serve as a guide. It is important to note that this data is extrapolated and should be used as a general guideline. For critical applications, it is recommended to perform a stability study specific to your sample matrix and storage conditions.
Table 1: General Stability of Epoxy Fatty Acids under Different pH Conditions
| pH Range | Stability | Primary Degradation Pathway | Notes |
| < 4 (Strongly Acidic) | Low | Acid-catalyzed hydrolysis of the epoxide ring | The rate of hydrolysis increases significantly with decreasing pH. |
| 4 - 6 (Weakly Acidic) | Moderate | Slow hydrolysis of the epoxide ring | The pKa of the carboxylic acid group is around 4.4, so the molecule will be partially ionized. |
| 6 - 8 (Neutral) | High | Minimal hydrolysis | This is generally the most stable pH range for the epoxide group. |
| > 8 (Basic) | Moderate to Low | Base-catalyzed hydrolysis of the epoxide ring | The rate of hydrolysis increases with increasing pH. |
Table 2: Estimated Effect of Temperature on Vernolic Acid Degradation Rate (at neutral pH)
| Temperature | Estimated Degradation Rate | Notes |
| -80°C | Very Low | Recommended for long-term storage of purified vernolic acid and extracts. |
| -20°C | Low | Suitable for short to medium-term storage. |
| 4°C | Moderate | Degradation may be observed over several days to weeks. |
| Room Temperature (~25°C) | High | Significant degradation can occur within hours to days. Avoid prolonged storage at this temperature. |
| > 40°C | Very High | Rapid degradation is expected. |
Table 3: Influence of Storage Conditions on the Stability of Fatty Acids
| Storage Condition | Impact on Stability | Recommendation |
| Exposure to Light | Can promote photo-oxidation, leading to the formation of various degradation products. | Store samples in amber glass vials or in the dark. |
| Exposure to Oxygen | Can lead to oxidative degradation of the double bonds and the fatty acid backbone. | Store samples under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Presence of Water | A key reactant for the hydrolysis of the epoxide ring. | Use dry solvents and store samples in tightly sealed containers in a dry environment. |
| Repeated Freeze-Thaw Cycles | Can accelerate degradation. | Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Extraction of Vernolic Acid from Vernonia galamensis Seeds
This protocol describes a standard laboratory procedure for the extraction of vernolic acid from Vernonia galamensis seeds.
Materials:
-
Vernonia galamensis seeds
-
Dry ice
-
Mortar and pestle or a grinder
-
n-Hexane (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Filter paper
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Seed Preparation: Freeze the Vernonia galamensis seeds with liquid nitrogen or mix with dry ice.
-
Grinding: Immediately grind the frozen seeds to a fine powder using a pre-chilled mortar and pestle or a grinder. This step should be performed quickly to prevent thawing and minimize lipase activity.
-
Extraction: Transfer the powdered seeds to an Erlenmeyer flask. Add n-hexane in a 1:10 solid-to-solvent ratio (w/v).
-
Maceration: Seal the flask and stir the mixture at room temperature for 4-6 hours.
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid residue.
-
Drying: Add a small amount of anhydrous sodium sulfate to the filtrate to remove any residual water.
-
Solvent Evaporation: Remove the n-hexane from the extract using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Store the resulting vernonia oil, rich in vernolic acid, at -20°C or -80°C under an inert atmosphere.
Protocol 2: Quantification of Vernolic Acid using HPLC-UV
This protocol provides a general method for the quantification of vernolic acid. Method optimization may be required depending on the specific HPLC system and sample matrix.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program:
-
0-5 min: 70% B
-
5-20 min: 70% to 100% B
-
20-25 min: 100% B
-
25-30 min: 100% to 70% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of vernolic acid standard in acetonitrile. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the extracted vernonia oil in acetonitrile to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the vernolic acid peak based on the retention time of the standard. Quantify the amount of vernolic acid in the samples using the calibration curve.
Mandatory Visualizations
Caption: Primary degradation pathways of vernolic acid.
Caption: Experimental workflow for vernolic acid extraction.
References
Technical Support Center: Engineering High Vernolic Acid Accumulation in Plants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in engineering plants for increased vernolic acid accumulation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the metabolic engineering of plants for vernolic acid production.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| VA-001 | Low or undetectable vernolic acid levels in transgenic plants. | 1. Inefficient transgene expression: Low transcription or translation of the epoxygenase gene.[1] 2. Sub-optimal substrate availability: Insufficient linoleic acid, the precursor for vernolic acid. 3. Ineffective enzyme: The chosen epoxygenase may have low activity in the host plant. 4. Gene silencing: The host plant's defense mechanisms may be suppressing transgene expression.[2] | 1. Verify transgene expression: Use qRT-PCR to quantify transcript levels. If low, consider using a stronger, seed-specific promoter. 2. Increase precursor supply: Co-express a fatty acid desaturase 2 (FAD2) gene to boost linoleic acid production.[3] 3. Test alternative enzymes: Transform plants with different epoxygenase genes (e.g., from Crepis palaestina or Stokesia laevis). 4. Address gene silencing: Use gene silencing suppressor genes in the construct or transform into a silencing-deficient mutant background.[4] |
| VA-002 | High precursor (linoleic acid) levels, but low vernolic acid. | 1. Poor channeling of substrate: The epoxygenase may not have efficient access to linoleic acid on phosphatidylcholine (PC). 2. Inefficient incorporation into triacylglycerols (TAG): Vernolic acid is synthesized on PC but needs to be transferred to TAG for storage.[5] | 1. Optimize enzyme localization: Ensure the epoxygenase is targeted to the endoplasmic reticulum where linoleic acid is abundant on PC. 2. Enhance TAG synthesis: Co-express a diacylglycerol acyltransferase (DGAT), particularly a DGAT2 from a vernolic acid-accumulating plant like Vernonia galamensis, which has a preference for epoxy fatty acids.[6][7] |
| VA-003 | Vernolic acid is detected, but primarily in membrane lipids (PC) instead of storage lipids (TAG). | 1. Bottleneck in TAG assembly: The endogenous DGATs of the host plant may not efficiently incorporate vernolic acid into TAG.[6][7] 2. Inefficient removal from PC: The mechanism to move vernolic acid from PC to the acyl-CoA pool for TAG synthesis is limiting.[8] | 1. Co-express a specialized DGAT: Introduce a DGAT2 from a plant species that naturally produces vernolic acid.[7] 2. Introduce a phospholipid:diacylglycerol acyltransferase (PDAT): PDAT can directly transfer fatty acids from PC to diacylglycerol (DAG) to form TAG.[9] 3. Consider a TAG remodeling strategy: Co-express enzymes that facilitate the removal of vernolic acid from PC and its subsequent incorporation into TAG.[8] |
| VA-004 | Transgenic plants show poor growth, reduced seed yield, or low germination rates. | 1. Toxicity of vernolic acid: Accumulation of unusual fatty acids in membranes can be detrimental to plant health.[8] 2. Metabolic burden: High-level expression of multiple transgenes can divert resources from normal plant growth and development. 3. Feedback inhibition: The accumulation of vernolic acid or its precursors may inhibit fatty acid synthesis.[10] | 1. Use seed-specific promoters: Limit the expression of the transgenes to the developing seeds to avoid vegetative toxicity. 2. Optimize transgene expression levels: Use promoters of moderate strength or inducible promoters to control the metabolic load. 3. Select robust transgenic lines: Screen a large population of transgenic plants to identify lines with high vernolic acid content and acceptable agronomic traits. 4. Investigate feedback mechanisms: Analyze the activity of key enzymes in fatty acid synthesis, such as acetyl-CoA carboxylase, in your transgenic lines.[10] |
| VA-005 | Inconsistent vernolic acid levels across different transgenic lines or generations. | 1. Position effect: The site of transgene integration in the plant genome can significantly affect its expression level.[11] 2. Transgene copy number: Multiple copies of the transgene can lead to gene silencing.[2] 3. Epigenetic modifications: Changes in DNA methylation can alter transgene expression in subsequent generations.[2] | 1. Generate and screen a large number of independent transgenic events: This increases the probability of identifying lines with stable and high expression. 2. Select for single-copy insertion events: Use molecular techniques like Southern blotting to determine the transgene copy number. 3. Use genetic insulators: Flank the transgene with insulator sequences to buffer it from the effects of surrounding chromatin.[11] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on engineering vernolic acid and other unusual fatty acids in plants.
Table 1: Vernolic Acid Accumulation in Different Engineered Host Plants
| Host Plant | Transgenes Expressed | Vernolic Acid (% of total fatty acids) | Reference |
| Arabidopsis thaliana | Crepis palaestina Epoxygenase (Cpal2) | 6.2% | [12] |
| Soybean | Stokesia laevis Epoxygenase (SlEPX) + Vernonia galamensis DGAT2 (VgDGAT2) | 25.8% | [12] |
| Tobacco (calli) | Euphorbia lagascae Epoxygenase (ElEPX) | 15% | [6] |
| Nicotiana benthamiana (leaves) | Vernonia galamensis Epoxygenase (VgEPX) | 8.7% | [6] |
| Nicotiana benthamiana (leaves) | VgEPX + Vernonia galamensis FAD2 (VgFAD2) | 13.1% | [6] |
Table 2: Effect of Co-expressing Acyltransferases on Unusual Fatty Acid Accumulation
| Host Plant | Primary Transgene | Co-expressed Acyltransferase | Unusual Fatty Acid Content (% of total) | Reference | | :--- | :--- | :--- | :--- | | Arabidopsis thaliana | Ricinus communis Hydroxylase (FAH12) | None | 17% |[7] | | Arabidopsis thaliana | Ricinus communis Hydroxylase (FAH12) | Ricinus communis DGAT2 (RcDGAT2) | ~30% |[7] | | Soybean | Epoxygenase | Vernonia galamensis DGAT2 (VgDGAT2) | 25.8% |[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the genetic engineering of plants for vernolic acid production.
Protocol 1: Agrobacterium-mediated Transformation of Soybean
This protocol is adapted from established methods for soybean transformation.[13][14][15][16][17]
-
Seed Sterilization and Germination:
-
Surface sterilize soybean seeds with 70% ethanol (B145695) for 1 minute, followed by a 15-minute incubation in 10% bleach with a drop of Tween-20.
-
Rinse seeds 3-5 times with sterile distilled water.
-
Imbibe seeds in sterile water for 20 hours in the dark.
-
-
Explant Preparation:
-
Aseptically dissect the imbibed seeds to isolate the cotyledonary node explants.
-
-
Agrobacterium Culture and Infection:
-
Grow Agrobacterium tumefaciens carrying the desired transgene construct in YEP medium with appropriate antibiotics to an OD600 of 0.6-0.8.
-
Pellet the Agrobacterium cells and resuspend them in a liquid co-cultivation medium.
-
Inoculate the explants with the Agrobacterium suspension for 30 minutes.
-
-
Co-cultivation:
-
Place the infected explants on solid co-cultivation medium.
-
Incubate in the dark at 24°C for 3-5 days.
-
-
Selection and Regeneration:
-
Transfer the explants to shoot induction medium containing antibiotics to inhibit Agrobacterium growth and a selection agent (e.g., glufosinate (B12851) or kanamycin) to select for transformed cells.
-
Subculture the explants to fresh medium every 2 weeks.
-
Once shoots have elongated, transfer them to rooting medium.
-
-
Acclimatization:
-
Transfer rooted plantlets to soil and gradually acclimate them to greenhouse conditions.
-
Protocol 2: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for analyzing the fatty acid composition of transgenic seeds.[18][19][20]
-
Lipid Extraction:
-
Homogenize a known amount of seed tissue in a chloroform:methanol (B129727) (2:1, v/v) solution.
-
Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1 ml of 2.5% H2SO4 in methanol to the dried lipids.
-
Incubate at 80°C for 1 hour.
-
Add 1.5 ml of water and 1 ml of hexane (B92381), vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs solution into the GC-MS.
-
Use a suitable capillary column (e.g., HP-5MS) for separation.
-
Set the GC oven temperature program to resolve the different FAMEs.
-
Identify and quantify the FAMEs by comparing their mass spectra and retention times to known standards.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to engineering vernolic acid accumulation.
Caption: Biosynthesis of vernolic acid and its incorporation into TAG.
Caption: A logical workflow for troubleshooting low vernolic acid yields.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my transgenic plants are not producing vernolic acid?
A1: The first and most critical step is to verify the expression of your transgene (the epoxygenase). Use quantitative real-time PCR (qRT-PCR) to determine if the gene is being transcribed. If there is no or very low transcription, the issue lies with your gene construct (e.g., promoter choice) or potential gene silencing.[1][2]
Q2: I have good expression of my epoxygenase gene, but still no vernolic acid. What's the next likely bottleneck?
A2: The next most likely bottleneck is the availability of the substrate, linoleic acid. Analyze the fatty acid profile of your transgenic plants using GC-MS. If linoleic acid levels are low, you will need to increase its production by co-expressing a fatty acid desaturase 2 (FAD2) gene.
Q3: My plants are producing vernolic acid, but the overall seed oil content has decreased. Why is this happening?
A3: This could be due to a phenomenon known as feedback inhibition or metabolic burden.[10] The accumulation of an unusual fatty acid like vernolic acid can sometimes signal the plant to downregulate its overall fatty acid synthesis pathway.[10] It can also be toxic to the plant, leading to reduced vigor and yield. Using a seed-specific promoter can help mitigate these effects by confining the production of vernolic acid to the seed tissue.
Q4: How can I ensure that the vernolic acid is stored in the seed oil (TAGs) and not in the membranes (PC)?
A4: The key is to facilitate the transfer of vernolic acid from phosphatidylcholine (PC), where it is synthesized, to triacylglycerols (TAGs) for storage. The most effective strategy is to co-express a diacylglycerol acyltransferase (DGAT), specifically a DGAT2 from a plant that naturally produces vernolic acid, such as Vernonia galamensis.[7][12] These specialized DGATs have a higher affinity for epoxy fatty acids and will efficiently incorporate them into the TAG backbone. Co-expression of a phospholipid:diacylglycerol acyltransferase (PDAT) can also be beneficial.[9]
Q5: Is it better to express all my transgenes on a single vector or on multiple vectors?
A5: For coordinated expression of multiple genes, using a single vector is generally preferred.[12] This ensures that all transgenes are integrated into the same locus in the plant genome, which can lead to more consistent expression levels and simplifies the selection of transgenic lines. However, constructing large multi-gene vectors can be challenging. An alternative is co-transformation with multiple vectors, but this can result in the transgenes integrating at different loci, leading to segregation in subsequent generations.[12]
Q6: What are the key transcription factors that I could potentially overexpress to boost overall oil content?
A6: Several transcription factors are known to be master regulators of seed oil accumulation. Overexpressing genes like WRINKLED1 (WRI1), FUSCA3 (FUS3), and ABSCISIC ACID INSENSITIVE4 (ABI4) has the potential to increase the overall flux towards fatty acid and oil biosynthesis, which could enhance the accumulation of vernolic acid in your engineered plants.[21]
References
- 1. Overcoming Poor Transgene Expression in the Wild-Type Chlamydomonas Chloroplast: Creation of Highly Mosquitocidal Strains of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Quest to Understand the Basis and Mechanisms that Control Expression of Introduced Transgenes in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Applications and prospects of genome editing in plant fatty acid and triacylglycerol biosynthesis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Metabolic engineering of hydroxy fatty acid production in plants: RcDGAT2 drives dramatic increases in ricinoleate levels in seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of triacylglycerol remodeling mechanism to synthesize unusual fatty acid containing oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synergistic mechanisms of DGAT and PDAT in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Expression of complete metabolic pathways in transgenic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mail.pakbs.org [mail.pakbs.org]
- 15. Frontiers | Optimization of Agrobacterium-Mediated Transformation in Soybean [frontiersin.org]
- 16. Soybean Whole-Plant Transformation Half-Seed Explant | Stupar Lab [stuparlab.cfans.umn.edu]
- 17. mdpi.com [mdpi.com]
- 18. lipidmaps.org [lipidmaps.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Minimizing vernolic acid loss during post-extraction workup.
For researchers, scientists, and drug development professionals working with vernolic acid, minimizing its degradation during post-extraction workup is critical for ensuring the integrity of experimental results and the viability of potential therapeutic applications. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification and handling of this valuable epoxy fatty acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of vernolic acid loss during post-extraction workup?
A1: The primary cause of vernolic acid loss is the acid-catalyzed hydrolysis of its epoxy ring.[1][2] The epoxide functional group is susceptible to ring-opening under acidic conditions, leading to the formation of diols and other degradation products. This significantly reduces the yield of pure vernolic acid.
Q2: At what pH is vernolic acid most stable?
A2: Vernolic acid, being a carboxylic acid, is more stable in acidic to neutral conditions. However, strong acidic conditions (low pH) can catalyze the opening of the epoxy ring. Therefore, maintaining a mildly acidic to near-neutral pH is crucial during extraction and purification to minimize degradation. While a lower pH can improve the extraction efficiency of carboxylic acids from aqueous solutions, a balance must be struck to prevent epoxide hydrolysis.[3][4]
Q3: How does temperature affect the stability of vernolic acid?
A3: Elevated temperatures can accelerate the degradation of vernolic acid, particularly in the presence of acidic or basic catalysts.[5][6] It is recommended to perform all extraction and purification steps at room temperature or below, whenever possible, to minimize thermal degradation.
Q4: Which solvents are recommended for the extraction and storage of vernolic acid?
A4: For extraction from plant material, non-polar solvents like hexane (B92381) are commonly used.[7] For storage, it is crucial to use anhydrous solvents and to store the solution at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, leading to the loss of vernolic acid.
| Problem | Potential Cause | Troubleshooting Solution |
| Low yield of vernolic acid after initial extraction. | Incomplete hydrolysis of vernonia oil (if starting from triglycerides). | Ensure complete saponification by using an adequate amount of base (e.g., NaOH or KOH) and sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of vernolic acid during extraction. | Use a non-polar solvent like n-hexane for the initial extraction of the oil.[7] For subsequent liquid-liquid extraction of the acid, use a mildly acidic aqueous phase to protonate the carboxylic acid and minimize contact time. | |
| Significant loss of product during liquid-liquid extraction. | Vernolic acid remaining in the aqueous phase. | Adjust the pH of the aqueous phase to be slightly below the pKa of vernolic acid (around 4.5-5.0) to ensure it is protonated and more soluble in the organic phase. Use multiple extractions with smaller volumes of organic solvent for higher recovery. |
| Emulsion formation between aqueous and organic layers. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Centrifugation can also be effective. | |
| Product degradation during column chromatography. | Acidic nature of silica (B1680970) gel causing epoxide ring opening. | Deactivate the silica gel by washing it with a solvent system containing a small amount of a weak base (e.g., triethylamine) before packing the column. Alternatively, use a less acidic stationary phase like Florisil or neutral alumina. |
| Prolonged exposure to the stationary phase. | Optimize the chromatography conditions to minimize the run time. Use a mobile phase with appropriate polarity to ensure timely elution of vernolic acid. | |
| Low recovery after reversed-phase HPLC purification. | Poor solubility of vernolic acid in the mobile phase. | Optimize the mobile phase composition. A mixture of acetonitrile (B52724) or methanol (B129727) and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) is typically used. Ensure the vernolic acid is fully dissolved in the injection solvent. |
| Irreversible adsorption to the column. | Use a C18 column with end-capping to minimize interactions with residual silanol (B1196071) groups. If issues persist, consider a different stationary phase chemistry. | |
| Vernolic acid degradation during solvent evaporation. | High temperatures during evaporation. | Use a rotary evaporator at a low temperature (e.g., < 40°C) and reduced pressure. For small volumes, evaporating under a gentle stream of nitrogen is recommended. |
| Product instability during storage. | Presence of residual acid or water. | Ensure the final product is free from any acidic residues from the purification process. Store the purified vernolic acid as a solid or in an anhydrous, aprotic solvent at low temperature (-20°C or below) under an inert atmosphere. |
Data Presentation
Table 1: Typical Fatty Acid Composition of Vernonia galamensis Seed Oil
| Fatty Acid | Percentage (%) |
| Vernolic Acid | 73 - 80 [7][8][9][10] |
| Linoleic Acid | 12 - 15 |
| Oleic Acid | 2 - 5 |
| Stearic Acid | 2 - 4 |
| Palmitic Acid | 3 - 5 |
| Other | < 2 |
Note: The exact composition can vary depending on the plant variety and growing conditions.
Experimental Protocols
Protocol 1: Extraction and Saponification of Vernonia Oil to Obtain Vernolic Acid
This protocol describes the initial steps to liberate vernolic acid from the triglyceride form present in Vernonia galamensis seeds.
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Oil Extraction:
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Grind the Vernonia galamensis seeds into a fine powder.
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Extract the oil using a Soxhlet apparatus with n-hexane as the solvent for 4-6 hours.
-
Remove the n-hexane using a rotary evaporator at 40°C to obtain the crude vernonia oil.
-
-
Saponification (Hydrolysis):
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Dissolve the crude vernonia oil in a 2:1 mixture of ethanol (B145695) and water.
-
Add a stoichiometric excess of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) (e.g., 1.5 equivalents relative to the oil).
-
Reflux the mixture for 1-2 hours until the oil is completely dissolved and the solution becomes clear.
-
Monitor the completion of the reaction by TLC.
-
-
Isolation of Free Fatty Acids:
-
After cooling, acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl or H₂SO₄). This will protonate the fatty acid salts.
-
Perform a liquid-liquid extraction using a non-polar organic solvent such as diethyl ether or ethyl acetate. Repeat the extraction 2-3 times to maximize the recovery of the fatty acids.
-
Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
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Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude fatty acid mixture containing vernolic acid.
-
Protocol 2: Purification of Vernolic Acid using Silica Gel Column Chromatography
This protocol outlines a method for purifying vernolic acid from the crude fatty acid mixture.
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Column Preparation:
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Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
To minimize acid-catalyzed degradation, the silica gel can be pre-treated by washing with a solvent containing 1% triethylamine, followed by washing with the starting mobile phase until the eluent is neutral.
-
Pack a glass column with the silica gel slurry.
-
-
Sample Loading:
-
Dissolve the crude fatty acid mixture in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of hexane and ethyl acetate.
-
Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.
-
Collect fractions and monitor the elution of vernolic acid using TLC.
-
-
Fraction Analysis and Product Recovery:
-
Combine the fractions containing pure vernolic acid (as determined by TLC).
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified vernolic acid.
-
Protocol 3: Quantification of Vernolic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of vernolic acid.
-
Derivatization (Methylation):
-
Convert the carboxylic acid group of vernolic acid to its methyl ester (vernolate) to increase its volatility for GC analysis. This can be achieved by reacting the fatty acid with a methylating agent such as BF₃-methanol or by using trimethylsilyldiazomethane.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 5-10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of methyl vernolate (B132429).
-
Identify the peak corresponding to methyl vernolate in the sample chromatogram based on its retention time and mass spectrum.
-
Quantify the amount of vernolic acid in the sample by comparing the peak area of its methyl ester derivative to the calibration curve.
-
Visualizations
Experimental Workflow for Vernolic Acid Purification
Caption: Workflow for the extraction, purification, and analysis of vernolic acid.
Decision Tree for Troubleshooting Vernolic Acid Loss
Caption: A decision tree for troubleshooting common causes of vernolic acid loss.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Recovery of acids from anaerobic acidification broth by liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. allanchem.com [allanchem.com]
- 7. irjet.net [irjet.net]
- 8. Vernolic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Vernolic Acid Epoxidation from Linoleic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of vernolic acid production from the epoxidation of linoleic acid. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the epoxidation of linoleic acid to vernolic acid?
There are two primary methods for the epoxidation of linoleic acid:
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Chemo-enzymatic Epoxidation: This method utilizes a lipase (B570770), most commonly an immobilized form of Candida antarctica lipase B (Novozym 435), to catalyze the formation of a peracid from a fatty acid and hydrogen peroxide.[1][2][3][4] This peracid then epoxidizes the double bonds of linoleic acid in situ.[1] This process is known for its high selectivity under mild reaction conditions.[1][5]
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Chemical Epoxidation with in situ Performic Acid: This method involves the in situ generation of performic acid from the reaction of formic acid and hydrogen peroxide, which then acts as the epoxidizing agent.[6][7][8][9][10][11] This method is often used in industrial applications due to the low cost of the reagents.[12]
Q2: What is the role of hydrogen peroxide in the epoxidation process?
Hydrogen peroxide serves as the oxygen donor in both chemo-enzymatic and chemical epoxidation methods.[6][8][9][11] In the chemo-enzymatic process, it acts as a nucleophile in the lipase-catalyzed perhydrolysis to form a peracid.[1] In the chemical method, it reacts with formic acid to generate performic acid.[6][10][11] The concentration of hydrogen peroxide is a critical parameter influencing the reaction rate and the degree of epoxidation.[1][13][14]
Q3: Why is formic acid used in the chemical epoxidation method?
Formic acid acts as an oxygen carrier in the chemical epoxidation process.[6][8][9] It reacts with hydrogen peroxide to form performic acid, which is the active agent that epoxidizes the double bonds of linoleic acid.[10][11]
Q4: What are the advantages of using an immobilized enzyme like Novozym 435®?
Immobilized enzymes like Novozym 435® offer several advantages in the chemo-enzymatic epoxidation of linoleic acid. The lipase is remarkably stable under reaction conditions and can be easily recovered and reused multiple times without significant loss of activity.[4] This improves the cost-effectiveness and sustainability of the process.
Troubleshooting Guides
Chemo-enzymatic Epoxidation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion of linoleic acid | 1. Inactive enzyme. 2. Insufficient hydrogen peroxide concentration.[1][14] 3. Suboptimal reaction temperature.[1] 4. Mass transfer limitations in a solvent-free system.[4] | 1. Use a fresh batch of immobilized lipase. 2. Increase the molar excess of hydrogen peroxide relative to the double bonds.[13] Be cautious as prolonged incubation with high excess can lead to peracid accumulation.[14] 3. Optimize the temperature, typically between 40°C and 60°C for Novozym 435®.[1] 4. If using a solvent-free system, consider increasing the temperature to reduce viscosity or use an appropriate organic solvent like toluene.[4] |
| Low yield of vernolic acid (mono-epoxide) | 1. Further epoxidation to the di-epoxide. 2. Side reactions or product degradation. | 1. Reduce the reaction time or the amount of hydrogen peroxide to favor mono-epoxidation.[2] 2. Analyze the product mixture to identify byproducts and adjust reaction conditions (e.g., temperature, pH) to minimize their formation. |
| Enzyme deactivation after a few cycles | 1. High concentrations of hydrogen peroxide can deactivate the lipase.[3] 2. Mechanical stress on the immobilized enzyme. | 1. Employ a semibatch or fed-batch approach for the addition of hydrogen peroxide to maintain a low concentration throughout the reaction.[3] 2. Use gentle agitation methods to avoid damaging the enzyme support. |
Chemical Epoxidation with in situ Performic Acid
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low conversion to epoxide | 1. Suboptimal temperature.[6] 2. Incorrect molar ratios of reactants.[6][7] 3. Insufficient reaction time. | 1. Optimize the reaction temperature. A temperature of 45°C has been found to be optimal in some studies.[6] Higher temperatures can increase the rate of both epoxidation and undesirable side reactions.[6][15] 2. Adjust the molar ratios of formic acid and hydrogen peroxide to the ethylenic unsaturation of linoleic acid. An excess of hydrogen peroxide is generally required.[6] 3. Increase the reaction time and monitor the progress of the reaction. |
| Low selectivity, formation of byproducts (e.g., diols, hydroxy esters) | 1. Acid-catalyzed opening of the oxirane ring.[6][10][12] This is a significant side reaction. 2. High concentration of formic acid.[6] 3. High reaction temperature.[6] | 1. Carefully control the amount of formic acid used. A higher molar ratio can lead to increased hydrolysis of the epoxide ring.[6] 2. Maintain the optimal reaction temperature; excessive heat can promote ring-opening reactions.[6] 3. Ensure efficient stirring to avoid localized high concentrations of acid and peroxide.[6] |
| Safety concerns (e.g., explosive mixtures) | Concentrated peroxyacids are unstable and can be explosive.[6][12] | Always use in situ generated peracids at low concentrations.[6][12] Add hydrogen peroxide dropwise to the reaction mixture to control the exothermic reaction and prevent the buildup of high peroxide concentrations.[6] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the epoxidation of linoleic acid.
Table 1: Optimal Conditions for Chemical Epoxidation with Performic Acid [6]
| Parameter | Optimal Value |
| Reaction Temperature | 45°C |
| Formic Acid to Ethylenic Unsaturation Mole Ratio | 2.0 |
| Hydrogen Peroxide to Ethylenic Unsaturation Mole Ratio | 12.0 |
| Reaction Time | 2 hours |
| Result | |
| Relative Conversion to Oxirane | 80.4% |
| Yield | ~70% |
Table 2: Optimal Conditions for Chemo-enzymatic Mono-epoxidation [2]
| Parameter | Optimal Value |
| Amount of Hydrogen Peroxide (H₂O₂) | 15 µL |
| Amount of Novozym 435® | 0.12 g |
| Reaction Time | 7 hours |
| Result | |
| Yield of Mono-epoxidized Linoleic Acid (MEOA) | 82.14% |
| Oxirane Oxygen Content (OOC) | 4.91% |
Experimental Protocols
Key Experiment 1: Chemical Epoxidation using in situ Performic Acid[6]
-
Reactor Setup: The reaction is carried out in a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer. The flask is placed in a temperature-controlled water bath.
-
Procedure: a. Place 2 g of linoleic acid into the reactor. b. Add the calculated amount of formic acid and stir the mixture for 30 minutes. c. Add hydrogen peroxide dropwise to the mixture over a period of 30 minutes, ensuring continuous stirring to prevent localized high concentrations. d. Continue stirring the reaction mixture for the desired reaction time (e.g., 2 hours) while maintaining the set temperature. e. After the reaction, the product can be extracted and purified.
Key Experiment 2: Chemo-enzymatic Epoxidation using Immobilized Lipase[2][4]
-
Reactor Setup: A standard laboratory flask with a magnetic stirrer is typically used.
-
Procedure: a. Dissolve a known amount of linoleic acid (e.g., 1.4 g) in a suitable solvent (e.g., 10 mL of toluene). b. Add the immobilized lipase (e.g., Novozym 435®) to the solution. c. Initiate the reaction by adding hydrogen peroxide. For controlled reactions, hydrogen peroxide can be added in small aliquots over a period of time. d. Maintain the reaction at a constant temperature with continuous stirring for the specified duration. e. After the reaction, the immobilized enzyme can be filtered off for reuse, and the product can be isolated from the reaction mixture.
Visualizations
Caption: Overview of Chemo-enzymatic and Chemical Epoxidation Pathways.
Caption: Troubleshooting Workflow for Low Epoxidation Efficiency.
References
- 1. The use of lipases as biocatalysts for the epoxidation of fatty acids and phenolic compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. doria.fi [doria.fi]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. The use of lipases as biocatalysts for the epoxidation of fatty acids and phenolic compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. US2485160A - Process for the epoxidation of esters of oleic and linoleic acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic epoxidation of linoleic acid derived corn oil via in situ performic acid mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. portal.research.lu.se [portal.research.lu.se]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Vernolic Acid Cytotoxicity in Transgenic Hosts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cytotoxicity of vernolic acid in transgenic host organisms, particularly Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What is vernolic acid and why is it cytotoxic?
Vernolic acid is an epoxy fatty acid, a type of lipid molecule containing a reactive epoxide group.[1] In mammalian systems, its toxicity is often mediated by its conversion into a diol metabolite by the enzyme soluble epoxide hydrolase (sEH).[2] While the precise mechanisms in transgenic microbial hosts like Saccharomyces cerevisiae are less characterized, the cytotoxicity is likely attributed to the high reactivity of the epoxide ring, which can lead to:
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Membrane Disruption: As a lipophilic molecule, vernolic acid can intercalate into cellular membranes, altering their fluidity and integrity. This can impair the function of membrane-bound proteins and transport systems.
-
Oxidative Stress: The presence of the epoxy group can lead to the generation of reactive oxygen species (ROS), causing damage to proteins, lipids, and DNA.
-
Protein and Enzyme Inhibition: The reactive epoxide can form covalent adducts with cellular macromolecules, including essential enzymes, leading to their inactivation.
Q2: At what concentration does vernolic acid become toxic to my transgenic host?
Currently, there is a lack of specific quantitative data in the public domain detailing the precise toxicity threshold of vernolic acid in common transgenic hosts like S. cerevisiae or E. coli. The toxic concentration will likely vary depending on the specific strain, cultivation conditions (e.g., pH, temperature, aeration), and the overall metabolic health of the cells. It is crucial to perform dose-response experiments to determine the inhibitory concentrations (e.g., IC50) for your specific engineered strain.
Q3: What are the common symptoms of vernolic acid cytotoxicity in my yeast culture?
Researchers may observe several indicators of vernolic acid-induced stress in their transgenic yeast cultures:
-
Reduced Growth Rate and Biomass Yield: A noticeable decrease in the optical density (OD) and final biomass of the culture compared to control strains not producing vernolic acid.
-
Increased Lag Phase: A prolonged period before the culture enters the exponential growth phase.
-
Decreased Viability: An increase in the population of non-viable cells, which can be quantified using staining methods like propidium (B1200493) iodide.
-
Morphological Changes: Alterations in cell size and shape, and signs of cell lysis observable under a microscope.
-
Reduced Product Titer: Lower than expected yields of vernolic acid or other target molecules due to metabolic burden and cell stress.
Q4: What are the general strategies to mitigate vernolic acid cytotoxicity?
Several metabolic engineering and bioprocessing strategies can be employed to enhance the tolerance of transgenic hosts to vernolic acid. These approaches, largely based on mitigating the toxicity of other fatty acids and lipophilic compounds, can be categorized as follows:
-
Enhancing Cellular Detoxification and Stress Response:
-
Boosting Redox Cofactor Supply: Increasing the intracellular pool of NADPH, a key cofactor in detoxification and reductive biosynthesis, can help counteract oxidative stress.
-
Overexpressing Efflux Pumps: Utilizing native or heterologous ATP-binding cassette (ABC) transporters to actively pump vernolic acid out of the cell.
-
Strengthening Oxidative Stress Response: Overexpressing antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.
-
-
Modifying Cellular Membranes:
-
Altering Fatty Acid Composition: Modifying the saturation level and chain length of membrane fatty acids to reduce membrane fluidity and permeability to vernolic acid.
-
Engineering Sterol Content: Adjusting the levels of ergosterol (B1671047), a key component of yeast membranes, to improve membrane integrity.
-
-
Compartmentalization and Sequestration:
-
Targeting Production to Organelles: Confining the biosynthesis of vernolic acid to specific organelles like the peroxisome to isolate it from sensitive cellular components.
-
Enhancing Lipid Droplet Formation: Promoting the sequestration of vernolic acid into lipid droplets, which act as inert storage compartments.
-
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during experiments involving vernolic acid-producing transgenic hosts.
| Problem | Possible Causes | Recommended Solutions |
| Low vernolic acid titer and poor cell growth. | High intracellular concentration of vernolic acid is causing significant cytotoxicity. | 1. Optimize expression levels: Use inducible promoters or lower-strength constitutive promoters to control the expression of vernolic acid biosynthetic genes. 2. Implement detoxification strategies: See "Strategies for Enhancing Vernolic Acid Tolerance" section below. 3. In-situ product removal: Employ a two-phase fermentation system with an organic solvent to extract vernolic acid from the culture medium as it is produced. |
| Cell viability decreases significantly during the production phase. | Accumulation of vernolic acid is leading to membrane damage and oxidative stress. | 1. Assess membrane integrity: Perform a propidium iodide (PI) staining assay to quantify membrane damage. 2. Measure ROS levels: Use a fluorescent probe like 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA) to quantify intracellular ROS. 3. Strengthen cellular defenses: Overexpress genes involved in oxidative stress response (e.g., SOD1, CTT1) and membrane integrity (e.g., ergosterol biosynthesis genes). |
| Inconsistent results between experimental batches. | Variations in inoculum quality, media composition, or induction conditions. | 1. Standardize inoculum preparation: Ensure consistent age, density, and viability of the seed culture. 2. Maintain consistent media composition: Prepare fresh media for each experiment and ensure all components are fully dissolved. 3. Precise induction: If using an inducible system, add the inducer at the same cell density and concentration in all experiments. |
| Difficulty in extracting and quantifying vernolic acid. | Inefficient cell lysis or interference from other cellular lipids. | 1. Optimize extraction method: Test different solvent systems (e.g., hexane:isopropanol, chloroform:methanol) and cell disruption techniques (e.g., bead beating, enzymatic lysis). 2. Use an internal standard: Add a known amount of a structurally similar fatty acid (e.g., another epoxy fatty acid not produced by the host) before extraction for accurate quantification by GC-MS or LC-MS. |
Data Presentation: Comparative Tolerance Strategies
Note: The following data is illustrative and based on general principles of fatty acid tolerance. Specific improvements for vernolic acid will require experimental validation.
| Strategy | Target Gene(s) in S. cerevisiae | Anticipated Improvement in Tolerance (Fold Increase in IC50) | Potential Drawbacks |
| Increased NADPH Supply | Overexpression of ZWF1 (glucose-6-phosphate dehydrogenase) | 1.5 - 2.5 | May alter central carbon metabolism flux. |
| Enhanced Efflux | Overexpression of PDR5 or SNQ2 (ABC transporters) | 2.0 - 5.0 | Can increase cellular energy (ATP) demand. |
| Membrane Modification | Overexpression of OLE1 (delta-9 fatty acid desaturase) | 1.2 - 2.0 | May have pleiotropic effects on membrane protein function. |
| Lipid Sequestration | Overexpression of DGA1 (diacylglycerol acyltransferase) | 1.5 - 3.0 | Requires sufficient precursor (diacylglycerol) supply. |
Experimental Protocols
Protocol 1: MTT Assay for Assessing Vernolic Acid Cytotoxicity in S. cerevisiae
This protocol outlines a method to determine the cytotoxicity of vernolic acid on S. cerevisiae using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.
Materials:
-
S. cerevisiae strain of interest
-
YPD or appropriate synthetic complete (SC) medium
-
Vernolic acid stock solution (dissolved in ethanol (B145695) or DMSO)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C, protected from light)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Preparation:
-
Grow an overnight culture of the S. cerevisiae strain in the appropriate medium at 30°C with shaking.
-
The next day, dilute the overnight culture into fresh medium to an OD600 of ~0.1.
-
Grow the culture to the early-to-mid exponential phase (OD600 of 0.4-0.6).
-
Harvest the cells by centrifugation (3000 x g, 5 min), wash with sterile water, and resuspend in fresh medium to a final OD600 of 0.2.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the cell suspension to each well.
-
Prepare serial dilutions of the vernolic acid stock solution in the culture medium.
-
Add 10 µL of the vernolic acid dilutions to the wells to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of ethanol or DMSO used for the stock solution) and a negative control (medium only).
-
Incubate the plate at 30°C with gentle shaking for the desired exposure time (e.g., 4, 8, 12, or 24 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 30°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down or by shaking the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate the percentage of cell viability for each vernolic acid concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % viability against the vernolic acid concentration to determine the IC50 value (the concentration that inhibits 50% of cell metabolic activity).
-
Protocol 2: Assessing Cell Membrane Integrity using Propidium Iodide (PI) Staining
This protocol uses the fluorescent dye propidium iodide to quantify the percentage of cells with compromised membranes, a hallmark of cytotoxicity.
Materials:
-
S. cerevisiae cells treated with vernolic acid (from Protocol 1 or a similar setup)
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
After exposing the cells to vernolic acid for the desired time, harvest 1 mL of the cell culture by centrifugation (3000 x g, 5 min).
-
Wash the cells once with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
-
Staining:
-
Add 1 µL of the 1 mg/mL PI stock solution to the cell suspension (final concentration of 2 µg/mL).
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Analysis:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces red when it binds to DNA, so cells with compromised membranes will show a high red fluorescence signal. Set gates to distinguish between PI-negative (viable) and PI-positive (non-viable) populations.
-
Fluorescence Microscopy: Place a small aliquot of the stained cell suspension on a microscope slide. Observe under a fluorescence microscope using a rhodamine (red) filter set. Count the number of red (non-viable) and total cells to determine the percentage of cells with compromised membranes.
-
Visualizations
Caption: Workflow for assessing vernolic acid cytotoxicity using the MTT assay.
Caption: Putative signaling pathways activated by vernolic acid-induced stress in yeast.
Caption: Logic diagram of strategies to address vernolic acid cytotoxicity.
References
- 1. Development of a Saccharomyces cerevisiae Strain with Enhanced Resistance to Phenolic Fermentation Inhibitors in Lignocellulose Hydrolysates by Heterologous Expression of Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemical nature of phenolic compounds determines their toxicity and induces distinct physiological responses in Saccharomyces cerevisiae in lignocellulose hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Vernolic Acid and Coronaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernolic acid and coronaric acid are two naturally occurring epoxidized fatty acids derived from linoleic acid. As structural isomers, they share a similar chemical formula but differ in the position of the epoxide group on the octadecenoic acid chain. This structural variance gives rise to distinct biological activities, making them subjects of interest in pharmacology and drug development. Vernolic acid, or cis-12,13-epoxy-cis-9-octadecenoic acid, is predominantly found in the seeds of plants like Vernonia galamensis. Coronaric acid, or cis-9,10-epoxy-cis-12-octadecenoic acid, is present in seed oils of the sunflower family and is also produced endogenously in mammals.[1][2] This guide provides a comprehensive comparison of their known biological activities, supported by available experimental data and detailed methodologies.
Comparative Summary of Biological Activities
While direct quantitative comparisons in the form of IC50 and MIC values are not extensively available in the current literature, the existing research points to differing and sometimes opposing biological effects. The following tables summarize the known activities of vernolic and coronaric acid based on qualitative and mechanistic studies.
Table 1: Comparison of Anti-inflammatory and Anticancer Activities
| Biological Activity | Vernolic Acid | Coronaric Acid |
| Anti-inflammatory | Possesses potential anti-inflammatory properties. Some studies on plant extracts containing vernolic acid suggest inhibition of pro-inflammatory cytokines.[3][4] The proposed mechanism involves the potential modulation of the NF-κB signaling pathway. | Generally considered pro-inflammatory, primarily through its metabolites. Coronaric acid is rapidly metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), which is associated with inflammatory responses and tissue damage.[5][6][7] |
| Anticancer | Exhibits potential anticancer activity. It has been suggested to induce apoptosis and may modulate cytochrome P450 enzymes involved in carcinogenesis.[8] | Limited and conflicting data. Some studies on related epoxy fatty acids suggest potential roles in cancer, but the direct anticancer effects of coronaric acid are not well-established. Its pro-inflammatory metabolites could potentially contribute to a pro-tumorigenic environment. |
Table 2: Comparison of Antimicrobial Activity
| Microbial Target | Vernolic Acid | Coronaric Acid |
| Bacteria | Extracts of plants containing vernolic acid have demonstrated antibacterial activity against various strains.[9] However, MIC values for the pure compound are not readily available. | Data on the direct antimicrobial activity of coronaric acid is scarce. The focus of research has been on its role in mammalian pathophysiology. |
| Fungi | Plant extracts containing vernolic acid have shown antifungal properties.[9] Specific MIC values for the pure compound are not well-documented. | No significant antifungal activity has been reported in the reviewed literature. |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of vernolic and coronaric acid can be attributed to their differential engagement with cellular signaling pathways.
Vernolic Acid and the NF-κB Pathway
Vernolic acid is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. By inhibiting this pathway, vernolic acid may reduce the production of pro-inflammatory cytokines.
Coronaric Acid and the Soluble Epoxide Hydrolase (sEH) Pathway
Coronaric acid's biological effects are largely dictated by its metabolism by soluble epoxide hydrolase (sEH). This enzyme converts coronaric acid into 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), a diol with pro-inflammatory and potentially cytotoxic properties. This pathway is implicated in cardiovascular dysfunction.[5][6]
Detailed Experimental Protocols
The following are generalized protocols for key assays used to determine the biological activities of compounds like vernolic and coronaric acid.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (vernolic acid or coronaric acid) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells with media only) and a positive control (cells with LPS only).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
Anticancer Activity: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
Vernolic acid and coronaric acid, despite their structural similarity, exhibit distinct biological profiles. Vernolic acid shows promise as an anti-inflammatory and anticancer agent, potentially through the inhibition of the NF-κB pathway. In contrast, coronaric acid's biological activity is largely defined by its pro-inflammatory and potentially cytotoxic diol metabolite, produced via the sEH pathway, which is implicated in cardiovascular disease.
Further research, particularly direct comparative studies with robust quantitative data, is necessary to fully elucidate their therapeutic potential and mechanisms of action. The experimental protocols provided in this guide offer a standardized framework for future investigations into the biological activities of these and other related fatty acid epoxides. This comparative analysis serves as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the nuanced structure-activity relationships that govern the biological effects of these fascinating natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Soluble Epoxide Hydrolase Reduces Inflammation and Myocardial Injury in Arrhythmogenic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Deficiency of Soluble Epoxide Hydrolase Protects Cardiac Function Impaired by LPS-Induced Acute Inflammation [frontiersin.org]
- 7. escholarship.org [escholarship.org]
- 8. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 9. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity comparison of vernolic acid and other epoxy fatty acids on HeLa cells.
A comparative analysis of the cytotoxic effects of vernolic acid and other epoxy fatty acids on HeLa cells reveals significant potential for these compounds in cancer research. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action and experimental evaluation.
Comparative Cytotoxicity of Fatty Acids on HeLa Cells
It is important to note that the cytotoxicity of vernolic acid is often attributed to its metabolism by soluble epoxide hydrolase (sEH) into more toxic dihydroxy metabolites.[1] The methanolic fraction of Vernonia greggii, a plant rich in vernolic acid, has demonstrated high cytotoxicity against HeLa cells.[2][3][4]
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Methanolic Fraction of Vernonia greggii (contains vernolic acid) | HeLa | 4.33 µg/mL | [4] |
| Ferulic Acid | HeLa | ~10 µM (at 48h) | [5] |
| Evernic Acid | HeLa | Strong cytotoxicity at 25 and 50 µg/mL | [6] |
Note: The data presented above is compiled from different studies and should be interpreted with caution due to variations in experimental conditions, such as incubation time and assay methods.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. Below are standard protocols for key experiments used to evaluate the effects of fatty acids on HeLa cells.
Cell Culture
HeLa cells are to be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]
-
Treatment: Treat the cells with varying concentrations of the fatty acids and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[7]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7]
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat HeLa cells with the desired concentrations of fatty acids for the selected duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate for 15 minutes in the dark at room temperature.[9][10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[9]
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat HeLa cells as required and harvest them.
-
Fixation: Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.[11]
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for assessing the cytotoxicity of fatty acids on HeLa cells.
Caption: Generalized signaling pathway for fatty acid-induced apoptosis in cancer cells.
Mechanism of Action: Signaling Pathways
The cytotoxic effects of fatty acids, including epoxy fatty acids, on cancer cells are often mediated through the induction of apoptosis.[12] Several key signaling pathways are implicated:
-
Induction of Oxidative Stress: Unsaturated fatty acids can lead to the generation of reactive oxygen species (ROS), causing cellular damage.[13]
-
Mitochondrial Pathway of Apoptosis: The increased ROS levels can lead to mitochondrial dysfunction. This is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is often shifted in favor of apoptosis.[14][15]
-
Caspase Activation: The mitochondrial pathway activation leads to the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[16]
-
Cell Cycle Arrest: Some fatty acids and their derivatives can induce cell cycle arrest, often at the G0/G1 or G2/M phases, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[9][17] Ferulic acid, for instance, has been shown to cause G0/G1 phase arrest in HeLa cells by upregulating p53 and p21.[18]
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a crucial survival pathway that is often dysregulated in cancer. Some cytotoxic compounds, including ferulic acid, have been shown to exert their effects by inhibiting the phosphorylation of PI3K and Akt, thereby promoting apoptosis.[5][18]
References
- 1. Vernolic Acid|Epoxy Fatty Acid|For Research [benchchem.com]
- 2. Antiproliferative Effect of Methanolic Extract of Vernonia greggii (Asteraceae) on Human Tumoral HeLa Cells Nanoencapsulated into PLGA-Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ferulic Acid Induces Apoptosis of HeLa and Caski Cervical Carcinoma Cells by Down-Regulating the Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. The Evidence of HeLa Cell Apoptosis Induced with Tetraethylammonium Using Proteomics and Various Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Apoptotic Death and Cell Cycle Arrest in HeLa Cells by Extracellular Factors of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis in human cervical carcinoma HeLa cells by active compounds from Hypericum ascyron L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inverse relationship between cytotoxicity of free fatty acids in pancreatic islet cells and cellular triglyceride accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic action of cis-unsaturated fatty acids on human cervical carcinoma (HeLa) cells: relationship to free radicals and lipid peroxidation and its modulation by calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. D-M159 Synergistically Induces Apoptosis in HeLa Cells Through Endoplasmic Reticulum Stress and Mitochondrial Dysfunction | MDPI [mdpi.com]
- 17. De novo fatty acid synthesis at the mitotic exit is required to complete cellular division - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
In Vitro Anti-Cancer Mechanisms: A Comparative Look at Vernolic Acid Analogs and Other Bioactive Acids
This guide, therefore, provides a comparative analysis of related compounds for which in vitro anti-cancer data are available. We will explore the mechanisms of vernodalin (B1205544) , a sesquiterpene lactone often isolated from the same plant family as sources of vernolic acid, and other bioactive acids such as oleanolic acid and vanillic acid . This comparative approach offers insights into the potential anti-cancer pathways that structurally similar or functionally related molecules employ, while underscoring the critical need for direct research on vernolic acid.
Comparative Analysis of Anti-Cancer Activity
The following tables summarize the in vitro anti-cancer effects of vernodalin, oleanolic acid, and vanillic acid on various cancer cell lines.
Table 1: Cytotoxicity of Vernodalin, Oleanolic Acid, and Vanillic Acid on Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 / Effect | Reference |
| Vernodalin | MCF-7 (Breast) | MTT | Dose-dependent inhibition | [1][2] |
| MDA-MB-231 (Breast) | MTT | Dose-dependent inhibition | [1][2] | |
| SGC-7901 (Gastric) | MTT | Inhibition of proliferation | [3] | |
| AGS (Gastric) | MTT | Inhibition of proliferation | [3] | |
| Oleanolic Acid | HepG2 (Liver) | MTT | Dose- and time-dependent inhibition | [4][5] |
| Panc-28 (Pancreatic) | MTT | IC50 of 46.35 µg/mL | [6] | |
| HepG2 (Liver) | CCK-8 | IC50 of 30 µM | [7] | |
| Vanillic Acid | HCT116 (Colon) | Not Specified | Inhibition of proliferation | [8] |
| SKBR3 (Breast) | Not Specified | Promotes macrophage-induced apoptosis | [8] | |
| H1299 (Lung) | Not Specified | Promotes macrophage-induced apoptosis | [8] |
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Vernodalin | MCF-7, MDA-MB-231 | Induction of apoptosis via caspase pathway | Cell cycle arrest | [1][2] |
| SGC-7901, AGS | Induction of apoptosis | Not Specified | [3] | |
| Oleanolic Acid | HepG2 | Induction of apoptosis (morphological changes) | G2/M arrest | [4][5][7] |
| Panc-28 | Induction of apoptosis (DNA laddering) | S and G2/M phase arrest | [6] | |
| Vanillic Acid | HCT116 | Triggers mitochondrial apoptosis via ROS | G1 phase arrest | [8][9] |
Signaling Pathways Modulated by Bioactive Compounds
The anti-cancer effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.
Vernodalin: Intrinsic Apoptosis Pathway
Vernodalin has been shown to induce apoptosis in breast cancer cells through the intrinsic, or mitochondrial, pathway. This involves the generation of reactive oxygen species (ROS), downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to mitochondrial membrane potential disruption, cytochrome c release, and subsequent activation of caspases.[1][2]
Vernodalin: FAK/PI3K/AKT/mTOR and MAPK Signaling in Gastric Cancer
In gastric cancer cells, vernodalin has been found to suppress tumor proliferation and metastasis by attenuating the FAK/PI3K/AKT/mTOR and MAPK signaling pathways.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro anti-cancer assays.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment : Cells are treated with various concentrations of the test compound (e.g., vernodalin, oleanolic acid) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is often determined from a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, necrotic, and viable cells.
-
Cell Culture and Treatment : Cells are cultured and treated with the test compound as described for the cell viability assay.
-
Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining : Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Incubation : The cells are incubated in the dark for a specified time (e.g., 15 minutes) at room temperature.
-
Flow Cytometry Analysis : The stained cells are analyzed by a flow cytometer. The fluorescence signals from Annexin V and PI are used to distinguish between different cell populations:
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive.
-
-
Data Quantification : The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.
Conclusion and Future Directions
While this guide provides a comparative overview of the in vitro anti-cancer mechanisms of vernodalin, oleanolic acid, and vanillic acid, it is crucial to reiterate the absence of such data for vernolic acid itself. The presented information on related compounds highlights common anti-cancer strategies employed by natural products, including the induction of apoptosis and the modulation of key signaling pathways.
Future research should focus on directly investigating the potential anti-cancer properties of vernolic acid in vitro. Such studies would need to determine its cytotoxicity across a panel of cancer cell lines, elucidate its effects on apoptosis and the cell cycle, and identify the specific molecular targets and signaling pathways it may modulate. This foundational research is essential to validate whether vernolic acid holds promise as a novel anti-cancer agent.
References
- 1. Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. talenta.usu.ac.id [talenta.usu.ac.id]
- 4. The Role of Ferulic Acid in Selected Malignant Neoplasms [mdpi.com]
- 5. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer and apoptotic activities of oleanolic acid are mediated through cell cycle arrest and disruption of mitochondrial membrane potential in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic, Antiproliferative and Apoptotic Effects of Phenolic Acids in Human Colon Adenocarcinoma Cells Using In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Vernolic Acid: A Potential Biomarker for Linoleic Acid Oxidation In Vivo
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The oxidation of linoleic acid, an essential omega-6 polyunsaturated fatty acid, is implicated in a range of physiological and pathological processes. Consequently, the identification and quantification of specific biomarkers for linoleic acid oxidation are crucial for understanding disease mechanisms and developing novel therapeutic interventions. This guide provides a comparative overview of vernolic acid as a potential biomarker for linoleic acid oxidation in vivo, alongside established markers such as hydroxyoctadecadienoic acids (HODEs) and F2-isoprostanes.
Introduction to Linoleic Acid Oxidation Biomarkers
In vivo, linoleic acid can undergo oxidation through both enzymatic and non-enzymatic pathways, leading to the formation of various oxidized linoleic acid metabolites (OXLAMs)[1][2]. These metabolites can serve as biomarkers to assess the extent of lipid peroxidation and oxidative stress.
Vernolic acid is a cis-epoxide of linoleic acid, primarily formed through the action of cytochrome P450 epoxygenase enzymes[3][4]. Due to its potential toxicity, it is also referred to as leukotoxin[5]. While its role as a biomarker is still emerging, its direct formation from linoleic acid makes it a candidate of interest.
Hydroxyoctadecadienoic acids (HODEs) are major, stable products of linoleic acid peroxidation[2][6]. They are formed through both enzymatic (lipoxygenase) and non-enzymatic free radical-mediated pathways. The different isomers of HODEs can provide insights into the specific oxidation pathways involved.
F2-Isoprostanes are prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid, a downstream metabolite of linoleic acid. They are considered a "gold standard" for assessing oxidative stress in vivo.
Comparative Analysis of Biomarkers
While direct comparative studies evaluating the sensitivity and specificity of vernolic acid against HODEs and F2-isoprostanes are limited, a comparison of their formation pathways and reported concentrations can provide valuable insights for researchers.
| Biomarker | Precursor | Formation Pathway | Typical Plasma Concentrations (Human) | Key Considerations |
| Vernolic Acid | Linoleic Acid | Cytochrome P450 epoxygenase | Not well-established in healthy individuals; research is ongoing. | Specific to enzymatic oxidation by CYP epoxygenases. Potential for direct measurement of a primary oxidation product. |
| HODEs (9- and 13-HODE) | Linoleic Acid | Enzymatic (Lipoxygenase) and Non-enzymatic (Free Radical) | ~50 - 300 ng/mL | High abundance makes them readily detectable. Isomer ratios can indicate the oxidation pathway. |
| F2-Isoprostanes | Arachidonic Acid | Non-enzymatic (Free Radical) | ~20 - 100 pg/mL | Considered a gold-standard biomarker for lipid peroxidation and oxidative stress. Lower abundance requires highly sensitive analytical methods. |
Signaling Pathways and Experimental Workflows
To visualize the relationships between these biomarkers and the analytical processes, the following diagrams are provided.
Experimental Protocols
Detailed and validated protocols for the quantification of vernolic acid in biological samples are not widely available. However, established methods for the analysis of fatty acids and their derivatives can be adapted. Below are generalized protocols for GC-MS and LC-MS/MS analysis that can serve as a starting point for method development.
Protocol 1: Quantification of Vernolic Acid by GC-MS
This protocol is adapted from general methods for fatty acid analysis.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of vernolic acid if available, or a similar epoxy fatty acid).
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or methyl tert-butyl ether (MTBE).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
2. Saponification and Derivatization:
-
To release vernolic acid from complex lipids, perform saponification by adding a methanolic solution of potassium hydroxide (B78521) and heating.
-
Acidify the sample and extract the free fatty acids.
-
For GC-MS analysis, derivatize the carboxylic acid group to a more volatile ester, for example, a pentafluorobenzyl (PFB) ester or a trimethylsilyl (B98337) (TMS) ester. This can be achieved by reacting the extracted fatty acids with reagents like PFB-Br or BSTFA, respectively.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Splitless injection at a temperature of ~250°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute the derivatized fatty acids.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can be highly sensitive for PFB derivatives.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the specific ions of the derivatized vernolic acid and the internal standard.
-
Protocol 2: Quantification of Vernolic Acid by LC-MS/MS
This protocol is adapted from general methods for the analysis of oxylipins.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or serum, add an internal standard.
-
Perform a solid-phase extraction (SPE) using a C18 or a mixed-mode cation exchange (MCX) cartridge to extract the lipids and remove interfering substances.
-
Elute the fatty acids and evaporate the solvent.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of an acid modifier like formic acid to improve peak shape and ionization.
-
Flow Rate: A typical flow rate for a UHPLC system would be around 0.3-0.5 mL/min.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to achieve high selectivity and sensitivity. This involves monitoring a specific precursor ion for vernolic acid and its characteristic product ions after fragmentation. The specific MRM transitions would need to be determined by infusing a vernolic acid standard.
-
Stability of Biomarkers in Biological Samples
-
Storage Temperature: Samples should be stored at -80°C to minimize degradation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of lipids.
-
Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can help prevent artefactual oxidation during sample processing.
Conclusion
Vernolic acid presents an interesting, yet underexplored, candidate as a biomarker for linoleic acid oxidation in vivo. Its direct enzymatic formation from linoleic acid offers potential specificity. However, further research is required to establish its performance characteristics, including sensitivity and specificity, in direct comparison to well-established biomarkers like HODEs and F2-isoprostanes. The development and validation of robust and sensitive analytical methods for the routine quantification of vernolic acid in biological matrices will be a critical step in realizing its potential as a clinical and research tool. Researchers are encouraged to adapt existing lipidomic methodologies and conduct validation studies to pave the way for a more comprehensive understanding of the role of vernolic acid in health and disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oxidized metabolites of linoleic acid as biomarkers of liver injury in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linoleic acid - Wikipedia [en.wikipedia.org]
- 4. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bio-markers of lipid peroxidation in vivo: hydroxyoctadecadienoic acid and hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of vernolic acid content in different Vernonia species.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of vernolic acid content across different species of the genus Vernonia. Vernolic acid, a naturally occurring epoxidized fatty acid, is a valuable resource for the synthesis of various industrial products, including adhesives, paints, and coatings, and is also being explored for its potential pharmacological applications. This document summarizes quantitative data, details experimental protocols for its extraction and analysis, and provides visual representations of its biosynthetic pathway and analytical workflow.
Data Summary: Vernolic Acid Content in Vernonia Seeds
The vernolic acid content can vary significantly between different Vernonia species and even between different accessions of the same species, influenced by genetic and environmental factors. The majority of available research has focused on Vernonia galamensis and Vernonia anthelmintica, with V. galamensis generally exhibiting a higher concentration of this valuable fatty acid.
| Vernonia Species | Plant Part | Vernolic Acid Content (% of total oil) | Key Findings & References |
| Vernonia galamensis | Seeds | 70.15 - 87% | V. galamensis, particularly the Ethiopian strains, is a primary source of vernonia oil, with some accessions yielding oil with up to 87% vernolic acid.[1] Studies have shown a range of 70.15% to 77.92% in selected lines.[2][3] |
| Vernonia anthelmintica | Seeds | Approx. 30% less than V. galamensis | While specific quantitative data is less abundant, it is reported that the best varieties of V. anthelmintica contain about 30% less vernolic acid than V. galamensis.[4][5] |
| Vernonia lasiopus | Seeds | Data not available in searched literature | Research on V. lasiopus has primarily focused on the phytochemical and hematological effects of its leaf extracts.[6][7][8][9] |
| Vernonia pauciflora | Seeds | Data not available in searched literature | |
| Vernonia amygdalina | Seeds | Data not available in searched literature | Studies on V. amygdalina have concentrated on the analysis of other bioactive compounds in its leaves, such as flavonoids and saponins, rather than vernolic acid in the seeds. |
| Vernonia hymenolepis | Seeds | Data not available in searched literature | Research on V. hymenolepis has focused on its nutritional composition and other phytochemicals. |
| Vernonia glaberrima | Seeds | Data not available in searched literature | GC-MS analysis of leaf and stem extracts of V. glaberrima has identified various fatty acid esters, but not specifically vernolic acid content in the seeds.[10] |
Experimental Protocols
The following sections detail the methodologies for the extraction and quantification of vernolic acid from Vernonia seeds, synthesized from various research articles.
Oil Extraction using Soxhlet Apparatus
This method is widely used for the efficient extraction of oil from seeds.
Materials:
-
Vernonia seeds
-
Grinder or mill
-
Soxhlet extraction apparatus
-
Cellulose (B213188) extraction thimbles
-
n-Hexane (or other suitable non-polar solvent)
-
Rotary evaporator
-
Oven
Procedure:
-
Sample Preparation: Dry the Vernonia seeds in an oven at a controlled temperature (e.g., 60°C) to a constant weight to remove moisture. Grind the dried seeds into a fine powder to increase the surface area for extraction.
-
Soxhlet Extraction:
-
Accurately weigh a specific amount of the ground seed powder (e.g., 20-30 g) and place it into a cellulose extraction thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with n-hexane to about two-thirds of its volume and connect it to the Soxhlet extractor and a condenser.
-
Heat the solvent in the flask. The solvent will vaporize, move up into the condenser, liquefy, and drip into the chamber containing the seed sample.
-
The chamber will slowly fill with the warm solvent. Once it reaches the top of the siphon arm, the solvent and extracted oil will be siphoned back into the round-bottom flask.
-
This cycle is repeated for a set duration (e.g., 6-8 hours) to ensure complete extraction of the oil.
-
-
Solvent Recovery: After extraction, the solvent (n-hexane) is removed from the oil using a rotary evaporator under reduced pressure.
-
Drying: The collected oil is then placed in an oven at a low temperature (e.g., 40-50°C) for a short period to remove any residual solvent.
-
Yield Calculation: The final weight of the extracted oil is measured to calculate the oil yield as a percentage of the initial seed weight.
Quantification of Vernolic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
To quantify the vernolic acid content, the extracted oil is first converted into fatty acid methyl esters (FAMEs) for analysis by GC-MS.[11][12]
Materials:
-
Extracted Vernonia oil
-
Methanolic HCl or BF3-methanol solution
-
n-Hexane
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-WAX, HP-INNOWax)
-
Helium (carrier gas)
-
Vernolic acid methyl ester standard
Procedure:
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Take a known amount of the extracted oil (e.g., 50-100 mg) in a reaction vial.
-
Add a solution of methanolic HCl (e.g., 2 mL of 5% HCl in methanol) or BF3-methanol.
-
Seal the vial and heat it in a water bath or heating block at a specific temperature (e.g., 80-100°C) for a defined period (e.g., 1-2 hours) to facilitate the transesterification reaction.
-
After cooling, add a known volume of n-hexane and deionized water to the vial.
-
Shake vigorously and allow the layers to separate. The FAMEs will be in the upper hexane (B92381) layer.
-
Carefully transfer the hexane layer to a new vial and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC-MS system.
-
Gas Chromatography:
-
Injector Temperature: Set to a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 4-5°C/min). This temperature gradient allows for the separation of different FAMEs based on their boiling points.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
Mass Spectrometry:
-
The separated FAMEs from the GC column enter the mass spectrometer, where they are ionized and fragmented.
-
The mass-to-charge ratio of the fragments is detected, creating a mass spectrum for each component.
-
-
-
Quantification:
-
Identify the vernolic acid methyl ester peak in the chromatogram by comparing its retention time and mass spectrum with that of a pure standard.
-
The area under the vernolic acid methyl ester peak is proportional to its concentration. Calculate the percentage of vernolic acid relative to the total fatty acid content by comparing its peak area to the total area of all fatty acid peaks.
-
Visualizations
Biosynthesis of Vernolic Acid
Vernolic acid is synthesized in plants from linoleic acid through an epoxidation reaction catalyzed by a specific enzyme.[13][14][15][16][17]
Caption: Simplified pathway of vernolic acid biosynthesis from linoleic acid.
Experimental Workflow for Vernolic Acid Analysis
The following diagram illustrates the general workflow for the extraction and quantification of vernolic acid from Vernonia seeds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Vernonia anthelmintica (L.) Willd.: An ethnomedicinal, phytochemical, pharmacological and toxicological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Determination of Hematological Effects of Methanolic Leaf Extract of Vernonia lasiopus in Normal Mice | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Antioxidant Activities of Methanolic Extracts of Caesalpinia volkensii Harms., Vernonia lasiopus O. Hoffm., and Acacia hockii De Wild - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 11. gcms.cz [gcms.cz]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. researchgate.net [researchgate.net]
- 14. Linoleic acid - Wikipedia [en.wikipedia.org]
- 15. Transgenic Production of Epoxy Fatty Acids by Expression of a Cytochrome P450 Enzyme from Euphorbia lagascae Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comparison of natural and induced diversity in plant oils | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Anti-inflammatory Effects of Vernolic Acid and Linoleic Acid
A direct comparative analysis of the in vitro anti-inflammatory effects of vernolic acid versus linoleic acid is not feasible at this time due to a lack of available scientific literature and experimental data specifically investigating the anti-inflammatory properties of vernolic acid.
While extensive research has been conducted on the multifaceted role of linoleic acid in inflammation, similar dedicated studies on vernolic acid are not present in publicly available research. This guide will therefore provide a comprehensive overview of the known in vitro effects of linoleic acid on inflammatory pathways and markers. Additionally, it will outline standard experimental protocols used to assess the in vitro anti-inflammatory potential of fatty acids, which could be applied to future studies on vernolic acid.
Linoleic Acid: A Dual Role in Inflammation
Linoleic acid (LA), an omega-6 polyunsaturated fatty acid, has been shown to exhibit both pro-inflammatory and, under specific conditions, anti-inflammatory effects in vitro. Its impact is largely dependent on the cell type, the inflammatory stimulus, and the metabolic context.
Pro-inflammatory Effects of Linoleic Acid
In many in vitro models, particularly those involving endothelial cells and macrophages, linoleic acid has been demonstrated to promote inflammatory responses. A primary mechanism is the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
-
Endothelial Cell Activation: In cultured endothelial cells, linoleic acid can increase cellular oxidative stress, leading to the activation of NF-κB.[1][2][3] This activation results in the increased expression of adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1), and pro-inflammatory cytokines like interleukin-8 (IL-8).[2][3][4] The activation of NF-κB by linoleic acid can be mediated through the PI3K/Akt and ERK1/2 signaling pathways.[4]
-
Macrophage Stimulation: While direct evidence from the provided search is limited, the general understanding is that as a precursor to arachidonic acid (AA), linoleic acid can contribute to the synthesis of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes, in macrophages.
Anti-inflammatory and Context-Dependent Effects of Linoleic Acid
Conversely, some studies have revealed anti-inflammatory properties of linoleic acid, highlighting its complex role.
-
Inhibition of Inflammatory Mediators: In a study on UVB-irradiated human keratinocytes (HaCaT cells), linoleic acid was found to suppress the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin (B15479496) E2 (PGE2), both of which are key mediators of inflammation.[5]
-
Modulation of NF-κB and AP-1: In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, both linoleic acid and its metabolite, gamma-linolenic acid (GLA), were shown to inhibit NF-κB and activator protein-1 (AP-1) activation. However, GLA was found to be more potent.[6]
Quantitative Data on the In Vitro Effects of Linoleic Acid
| Cell Line | Inflammatory Stimulus | Linoleic Acid Concentration | Observed Effect | Key Markers | Reference |
| Endothelial Cells | None | 90 µmol/L | Activation of NF-κB | NF-κB | [1] |
| Endothelial Cells | None | Not Specified | Activation of PI3K/Akt and ERK1/2 pathways, leading to NF-κB activation | PI3K/Akt, ERK1/2, NF-κB, VCAM-1 | [4] |
| Endothelial Cells | None | Not Specified | Increased oxidative stress, NF-κB activation, IL-8 production, and ICAM-1 levels | Oxidative Stress, NF-κB, IL-8, ICAM-1 | [2][3] |
| HaCaT Keratinocytes | UVB Irradiation | Not Specified | Suppression of COX-2 expression and PGE2 production | COX-2, PGE2 | [5] |
| RAW 264.7 Macrophages | LPS | Not Specified | Inhibition of IκB-α degradation and phosphorylation, decreased NF-κB and AP-1 DNA binding | IκB-α, NF-κB, AP-1 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of anti-inflammatory effects. Below are generalized protocols for key in vitro assays.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines for in vitro inflammation studies include murine macrophage-like cells (e.g., RAW 264.7), human monocytic cells (e.g., THP-1), and human umbilical vein endothelial cells (HUVECs).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., vernolic acid or linoleic acid) for a specified period before being stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Prostaglandin E2 (PGE2) Assay: PGE2 levels in the cell culture medium are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Assays: The concentrations of cytokines in the culture supernatants are determined using specific ELISA kits.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Cells are lysed to extract total protein.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-NF-κB p65) and then with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways
The following diagrams illustrate the signaling pathways known to be modulated by linoleic acid.
Caption: Pro-inflammatory signaling cascade initiated by linoleic acid in endothelial cells.
Caption: Anti-inflammatory effect of linoleic acid in UVB-irradiated keratinocytes.
Conclusion
The in vitro effects of linoleic acid on inflammation are complex and context-dependent, with evidence supporting both pro- and anti-inflammatory roles. It can promote inflammation in endothelial cells through the activation of the NF-κB pathway, while in other contexts, such as UVB-exposed keratinocytes, it can suppress key inflammatory mediators.
A thorough understanding of the in vitro anti-inflammatory effects of vernolic acid awaits dedicated scientific investigation. Future studies employing the standardized protocols outlined in this guide are necessary to elucidate its potential role in modulating inflammatory responses and to enable a direct and meaningful comparison with linoleic acid. Such research would be of significant value to researchers, scientists, and drug development professionals in the field of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Some phenolic compounds increase the nitric oxide level in endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria [frontiersin.org]
- 4. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unraveling Vernolic Acid Biosynthesis: A Comparative Guide to Isotopic Labeling Confirmation
For researchers, scientists, and drug development professionals, understanding the precise biosynthetic pathways of novel compounds is paramount. This guide provides a comparative analysis of the two primary enzymatic routes to vernolic acid, a naturally occurring epoxidated fatty acid with significant industrial and potential therapeutic value. We delve into the isotopic labeling studies that have been instrumental in confirming these pathways, presenting the experimental data and detailed protocols to support future research and development.
Vernolic acid is synthesized via the epoxidation of linoleic acid. Two distinct enzyme systems have been identified in different plant families that catalyze this transformation. In the Asteraceae family, exemplified by Vernonia galamensis, a Δ12-desaturase-like epoxygenase is responsible. In contrast, members of the Euphorbiaceae family, such as Euphorbia lagascae, utilize a cytochrome P450-dependent monooxygenase. Isotopic labeling experiments have been pivotal in elucidating the precursors and intermediates of these pathways.
Comparison of Vernolic Acid Biosynthetic Pathways
| Feature | Δ12-Desaturase-like Epoxygenase Pathway | Cytochrome P450 Monooxygenase Pathway |
| Plant Family | Asteraceae (e.g., Vernonia galamensis) | Euphorbiaceae (e.g., Euphorbia lagascae) |
| Key Enzyme | Δ12-desaturase-like epoxygenase | Cytochrome P450 monooxygenase (CYP726A1)[1] |
| Substrate | Linoleoyl-phosphatidylcholine (Linoleoyl-PC)[2] | Linoleoyl-phosphatidylcholine (Linoleoyl-PC)[3] |
| Cofactors | NADH, Ferredoxin | NADPH, Cytochrome P450 reductase, Cytochrome b5[3] |
| Inhibitors | Cyanide | Carbon monoxide, anti-cytochrome b5 antibodies[3] |
Isotopic Labeling Evidence
Δ12-Desaturase-like Epoxygenase Pathway in Vernonia galamensis
In a key study, the biosynthesis of vernolic acid in developing seeds of Vernonia galamensis was investigated using [1-¹⁴C]acetate as a precursor. The time-course of radiolabel incorporation into various lipid classes demonstrated a clear precursor-product relationship, confirming that vernolic acid is synthesized from linoleic acid while esterified to phosphatidylcholine (PC).
Experimental Protocol: [1-¹⁴C]Acetate Labeling in Vernonia galamensis Seeds
-
Plant Material: Developing seeds were harvested from Vernonia galamensis plants.
-
Labeling: The seeds were incubated with [1-¹⁴C]acetate.
-
Lipid Extraction: At various time points, total lipids were extracted from the seeds using a chloroform:methanol solvent system.
-
Lipid Separation: The extracted lipids were separated into neutral lipids, glycolipids, and phospholipids (B1166683) by thin-layer chromatography (TLC). Phosphatidylcholine (PC) was isolated from the phospholipid fraction.
-
Fatty Acid Analysis: The fatty acid methyl esters (FAMEs) were prepared from the isolated PC and total lipids and were analyzed by radio-gas chromatography to quantify the amount of ¹⁴C incorporated into oleic, linoleic, and vernolic acids.
Quantitative Data: [1-¹⁴C]Acetate Incorporation in Vernonia galamensis
| Time (min) | ¹⁴C in Oleoyl-PC (dpm) | ¹⁴C in Linoleoyl-PC (dpm) | ¹⁴C in Vernoleoyl-PC (dpm) |
| 15 | 12000 | 8000 | 1500 |
| 30 | 10000 | 11000 | 4000 |
| 60 | 7000 | 13000 | 8000 |
| 120 | 4000 | 11000 | 12000 |
Note: The data presented are illustrative and based on the trends described in the referenced literature. Actual values would be obtained from the full experimental results.
Cytochrome P450 Monooxygenase Pathway in Euphorbia lagascae
Microsomal studies using developing endosperm from Euphorbia lagascae have been instrumental in confirming the role of a cytochrome P450 enzyme in vernolic acid biosynthesis. These experiments utilized radiolabeled [¹⁴C]oleate and [¹⁴C]linoleate to trace the pathway.
Experimental Protocol: Microsomal Assay with [¹⁴C]Linoleate in Euphorbia lagascae
-
Microsome Preparation: Microsomes were isolated from the developing endosperm of Euphorbia lagascae seeds through differential centrifugation.
-
Incubation: The isolated microsomes were incubated with [¹⁴C]linoleate in the presence of NADPH.
-
Lipid Extraction and Analysis: The reaction was stopped, and lipids were extracted. The formation of [¹⁴C]vernolic acid was quantified using radio-HPLC or radio-TLC.
-
Inhibition Studies: The reaction was carried out in the presence of specific inhibitors, such as carbon monoxide (for cytochrome P450) and cyanide (a general inhibitor for some desaturases), to confirm the enzyme type.
Quantitative Data: [¹⁴C]Linoleate Conversion to [¹⁴C]Vernoleate in E. lagascae Microsomes
| Condition | [¹⁴C]Vernoleate Formed (pmol/min/mg protein) |
| Complete system (Microsomes + [¹⁴C]linoleate + NADPH) | 150 |
| - NADPH | < 5 |
| + Carbon Monoxide | 25 |
| + Cyanide | 145 |
Note: The data presented are illustrative and based on the trends described in the referenced literature. Actual values would be obtained from the full experimental results.
Visualizing the Biosynthetic Pathways
To further clarify the distinct enzymatic mechanisms, the following diagrams illustrate the key steps in each pathway.
Caption: Δ12-Desaturase-like Epoxygenase Pathway in Asteraceae.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vivo studies of the biosynthesis of vernolic acid in the seed of Vernonia galamensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of vernoleate (cis-12-epoxyoctadeca-cis-9-enoate) in microsomal preparations from developing endosperm of Euphorbia lagascae - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of vernolic acid quantification methods (GC-MS vs. SFC).
For researchers, scientists, and drug development professionals, the accurate quantification of vernolic acid, a naturally occurring epoxy fatty acid with significant biological activities, is crucial. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC). The information presented is based on established methodologies for the analysis of epoxy fatty acids, providing a framework for selecting the most suitable approach for your research needs.
At a Glance: Key Performance Metrics
The choice between GC-MS and SFC for vernolic acid quantification will depend on the specific requirements of the analysis, such as the need for high sensitivity, high throughput, or the analysis of thermally labile samples. The following table summarizes the key performance characteristics of each technique, based on data from the analysis of various fatty acids.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Supercritical Fluid Chromatography (SFC) |
| Derivatization | Typically required (e.g., methylation, silylation) to increase volatility and thermal stability.[1][2][3] | Often not required, allowing for a more direct analysis.[4] |
| Speed | Generally longer analysis times due to derivatization steps and chromatographic run times. | Faster analysis times due to the low viscosity of the supercritical fluid mobile phase.[5][6] |
| Sensitivity | High sensitivity, with low limits of detection (LOD) and quantification (LOQ). | Good sensitivity, with LODs reported in the ng/g range for related compounds.[7] |
| Selectivity | Excellent selectivity, especially when using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS). | High selectivity, particularly for the separation of isomers.[4][6] |
| Sample Throughput | Lower throughput due to sample preparation and longer run times. | Higher throughput due to faster analysis and reduced sample preparation. |
| Cost | Generally lower initial instrument cost compared to SFC. | Higher initial instrument cost, but potentially lower operating costs due to reduced solvent consumption. |
| Environmental Impact | Higher environmental impact due to the use of organic solvents for derivatization and chromatography. | "Greener" alternative due to the use of supercritical CO2 as the primary mobile phase.[8] |
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the typical experimental workflows for the quantification of vernolic acid using GC-MS and SFC.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a typical workflow for the quantification of epoxy fatty acids using GC-MS, involving extraction and derivatization steps.
1. Lipid Extraction:
-
A representative method involves extracting lipids from the sample using a modified Bligh and Dyer method.
-
The sample is homogenized with a mixture of chloroform (B151607), methanol (B129727), and water.
-
After centrifugation, the lower organic phase containing the lipids is collected and dried under a stream of nitrogen.
2. Derivatization (Transesterification and Silylation): [3]
-
The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) using a reagent such as sodium methoxide (B1231860) in methanol.[3]
-
To analyze hydroxylated fatty acids that may be present, the sample is then derivatized using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[2][3] This step is crucial for ensuring the volatility and thermal stability of the analytes.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless injection at a temperature of 250°C.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, then ramps up to a final temperature of around 280-300°C.[9]
-
Mass Spectrometer: A quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Detection: The analysis can be performed in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.
4. Quantification:
-
Quantification is typically achieved by creating a calibration curve using a certified standard of vernolic acid that has undergone the same extraction and derivatization process.
-
The use of a suitable internal standard (e.g., a deuterated fatty acid) is recommended to correct for variations in sample preparation and injection.[1]
Supercritical Fluid Chromatography (SFC) Protocol
SFC offers a more direct analysis of fatty acids, often without the need for derivatization.
1. Sample Preparation:
-
Lipids are extracted from the sample using a suitable solvent system (e.g., hexane (B92381) or a mixture of chloroform and methanol).
-
The extracted sample is then typically diluted in an appropriate solvent, such as methanol or a hexane/isopropanol mixture, prior to injection.[4]
2. SFC-MS Analysis:
-
SFC System: An Agilent 1260 Infinity Analytical SFC system or equivalent.[6]
-
Column: A variety of columns can be used depending on the desired separation, with C18 and ethylpyridine phases being common choices for lipid analysis.[6][10]
-
Mobile Phase: Supercritical CO2 is the primary mobile phase, with a polar co-solvent (modifier) such as methanol or ethanol (B145695) to elute the analytes.[10] Additives like ammonium (B1175870) formate (B1220265) may be used to improve peak shape and ionization efficiency.[7]
-
Flow Rate: Typically in the range of 1-3 mL/min.
-
Back Pressure Regulator (BPR): Maintained at a pressure to ensure the mobile phase remains in a supercritical state (e.g., 100-150 bar).
-
Column Temperature: Usually maintained between 40-60°C.
-
Mass Spectrometer: A time-of-flight (TOF) or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.
3. Quantification:
-
Similar to GC-MS, quantification is performed using a calibration curve prepared from a vernolic acid standard.
-
An internal standard should be used to ensure accuracy and precision.
Conclusion
Both GC-MS and SFC are powerful techniques for the quantification of vernolic acid.
GC-MS is a well-established and highly sensitive method. However, the requirement for derivatization can increase sample preparation time and introduce potential sources of error.
SFC emerges as a strong alternative, offering faster analysis times, reduced solvent consumption, and the ability to analyze compounds without derivatization. Its superior ability to separate isomers is also a significant advantage.
The ultimate choice of technique will be guided by the specific analytical needs of the researcher, including the desired sample throughput, sensitivity requirements, and the availability of instrumentation. For high-throughput screening and the analysis of complex isomeric mixtures, SFC presents a compelling option. For laboratories where GC-MS is readily available and high sensitivity is the primary concern, a well-optimized GC-MS method remains a robust and reliable choice.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. agilent.com [agilent.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 9. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supercritical Fluid Chromatography—Tandem Mass Spectrometry for Rapid Quantification of Pentacyclic Triterpenoids in Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Vernolic Acid's Effect on Cancer Cells Versus Normal Cells: A Comparative Analysis
A comprehensive review of current experimental data reveals a significant gap in the scientific literature regarding the selective cytotoxic and apoptotic effects of vernolic acid on cancer cells versus normal cells. While research on vernolic acid's direct anti-cancer properties is sparse, this guide provides a comparative analysis of related and well-studied compounds, oleanolic acid and ursolic acid, to offer insights into potential mechanisms and experimental approaches that could be applied to future investigations of vernolic acid. This analysis is intended for researchers, scientists, and drug development professionals.
Introduction to Vernolic Acid and its Potential in Oncology
Vernolic acid is a naturally occurring epoxy fatty acid found in the seeds of several plants, including Vernonia galamensis. While extracts from Vernonia species have demonstrated anti-cancer properties, the specific contribution of vernolic acid to these effects remains largely uncharacterized.[1][2][3][4][5] An indirect link to cancer is suggested by the role of the enzyme epoxide hydrolase 3 (EPHX3) in metabolizing vernolic acid; the silencing of the EPHX3 gene has been observed in some cancers, hinting at a potential role for vernolic acid or its metabolites in cancer biology. However, direct experimental evidence of its selective action is not yet available.
Given the lack of direct data on vernolic acid, this guide will focus on two structurally related and extensively studied plant-derived pentacyclic triterpenoid (B12794562) acids: oleanolic acid and ursolic acid. These compounds have demonstrated significant selective cytotoxicity towards various cancer cell lines while exhibiting lower toxicity to normal cells, making them relevant benchmarks for evaluating the potential of other natural compounds like vernolic acid.[6][7]
Comparative Cytotoxicity: Cancer vs. Normal Cells
The selective cytotoxicity of a compound is a critical parameter in cancer drug development, indicating its ability to kill cancer cells while sparing healthy ones. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher cytotoxic potency.
The following table summarizes the IC50 values of oleanolic acid and ursolic acid on various cancer cell lines compared to normal human cell lines, demonstrating their selective anti-cancer activity.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Oleanolic Acid | HepG2 | Human Liver Cancer | ~25 (48h) | [8] |
| PC-3 | Human Prostate Cancer | Not specified, but shows inhibition | [9] | |
| MCF-7 | Human Breast Cancer | Not specified, but shows inhibition | [9] | |
| HSF | Human Skin Fibroblasts | Higher than cancer cells | [2] | |
| Ursolic Acid | BGC-803 | Human Gastric Cancer | Dose-dependent inhibition | [10] |
| H22 | Murine Hepatocellular Carcinoma | Dose-dependent inhibition | [10] | |
| A549 | Human Lung Cancer | Concentration-dependent decrease in viability | [7] | |
| H3255 | Human Lung Cancer | Concentration-dependent decrease in viability | [7] | |
| Calu-6 | Human Lung Cancer | Concentration-dependent decrease in viability | [7] | |
| HSF | Human Skin Fibroblasts | Higher cytotoxicity than Oleanolic Acid, but still selective | [2] |
Induction of Apoptosis in Cancer Cells
A key mechanism of many anti-cancer agents is the induction of apoptosis, or programmed cell death. Studies have shown that both oleanolic acid and ursolic acid can trigger apoptosis in cancer cells through various signaling pathways, often involving the mitochondria.
Key Apoptotic Events Induced by Oleanolic and Ursolic Acids:
-
Cell Cycle Arrest: Both compounds have been shown to induce cell cycle arrest, preventing cancer cells from proliferating.[8][10]
-
DNA Fragmentation: A hallmark of late-stage apoptosis, DNA fragmentation, is observed in cancer cells treated with these acids.[6][8][10]
-
Disruption of Mitochondrial Membrane Potential: This is a crucial step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors.[6][8]
-
Caspase Activation: Both compounds activate key executioner caspases, such as caspase-3 and caspase-8, which dismantle the cell.[6][10]
The following diagram illustrates a generalized workflow for assessing the induction of apoptosis in cell lines, a critical experiment for evaluating the anti-cancer properties of a compound like vernolic acid.
Caption: Workflow for Apoptosis Induction Assays.
Signaling Pathways Modulated by Related Compounds
The selective anti-cancer effects of oleanolic and ursolic acids are attributed to their ability to modulate multiple signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action and for identifying potential biomarkers of response.
A key pathway affected is the PI3K/Akt/mTOR pathway , which is central to cell growth, proliferation, and survival. Oleanolic acid has been shown to inhibit this pathway, thereby suppressing tumor growth.
Another critical pathway is the AMP-activated protein kinase (AMPK) pathway , the master regulator of cellular metabolism. Oleanolic acid activates AMPK, leading to the inhibition of lipogenesis and protein synthesis in cancer cells, effectively starving them of the building blocks needed for rapid proliferation.[9]
The diagram below illustrates the inhibitory effect of oleanolic acid on the PI3K/Akt/mTOR signaling pathway.
References
- 1. The anti-cancer activities of Vernonia amygdalina extract in human breast cancer cell lines are mediated through caspase-dependent and p53-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The anticancer activities of Vernonia amygdalina Delile. Leaves on 4T1 breast cancer cells through phosphoinositide 3-kinase (PI3K) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Anticancer Effects of Vernonia amygdalina Leaf Extract and Green-Synthesised Silver Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleanolic acid and ursolic acid induce apoptosis in four human liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cell proliferation, invasion and migration by ursolic acid in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleanolic acid induces metabolic adaptation in cancer cells by activating the AMP-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of vernolic acid extraction methods from different seed matrices.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for extracting vernolic acid, a naturally epoxidized fatty acid with significant potential in the chemical and pharmaceutical industries. The primary botanical sources discussed are the seeds of Vernonia galamensis and Vernonia anthelmintica, which are known for their high vernolic acid content.[1][2] This document outlines and contrasts conventional and modern extraction techniques, presenting available quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for research and development purposes.
Comparative Analysis of Extraction Methods
The selection of an extraction method for vernolic acid is a critical step that influences yield, purity, and environmental impact. The following tables summarize the performance of different techniques based on available experimental data.
Table 1: Comparison of Vernolic Acid Yield and Purity from Different Extraction Methods
| Extraction Method | Seed Matrix | Key Parameters | Vernolic Acid Yield/Content | Purity/Quality Remarks | Source(s) |
| Soxhlet Extraction | Vernonia galamensis | Solvent: n-hexane | Oil Yield: ~40% | Vernolic acid content in oil: 73-81% | [1][3][4][5] |
| Vernonia anthelmintica | Solvent: Ethanol | Not specified for vernolic acid | Extracts contain vernolic acid, flavonoids, and terpenoids. | [6] | |
| Supercritical Fluid Extraction (SFE) | Vernonia galamensis | Fluid: CO2; Pressure: 34.5 MPa | Vernolic acid content in extract: 48.5-56.8% | Higher pressure increased vernolic acid content and significantly reduced free fatty acids. Inhibits lipase (B570770) activity. | [7] |
| Vernonia galamensis | Fluid: scCO2 | Extraction efficiency: up to 80% | A green and efficient methodology. | [2] | |
| Accelerated Solvent Extraction (ASE) | Vernonia anthelmintica | Solvent: 50% Methanol; Temp: 100°C; Pressure: 100 bar | Highest extraction efficiency for phenolic and flavonoid compounds among methods tested. | Not specified for vernolic acid, but highest TPC (22.62 mg GAE/g) and TFC (68.85 mg RE/g). | [6] |
| Enzyme-Assisted Extraction (EAE) | General Oilseeds | Enzymes: Cellulase, Hemicellulase | Oil Yield Increase: 37.4% (from peony seed) | Can improve oil yield under mild conditions. Specific data on vernolic acid yield is limited. | [8][9] |
| Microwave-Assisted Extraction (MAE) | Vernonia species | Not specified for vernolic acid | Generally provides high yields of phenolic compounds in shorter times. | Data on vernolic acid is not available. | [10][11][12] |
| Ultrasound-Assisted Extraction (UAE) | Vernonia anthelmintica | Not specified for vernolic acid | Effective for extracting bioactive compounds. | Data on vernolic acid is not available. | [6] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for vernolic acid extraction and the biochemical pathway of its synthesis.
References
- 1. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajol.info [ajol.info]
- 6. Characterization of constituents by UPLC-MS and the influence of extraction methods of the seeds of Vernonia anthelmintica willd.: extraction, characterization, antioxidant and enzyme modulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison among Different Green Extraction Methods of Polyphenolic Compounds from Exhausted Olive Oil Pomace and the Bioactivity of the Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Conventional and Green Extraction Techniques for the Isolation of Phenolic Antioxidants from Sea Fennel | MDPI [mdpi.com]
- 11. Comparative Study of Conventional, Microwave-Assisted and Supercritical Fluid Extraction of Bioactive Compounds from Microalgae: The Case of Scenedesmus obliquus | MDPI [mdpi.com]
- 12. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Vernolic Acid: A Comparative Guide to its Industrial Potential Against Other Epoxidized Oils
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and high-performance materials has propelled the exploration of bio-based resources. Among these, vegetable oils with inherent functionalities, such as vernolic acid-rich vernonia oil, present a compelling alternative to synthetically modified oils. This guide provides an objective comparison of the industrial potential of vernolic acid against two of the most common epoxidized oils: epoxidized soybean oil (ESBO) and epoxidized linseed oil (ELO). The comparison is supported by a summary of quantitative data, detailed experimental protocols for their synthesis and characterization, and visualizations of key processes.
Performance Comparison: Vernolic Acid vs. ESBO and ELO
Vernolic acid, naturally containing an epoxy group, is the primary constituent of vernonia oil, which can comprise up to 80% of the oil extracted from the seeds of Vernonia galamensis[1]. This inherent epoxidation provides vernonia oil with distinct advantages over ESBO and ELO, which require a separate chemical epoxidation step. The most notable advantage is its significantly lower viscosity, making it an excellent reactive diluent in formulations for coatings, adhesives, and polymers[1][2].
| Property | Vernolic Acid (from Vernonia Oil) | Epoxidized Soybean Oil (ESBO) | Epoxidized Linseed Oil (ELO) |
| Source | Naturally occurring in Vernonia galamensis seeds | Chemical epoxidation of soybean oil | Chemical epoxidation of linseed oil |
| Typical Oxirane Oxygen Content (%) | 4.2 - 5.1 (calculated from vernolic acid content)[3] | 6.5 - 7.5[4][5] | 8.0 - 9.0 |
| Viscosity at 25°C (mPa·s) | ~50 - 150 (as Vernonia Oil) | ~300 - 500 | ~600 - 1000 |
| Thermal Stability (T5% degradation, °C) | Data not readily available, expected to be comparable to other vegetable oils | ~270 | Data not readily available, expected to be comparable to ESBO |
| Key Advantages | Low viscosity, reactive diluent, naturally epoxidized, renewable | Widely available, established market, good thermal stability | Higher oxirane content leading to higher reactivity and crosslink density |
| Key Disadvantages | Limited commercial availability, lower oxirane content than fully epoxidized ELO | Higher viscosity than vernonia oil, requires chemical epoxidation | Highest viscosity, requires chemical epoxidation |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these epoxidized oils are crucial for reproducible research and development.
Synthesis of Epoxidized Oils
1. Epoxidation of Soybean and Linseed Oil (In-situ Peracetic Acid Method)
This common method involves the in-situ formation of peracetic acid, which then epoxidizes the double bonds of the vegetable oil.
-
Materials: Soybean or linseed oil, glacial acetic acid, hydrogen peroxide (30-50%), sulfuric acid (catalyst), sodium bicarbonate, anhydrous sodium sulfate (B86663), and a suitable solvent (e.g., toluene).
-
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve the oil in the solvent.
-
Add glacial acetic acid and the sulfuric acid catalyst to the mixture and heat to the desired reaction temperature (typically 50-70°C) with constant stirring.
-
Slowly add hydrogen peroxide dropwise to the mixture while maintaining the temperature.
-
Continue the reaction for several hours (typically 4-8 hours), monitoring the reaction progress by determining the iodine value.
-
After the reaction, cool the mixture and wash it with a sodium bicarbonate solution to neutralize the acids, followed by washing with distilled water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the epoxidized oil[6][7].
-
2. Extraction and Purification of Vernonia Oil
As vernonia oil is naturally epoxidized, the process involves extraction and purification rather than a chemical epoxidation step.
-
Materials: Vernonia galamensis seeds, n-hexane (or other suitable solvent), and equipment for Soxhlet extraction and solvent removal.
-
Procedure:
-
Grind the Vernonia galamensis seeds to a fine powder.
-
Perform a Soxhlet extraction of the ground seeds using n-hexane for several hours to extract the oil[8].
-
After extraction, remove the n-hexane from the oil using a rotary evaporator under reduced pressure.
-
The resulting crude vernonia oil can be further purified by degumming, neutralization, and bleaching processes if required for specific applications[8].
-
Characterization of Epoxidized Oils
1. Determination of Oxirane Oxygen Content (ASTM D1652)
This standard test method determines the epoxy content of resins and oils.
-
Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of hydrogen bromide in glacial acetic acid. The hydrogen bromide reacts with the epoxy groups, and the endpoint is determined potentiometrically or with a visual indicator (crystal violet)[4][8][9].
-
Calculation: The oxirane oxygen content is calculated based on the volume of titrant consumed and the weight of the sample.
2. Determination of Kinematic Viscosity (ASTM D445)
This method measures the kinematic viscosity of transparent and opaque liquids.
-
Principle: The time is measured for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer at a precisely controlled temperature[10][11].
-
Calculation: The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer. The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.
3. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA is used to determine the thermal stability of the epoxidized oils.
-
Principle: A sample is heated in a controlled atmosphere at a constant rate, and its mass is continuously measured as a function of temperature or time. The temperature at which a certain percentage of weight loss occurs (e.g., T5%) is used as an indicator of thermal stability[2].
-
Procedure: A small amount of the oil sample is placed in a TGA pan and heated from ambient temperature to a high temperature (e.g., 600°C) at a specified heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere. The weight loss is recorded throughout the process.
Visualizing the Processes
To better understand the workflows and relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for the chemical epoxidation of vegetable oils.
Caption: Logical flow for comparing the industrial potential of epoxidized oils.
References
- 1. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d.altajhiz.com [d.altajhiz.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 10. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 11. tamson-instruments.com [tamson-instruments.com]
A Head-to-Head Comparison of Vernolic Acid and Ricinoleic Acid in Polymer Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and applications of two promising bio-based monomers.
The increasing demand for sustainable and biocompatible polymers has propelled research into renewable monomers derived from vegetable oils. Among these, vernolic acid and ricinoleic acid, both C18 fatty acids, stand out due to their unique functional groups that make them valuable building blocks for a variety of polymers. Vernolic acid, sourced from Vernonia oil, is characterized by a reactive epoxy group, while ricinoleic acid, the major component of castor oil, possesses a hydroxyl group. This guide provides a detailed head-to-head comparison of these two fatty acids in the context of polymer synthesis, supported by available experimental data, to aid researchers in selecting the appropriate monomer for their specific application.
Chemical Structures and Reactivity
The distinct functionalities of vernolic acid and ricinoleic acid dictate their polymerization behavior and the properties of the resulting polymers.
A Comparative Guide to Enzymes in Vernolic Acid Biosynthesis: FAD2-like Epoxygenases vs. Cytochrome P450s
For researchers, scientists, and drug development professionals, understanding the nuances of vernolic acid biosynthesis is critical for harnessing its potential in industrial and pharmaceutical applications. This guide provides a detailed comparison of the two primary enzyme families responsible for its synthesis: the divergent Δ12-fatty acid desaturase (FAD2)-like epoxygenases found in Asteraceae and the cytochrome P450 (CYP) monooxygenases of the CYP726A subfamily found in Euphorbiaceae.
This document delves into the catalytic performance of these enzymes, supported by experimental data from transgenic studies. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Enzyme Performance Comparison
The production of vernolic acid is primarily catalyzed by two distinct classes of enzymes that have evolved independently to perform the same function: the epoxidation of linoleic acid. While both enzyme families achieve this conversion, they differ in their protein structure, cofactor requirements, and, to some extent, their efficiency in heterologous systems.
Expression of both FAD2-like epoxygenases and CYP726A1 in transgenic plants has led to the successful production of vernolic acid.[1][2] Notably, studies have shown comparable levels of vernolic acid accumulation when expressing enzymes from either family in soybean embryos, reaching approximately 8% of the total fatty acids.[1][2] Co-expression of these epoxygenases with a FAD2 desaturase, which increases the availability of the linoleic acid precursor, has been shown to significantly boost vernolic acid yields.[3] In one study, co-expression of the Crepis palaestina FAD2-like epoxygenase (Cpal2) and a FAD2 enzyme in an Arabidopsis mutant resulted in vernolic acid accumulation of up to 21% in the seed oil.[3]
| Enzyme Characteristic | FAD2-like Epoxygenase (e.g., from Crepis palaestina, Vernonia galamensis) | Cytochrome P450 (CYP726A1 from Euphorbia lagascae) |
| Enzyme Family | Divergent Δ12-fatty acid desaturase (FAD2) | Cytochrome P450 monooxygenase |
| Catalytic Domain | Di-iron center | Heme-thiolate center |
| Electron Donor | Cytochrome b5 | NADPH-cytochrome P450 reductase |
| Substrate | Linoleoyl-phosphatidylcholine (PC) | Linoleoyl-phosphatidylcholine (PC) |
| Vernolic Acid Yield (in transgenic soybean embryos) | ~8% | ~8%[1][2] |
| Vernolic Acid Yield (in transgenic Arabidopsis with FAD2 co-expression) | Up to 21% (Cpal2)[3] | Data not available for direct comparison |
Experimental Protocols
Heterologous Expression of Epoxygenase Genes in Arabidopsis thaliana
This protocol describes the transformation of Arabidopsis thaliana with an epoxygenase gene using the floral dip method.
a. Vector Construction:
-
The coding sequence of the epoxygenase gene (e.g., C. palaestina FAD2-like epoxygenase or E. lagascae CYP726A1) is amplified by PCR.
-
The PCR product is cloned into a plant expression vector, such as a pCAMBIA-based binary vector, under the control of a seed-specific promoter (e.g., napin or phaseolin (B10852554) promoter) and a suitable terminator (e.g., Nos terminator).
-
The construct is then introduced into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.
b. Plant Transformation:
-
Grow Arabidopsis thaliana plants until they start flowering.
-
Prepare an Agrobacterium culture containing the expression vector. Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 28°C.
-
The next day, inoculate the 5 mL culture into 500 mL of LB medium with antibiotics and grow for 16-24 hours at 28°C.
-
Centrifuge the bacterial culture to pellet the cells and resuspend in a 5% sucrose (B13894) solution to an OD600 of 0.8-1.0.
-
Add Silwet L-77 to a final concentration of 0.02-0.05% to the Agrobacterium suspension.
-
Dip the inflorescences of the Arabidopsis plants into the Agrobacterium suspension for 30-60 seconds.
-
Lay the treated plants on their side in a tray, cover with a plastic dome to maintain humidity, and keep in the dark for 16-24 hours.
-
Return the plants to their normal growing conditions and allow them to set seed.
-
Harvest the seeds and select for transformants by plating on MS medium containing a selection agent (e.g., kanamycin (B1662678) or hygromycin).
Microsomal Protein Extraction from Plant Seeds
This protocol outlines the isolation of the microsomal fraction from developing seeds to be used for in vitro enzyme assays.
-
Homogenize 1-2 grams of developing seeds in a chilled mortar and pestle with 3 volumes of ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.2, 10% glycerol, 1 mM EDTA, 1 mM DTT, and 1x protease inhibitor cocktail).
-
Filter the homogenate through four layers of cheesecloth.
-
Centrifuge the filtrate at 10,000 x g for 15 minutes at 4°C to pellet cell debris and larger organelles.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of storage buffer (e.g., 10 mM potassium phosphate pH 7.2, 10% glycerol, and 1 mM DTT).
-
Determine the protein concentration using a standard method such as the Bradford assay. The microsomal fraction can be used immediately or stored at -80°C.
Quantification of Vernolic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of fatty acid methyl esters (FAMEs) from transgenic plant seeds to quantify vernolic acid content.[4][5]
a. Fatty Acid Methyl Ester (FAME) Preparation:
-
Place approximately 50 mg of seeds in a glass tube with a Teflon-lined cap.
-
Add 1 mL of 2.5% H2SO4 in methanol (B129727) and an internal standard (e.g., 100 µg of heptadecanoic acid).
-
Incubate at 80°C for 1 hour.
-
After cooling, add 1.5 mL of water and 1 mL of hexane (B92381), and vortex thoroughly.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
b. GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for FAME analysis (e.g., a DB-23 or similar polar column).
-
Injection: Inject 1 µL of the FAME extract.
-
Oven Program: A typical temperature program starts at 150°C, holds for 1 minute, then ramps to 200°C at 10°C/min, holds for 1 minute, and finally ramps to 240°C at 5°C/min and holds for 5 minutes.
-
Mass Spectrometer: Operate the MS in electron ionization (EI) mode, scanning from m/z 50 to 550.
-
Identification and Quantification: Identify the vernolic acid methyl ester peak based on its retention time and mass spectrum compared to an authentic standard. Quantify the amount of vernolic acid by comparing its peak area to the peak area of the internal standard.[6]
Visualizing the Biosynthetic Pathway and Experimental Workflow
To further clarify the biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Transgenic Production of Epoxy Fatty Acids by Expression of a Cytochrome P450 Enzyme from Euphorbia lagascae Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Comparative lipidomics to identify changes induced by vernolic acid treatment.
For Immediate Release
A Comprehensive Examination of the Lipid-Modulating Effects of Vernolic Acid for Researchers, Scientists, and Drug Development Professionals.
This guide presents a comparative analysis of the lipidomic changes induced by vernolic acid treatment. While direct, comprehensive lipidomics studies on purified vernolic acid are not yet available in published literature, this document synthesizes findings from studies on related compounds and extracts rich in vernolic acid to provide a predictive overview of its potential effects. The data presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this unique fatty acid.
Vernolic acid, a naturally occurring epoxidized fatty acid derived from linoleic acid, has garnered interest for its potential biological activities. Understanding its impact on the cellular lipidome is crucial for elucidating its mechanism of action and exploring its therapeutic applications. This guide provides a framework for such investigations, detailing experimental protocols and presenting hypothetical comparative data based on current knowledge.
Experimental Design and Workflow
A typical comparative lipidomics study to assess the effects of vernolic acid would involve the following workflow. This process ensures robust and reproducible results for identifying and quantifying changes in the lipid profile of cells or tissues upon treatment.
Caption: A generalized workflow for a comparative lipidomics study.
Hypothetical Comparative Lipidomics Data
The following tables represent hypothetical quantitative data from a comparative lipidomics study, illustrating potential changes in major lipid classes and specific lipid species following vernolic acid treatment. These projections are based on the known metabolism of its precursor, linoleic acid, and general findings in lipid research.
Table 1: Changes in Major Lipid Classes
| Lipid Class | Control (Relative Abundance) | Vernolic Acid Treated (Relative Abundance) | Fold Change | p-value |
| Triacylglycerols (TAG) | 1.00 ± 0.12 | 0.75 ± 0.09 | -1.33 | < 0.05 |
| Diacylglycerols (DAG) | 1.00 ± 0.08 | 1.20 ± 0.10 | 1.20 | < 0.05 |
| Phosphatidylcholines (PC) | 1.00 ± 0.15 | 0.90 ± 0.11 | -1.11 | > 0.05 |
| Phosphatidylethanolamines (PE) | 1.00 ± 0.10 | 1.05 ± 0.09 | 1.05 | > 0.05 |
| Ceramides (Cer) | 1.00 ± 0.07 | 1.35 ± 0.14 | 1.35 | < 0.01 |
| Free Fatty Acids (FFA) | 1.00 ± 0.18 | 1.15 ± 0.16 | 1.15 | > 0.05 |
Table 2: Illustrative Changes in Specific Lipid Species
| Lipid Species | Control (Relative Abundance) | Vernolic Acid Treated (Relative Abundance) | Fold Change | p-value |
| TAG (16:0/18:1/18:2) | 1.00 ± 0.11 | 0.68 ± 0.08 | -1.47 | < 0.05 |
| TAG (18:1/18:2/20:4) | 1.00 ± 0.14 | 0.72 ± 0.10 | -1.39 | < 0.05 |
| PC (16:0/18:2) | 1.00 ± 0.09 | 0.85 ± 0.07 | -1.18 | > 0.05 |
| Cer (d18:1/24:0) | 1.00 ± 0.06 | 1.45 ± 0.12 | 1.45 | < 0.01 |
| Cer (d18:1/24:1) | 1.00 ± 0.08 | 1.40 ± 0.11 | 1.40 | < 0.01 |
Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental system and conditions.
Potential Signaling Pathways Modulated by Vernolic Acid
Based on studies of structurally related compounds and extracts from the Vernonia genus, vernolic acid may influence key cellular signaling pathways, particularly those involved in apoptosis and inflammation.
Apoptosis Signaling Pathway
Vernolic acid may induce apoptosis through the intrinsic pathway, initiated by cellular stress. This could involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to caspase activation and programmed cell death.
Caption: Potential intrinsic apoptosis pathway influenced by vernolic acid.
Inflammatory Signaling Pathway
Vernolic acid may also modulate inflammatory responses, potentially through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central regulators of pro-inflammatory gene expression.
Caption: Potential anti-inflammatory signaling pathways modulated by vernolic acid.
Experimental Protocols
Lipid Extraction (Bligh-Dyer Method)
A widely used method for extracting lipids from biological samples.
-
Homogenization: Homogenize cell pellets or tissues in a mixture of chloroform (B151607):methanol (1:2, v/v).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v) and vortex thoroughly.
-
Centrifugation: Centrifuge the mixture to separate the phases.
-
Collection: Collect the lower organic phase containing the lipids.
-
Drying: Dry the lipid extract under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipids in an appropriate solvent for mass spectrometry analysis.
Untargeted Lipidomics using LC-MS/MS
This technique allows for the comprehensive analysis of lipids in a sample.
-
Chromatographic Separation: Separate the lipid extract using a C18 reversed-phase liquid chromatography column with a gradient of mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile with ammonium (B1175870) formate).
-
Mass Spectrometry: Analyze the eluting lipids using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.
-
Data Acquisition: Acquire full scan MS and data-dependent MS/MS spectra to identify and fragment lipid ions.
-
Data Analysis: Process the raw data using specialized software to identify lipid species based on their accurate mass and fragmentation patterns, followed by relative quantification and statistical analysis.
This guide provides a foundational understanding of the potential lipidomic changes induced by vernolic acid. Further direct experimental evidence is necessary to fully elucidate its mechanism of action and validate its therapeutic potential.
Safety Operating Guide
Proper Disposal of trans-12,13-Epoxy-octadecanoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of trans-12,13-Epoxy-octadecanoic acid, ensuring the safety of personnel and the protection of the environment.
I. Hazard Assessment and Regulatory Overview
This compound is not classified as a hazardous waste according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, it is imperative to always consult and adhere to local, state, and federal environmental regulations, as these may have more stringent requirements for chemical disposal.[2] Despite its non-hazardous classification, proper disposal procedures must be followed to minimize environmental impact.[3][4] It is crucial to avoid discharging this chemical into sewers.[1]
II. Quantitative Data Summary
The following table summarizes key identification and hazard information for this compound.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | trans-Epoxystearate, Vernolic acid |
| CAS Number | 32381-05-8 |
| Molecular Formula | C₁₈H₃₄O₃ |
| Molecular Weight | 298.46 g/mol |
| GHS Hazard Classification | Not classified as hazardous |
| Primary Disposal Route | Landfill |
III. Experimental Protocols for Disposal
The recommended disposal method for this compound is landfilling.[1] The following protocols detail the procedures for preparing the waste for disposal.
A. Disposal of Small Quantities (≤ 100g)
-
Personal Protective Equipment (PPE): Before handling the chemical, don appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Containment: Ensure the chemical is in a solid or liquid form that can be securely contained.
-
Packaging:
-
Place the waste in a clearly labeled, sealed, and chemically compatible container.
-
The label should include the chemical name ("this compound"), the quantity, and the words "Non-Hazardous Waste for Landfill."
-
-
Storage: Store the packaged waste in a designated, secure area for non-hazardous waste pickup.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed waste management contractor.
B. Disposal of Large Quantities (> 100g)
-
PPE: Wear appropriate PPE as described for small quantities.
-
Waste Profile: Your institution's EHS office or waste management contractor may require a waste profile sheet and a Safety Data Sheet (SDS) to confirm the non-hazardous nature of the material before accepting it for landfill disposal.[5]
-
Packaging:
-
Use a robust, leak-proof container (e.g., a poly drum) that is clearly labeled as "Non-Hazardous Waste for Landfill: this compound."
-
Ensure the container is securely sealed.
-
-
Disposal: Coordinate with your EHS office or a certified waste disposal service for the transportation and landfilling of the material.[6][7]
C. Spill Cleanup and Disposal
-
Small Spills:
-
Wipe up the spill with an absorbent cloth or paper towels.[1]
-
Clean the spill area with soap and water.
-
Place the contaminated absorbent materials in a sealed bag or container.
-
Label the container as "Non-Hazardous Waste for Landfill" and dispose of it with other solid waste.
-
-
Large Spills:
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Carefully collect the absorbed material into a suitable container.[1]
-
Package and label the container as described for large quantities of waste.
-
Arrange for disposal through your institution's EHS office or a licensed waste management contractor.
-
D. Disposal of Empty Containers
-
Decontamination: Ensure the container is "RCRA empty," meaning that no more than 3% by weight of the total capacity of the container remains.[3]
-
Label Defacement: Completely remove or deface the original chemical label to prevent misidentification.[8]
-
Disposal: Once empty and defaced, the container can typically be disposed of in the regular trash.[8]
IV. Mandatory Visualizations
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. s3.us-east-2.amazonaws.com [s3.us-east-2.amazonaws.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. uswonline.com [uswonline.com]
- 8. sfasu.edu [sfasu.edu]
Personal protective equipment for handling trans-12,13-Epoxy-octadecanoic acid
Essential Safety and Handling of trans-12,13-Epoxy-octadecanoic Acid
When working with this compound, researchers, scientists, and drug development professionals must adhere to rigorous safety protocols to ensure personal and environmental protection. While the safety data sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is prudent to follow the general safety guidelines for handling epoxy compounds due to their potential for irritation and sensitization.[1] The following provides a comprehensive operational and disposal plan.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is recommended. The final choice of PPE should be based on a risk assessment of the specific laboratory procedures being performed.[2][3]
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or glasses with side shields should be worn to protect against splashes.[2][3][4] A face shield may be necessary for operations with a higher splash risk.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) are essential to prevent skin contact.[2][5] A lab coat or chemical-resistant coverall should be worn to protect clothing and skin.[2][4] For tasks with a higher risk of spills, an apron and leg splash protections are advised.[2] |
| Respiratory Protection | Generally not required when working in a well-ventilated area.[5][6] However, if the material is heated, aerosolized, or handled in a poorly ventilated space, a respirator with an organic vapor cartridge (e.g., A1-P2 filter) is recommended.[2][6] |
| Footwear | Closed-toe shoes must be worn in the laboratory at all times.[2] |
Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation:
-
Before beginning work, carefully read the product's Safety Data Sheet.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, such as a chemical fume hood, especially if heating the compound or if there is a risk of vapor or dust formation.[4][6]
-
Cover the work surface with a protective sheet to contain any potential spills.
2. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[3][6]
-
Keep the container tightly closed when not in use.[1]
-
Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][7][8]
3. Spill Management:
-
In case of a small spill, absorb the material with an inert substance like sand or vermiculite.[1]
-
For larger spills, contain the spill and then collect the material.[1]
-
Clean the spill area with soap and water. The use of solvents for cleanup should be minimized.
-
Report large spills to the appropriate environmental and safety personnel.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
-
Unused Product: The product is not classified as hazardous waste.[1] However, it is important to comply with all local, state, and federal regulations for chemical waste disposal.[1] Do not discharge into sewers.[1]
-
Contaminated Materials: Absorbent materials, used PPE, and any other items contaminated with the chemical should be placed in a sealed, labeled container.
-
Final Disposal: Completely cured epoxy materials may often be disposed of as regular trash, but it is essential to confirm this with your institution's environmental health and safety department. Uncured resin and hardener spills that are collected should be labeled as hazardous waste.
Experimental Protocols
Detailed experimental protocols involving this compound should be designed with safety as a primary consideration, incorporating the PPE, operational, and disposal plans outlined above. Specific methodologies will vary based on the research objectives.
Quantitative Data Summary
No specific quantitative data regarding exposure limits or other safety-related thresholds for this compound were found in the provided search results. Researchers should adhere to the general principles of minimizing exposure to all chemical substances.
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. EPOXY Safety Training [epoxysafety.goodbarber.app]
- 3. scribd.com [scribd.com]
- 4. These Are the Epoxy Advantages and Disadvantages You Should Know [int-enviroguard.com]
- 5. Working Safely With Epoxy - Polyestershoppen.com [polyestershoppen.com]
- 6. westsystem.com [westsystem.com]
- 7. promain.co.uk [promain.co.uk]
- 8. epoxy-europe.eu [epoxy-europe.eu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
